(S)-1-(2-Nitrophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(2-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVLGOYQIKRTO-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649391 | |
| Record name | (1S)-1-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113041-80-7 | |
| Record name | (1S)-1-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and its emerging role as a key intermediate in the synthesis of novel therapeutics.
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals. The specific stereochemistry of an amine can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. This compound, with its defined stereocenter and versatile functional groups, serves as a valuable precursor for complex molecular architectures. Its utility is particularly highlighted in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs revolutionizing the treatment of migraines[1][2]. This guide aims to provide the foundational knowledge necessary for the effective synthesis and utilization of this important chiral intermediate.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, synthesis, and characterization.
| Property | Value | Source |
| CAS Number | 1113041-80-7 | [3][4][5] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [3][4] |
| Molecular Weight | 202.64 g/mol | [3] |
| Appearance | Solid (predicted) | [6] |
| Storage | Room temperature, under inert gas (e.g., Argon) |
Synthesis of this compound: A Practical Approach
The enantioselective synthesis of chiral amines can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. This guide will focus on a classical and robust method: the chiral resolution of racemic 1-(2-nitrophenyl)ethanamine using a chiral resolving agent, followed by conversion to the hydrochloride salt.
Rationale for the Synthetic Strategy
The chosen pathway involves a three-stage process:
-
Synthesis of the Racemic Precursor: Preparation of 1-(2-nitrophenyl)ethanone and its subsequent reduction to racemic 1-(2-nitrophenyl)ethanamine. This is a well-established and cost-effective route to the core structure.
-
Chiral Resolution: Separation of the enantiomers through the formation of diastereomeric salts with a chiral acid. This method is widely applicable and allows for the isolation of the desired (S)-enantiomer[7][8].
-
Salt Formation: Conversion of the purified (S)-amine to its hydrochloride salt to improve stability and handling.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Stage 1: Synthesis of Racemic 1-(2-Nitrophenyl)ethanamine
-
Synthesis of 1-(2-Nitrophenyl)ethanone: This precursor can be synthesized via Friedel-Crafts acylation of nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction should be performed under anhydrous conditions. The product can be purified by distillation or recrystallization[9].
-
Reduction to Racemic 1-(2-Nitrophenyl)ethanamine: The ketone is then reduced to the corresponding amine. A common method is reductive amination. Alternatively, catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere can be employed. The choice of reducing agent is critical to avoid reduction of the nitro group.
Stage 2: Chiral Resolution
This stage leverages the formation of diastereomeric salts with differing solubilities[8][10].
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 1-(2-nitrophenyl)ethanamine in a suitable solvent, such as methanol or ethanol.
-
Add an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid, dissolved in the same solvent[10]. The formation of two diastereomeric salts will occur: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The solubility difference is the key to the separation[11].
-
Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomer.
-
The purity of the crystallized salt can be enhanced by recrystallization.
-
-
Liberation of the Free (S)-Amine:
-
Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to deprotonate the amine and liberate the free (S)-1-(2-nitrophenyl)ethanamine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Stage 3: Formation of the Hydrochloride Salt
-
Dissolve the purified (S)-1-(2-nitrophenyl)ethanamine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete.
-
Collect the solid this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Analysis
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm. The ortho-substitution pattern will lead to a complex splitting pattern. - Methine proton (CH-NH₂): A quartet around δ 4.0-4.5 ppm, coupled to the methyl protons. - Methyl protons (CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton. - Amine protons (NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 120-150 ppm. - Carbon bearing the nitro group: A downfield signal in the aromatic region. - Methine carbon (CH-NH₂): A signal around δ 50-60 ppm. - Methyl carbon (CH₃): A signal in the aliphatic region, around δ 20-25 ppm. |
| IR Spectroscopy | - N-H stretching (amine salt): Broad absorption in the range of 2500-3000 cm⁻¹. - Aromatic C-H stretching: Above 3000 cm⁻¹. - Asymmetric and symmetric N=O stretching (nitro group): Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): The free amine should show a molecular ion peak at m/z = 166.18. The hydrochloride salt will likely not show the parent ion of the salt but rather the free amine upon ionization. |
Chiral Purity Determination
The enantiomeric excess (e.e.) of the final product must be determined. This is typically achieved using:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase that can differentiate between the two enantiomers.
-
NMR Spectroscopy with a Chiral Shift Reagent: This can be used to resolve the signals of the two enantiomers in the NMR spectrum.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of complex pharmaceutical agents. Its primary application lies in the synthesis of CGRP receptor antagonists for the treatment of migraines[1][2][15].
The following diagram illustrates the potential role of this intermediate in the synthesis of a hypothetical CGRP receptor antagonist.
Caption: Hypothetical synthetic pathway utilizing the title compound.
The synthesis would likely involve the reduction of the nitro group to an aniline, which can then participate in various coupling and cyclization reactions to build the complex heterocyclic core structures characteristic of many CGRP receptor antagonists.
Safety and Handling
This compound is classified as harmful and an irritant. Proper safety precautions must be observed during its handling and use.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a chiral intermediate with significant potential in the field of medicinal chemistry, particularly in the development of CGRP receptor antagonists. This guide has provided a detailed overview of its properties, a plausible and practical synthetic route based on chiral resolution, and its potential applications. The methodologies and analytical considerations discussed herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this valuable building block in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (s)-1-(2-nitrophenyl)ethanamine (hydrochloride) - CAS:1113041-80-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound,(CAS# 1113041-80-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 1113041-80-7 [sigmaaldrich.com]
- 7. Chiral_resolution [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-(2-NITROPHENYL)ETHAN-1-ONE | CAS 577-59-3 [matrix-fine-chemicals.com]
- 10. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 14. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
(S)-1-(2-Nitrophenyl)ethanamine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride
Introduction
This compound is a chiral amine derivative of significant interest to the pharmaceutical and fine chemical industries. As a chiral building block, it serves as a crucial intermediate in the synthesis of more complex, stereospecific molecules, including active pharmaceutical ingredients (APIs). The precise stereochemistry at the alpha-carbon, combined with the reactive potential of the amino and nitro functional groups, makes it a versatile synthon.
For researchers, process chemists, and drug development professionals, a thorough understanding of the physical properties of such a key intermediate is not merely academic; it is a prerequisite for its effective and safe use. Physical properties such as melting point, solubility, and stability directly influence reaction kinetics, purification strategies, formulation development, and storage protocols. This guide provides a comprehensive overview of the known physical characteristics of this compound. Furthermore, in adherence to the principles of scientific integrity, where specific experimental data is not publicly available, this document furnishes detailed, field-proven protocols for their empirical determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to confirm its identity through its fundamental descriptors. These parameters are essential for regulatory documentation, material sourcing, and computational modeling.
The structure of this compound features a stereogenic center, an aromatic nitro group, and a primary amine which is salified with hydrochloric acid. The hydrochloride salt form is often preferred in laboratory and industrial settings as it typically enhances the compound's crystallinity and stability compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 1113041-80-7 | |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [2] |
| IUPAC Name | (1S)-1-(2-nitrophenyl)ethanamine hydrochloride | |
| Synonyms | (S)-1-(2-nitrophenyl)ethan-1-amine hydrochloride | |
| Purity (Typical) | ≥95% - 98% | |
| Physical Form | Solid |
Core Physical Properties
The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. These characteristics are critical for handling, processing, and formulating the chemical.
Appearance
This compound is typically supplied as a light yellow to yellow solid . The color is attributed to the presence of the nitrophenyl chromophore. Any significant deviation from this appearance, such as discoloration to brown or the presence of clumping, may indicate degradation or the presence of impurities and should be investigated.
Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities tend to depress the melting point and broaden the range[3].
As of this guide's publication, a specific, experimentally verified melting point for this compound is not consistently reported in publicly available literature. Therefore, it is imperative for the end-user to determine this value empirically for each new batch to establish a purity benchmark.
The slow, controlled heating rate stipulated in the protocol is essential for ensuring thermal equilibrium between the heating block, the thermometer, and the sample. Heating too rapidly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range. The initial rapid heating to a temperature ~20°C below the expected point is a time-saving measure that does not compromise the accuracy of the final, slower measurement[4].
This protocol describes a self-validating method for obtaining an accurate melting point range.
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent will act as an impurity.
-
Place a small amount of the solid on a watch glass and crush it into a fine powder.
-
Tap the open end of a capillary tube into the powder to collect a small amount of sample[4].
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm[4].
-
-
Initial (Rapid) Determination:
-
Place the packed capillary into the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range. This provides a target for the precise measurement.
-
-
Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Insert a new, freshly packed capillary.
-
Set the heating rate to a slow ramp, typically 1-2 °C/minute , once the temperature is within 20°C of the expected melting point[4][5].
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts into a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation:
-
Repeat the precise determination with at least two more samples. The results should be consistent within 1-2°C.
-
Solubility Profile
Solubility is arguably one of the most critical physical properties for a drug development candidate or intermediate. It dictates the choice of solvents for chemical reactions, purification, and, ultimately, the formulation of a drug product for adequate bioavailability.
Quantitative solubility data for this compound in common laboratory solvents are not widely published. While vendor data suggests the compound can be prepared in solutions of varying molarity, this does not define its saturation solubility[1]. The hydrochloride salt form suggests a higher propensity for solubility in polar protic solvents (like water and ethanol) compared to its free base. Dimethyl sulfoxide (DMSO) is also a common solvent for similar organic molecules[6].
The "shake-flask" method is considered the gold standard for determining equilibrium solubility[7][8]. The extended agitation period is crucial to ensure that the system reaches a true thermodynamic equilibrium, where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. Measurements taken before equilibrium is reached will underestimate the true solubility.
-
Preparation:
-
In separate, labeled vials (e.g., 20 mL glass vials), add an excess amount of the compound to a fixed volume of the solvent to be tested (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible.
-
Common solvents for initial screening include water, ethanol, methanol, and DMSO.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the suspensions for a minimum of 24-48 hours. For compounds that are slow to dissolve, 72 hours may be necessary.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Accurately determine the mass or volume of the filtered supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative NMR.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Workflow for Physical Property Characterization
A systematic workflow ensures that the physical properties of a new batch of material are characterized efficiently and reliably. This process forms the basis of quality control and batch release criteria in a research and development setting.
Caption: Logical workflow for the physical characterization of a chemical intermediate.
Stability and Storage
Proper storage is essential to maintain the integrity and purity of the compound over time.
-
Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C [9].
-
Causality: The refrigerated temperature slows down potential degradation pathways. The inert atmosphere is crucial to protect the amine functionality from oxidative degradation. The compound should also be protected from light.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound presents several hazards that require appropriate handling procedures.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personnel should always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a valuable chiral intermediate whose utility is deeply connected to its physical properties. This guide has consolidated the available data regarding its chemical identity, appearance, stability, and safety. Crucially, it acknowledges the absence of publicly available data for key parameters like melting point and quantitative solubility and provides robust, validated experimental protocols for their determination. By adhering to these methodologies, researchers and drug development professionals can ensure the quality of their material, enabling more reliable, reproducible, and safe science.
References
- 1. chembk.com [chembk.com]
- 2. (R)-1-(2-nitrophenyl)ethanamine hydrochloride | C8H11ClN2O2 | CID 78357845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
(S)-1-(2-Nitrophenyl)ethanamine hydrochloride CAS number 1113041-80-7
An In-Depth Technical Guide to (S)-1-(2-Nitrophenyl)ethanamine hydrochloride (CAS: 1113041-80-7): Synthesis, Characterization, and Applications
Abstract
This compound is a chiral building block of significant interest to the pharmaceutical and fine chemical industries. This molecule uniquely combines a stereochemically defined primary amine with a versatile nitroaromatic scaffold, offering a wealth of synthetic possibilities. The presence of the ortho-nitro group provides a strategic handle for further chemical transformations, while the chiral ethylamine moiety is a common feature in a vast array of bioactive molecules. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, outlines robust strategies for its stereoselective synthesis, details a necessary framework for its analytical characterization, and explores its potential applications as a pivotal intermediate in medicinal chemistry.
Introduction: A Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, chiral amines and nitroaromatic compounds represent two of the most ubiquitous and functionally significant structural motifs. Chiral primary amines are integral components in countless natural products and pharmaceuticals, with their specific stereochemistry often being critical for biological activity and target engagement.[1][2] It is estimated that amine functionalities are present in over 80% of all drugs and drug candidates.[3] Concurrently, nitroarenes serve as versatile synthetic intermediates and are themselves core fragments in numerous approved drugs, valued for their unique electronic properties and their ability to be transformed into other functional groups.[4][5][6]
This compound, CAS 1113041-80-7, exists at the intersection of these two critical classes. It is not merely a chemical reagent but a strategically designed building block. The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for laboratory and process chemistry environments. This guide, written from the perspective of a senior application scientist, aims to synthesize available data with field-proven insights to provide a holistic and practical understanding of this valuable compound.
Physicochemical Properties and Structural Elucidation
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, reaction compatibility, and analytical approaches.
Key Properties
A summary of the essential physicochemical data for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1113041-80-7 | [7][8] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [9][10] |
| Molecular Weight | 202.64 g/mol | [8][10] |
| IUPAC Name | (1S)-1-(2-nitrophenyl)ethanamine;hydrochloride | [11] |
| Synonyms | (S)-1-(2-nitrophenyl)ethanaMine (Hydrochloride) | [8][10] |
| Physical Form | Solid | [11][12] |
| Storage | Store at room temperature | [11][12] |
| InChI Key | HFXVLGOYQIKRTO-RGMNGODLSA-N | [11][12] |
Molecular Structure
The structure of (S)-1-(2-Nitrophenyl)ethanamine is defined by a chiral center at the alpha-carbon of the ethylamine chain, attached to a benzene ring bearing a nitro group at the ortho-position. This specific arrangement has profound implications for its chemical behavior. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the basicity of the amine.
Caption: Structure of this compound.
Synthesis and Manufacturing Strategies
A robust and scalable synthesis is paramount for the viability of any chemical intermediate. While multiple strategies exist for the synthesis of chiral amines, asymmetric reductive amination stands out for its efficiency and high stereocontrol.[1][13]
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The key disconnection is the carbon-nitrogen bond of the primary amine, pointing directly to a ketone precursor via reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1113041-80-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. This compound;1113041-80-7 [abichem.com]
- 10. (s)-1-(2-nitrophenyl)ethanamine (hydrochloride) - CAS:1113041-80-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. This compound | 1113041-80-7 [sigmaaldrich.com]
- 12. This compound | 1113041-80-7 [sigmaaldrich.com]
- 13. Chiral Amine Synthesis Methods, Developments and Applications [campusstore.miamioh.edu]
Molecular structure of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride
An In-depth Technical Guide to the Molecular Structure of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral primary amine of significant interest in synthetic and medicinal chemistry. As a versatile building block, its precise molecular structure, including its absolute stereochemistry, is paramount for its application in the development of complex, biologically active molecules. This guide provides a comprehensive technical overview of the methodologies employed to synthesize, characterize, and unequivocally confirm the molecular structure of this compound. We delve into the causal relationships behind experimental choices in asymmetric synthesis and explore the application of advanced spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD)—as a self-validating system for structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key chemical entity.
Introduction and Significance
Chiral amines are fundamental structural motifs present in over 40% of commercial pharmaceuticals, where the specific stereoisomer often dictates therapeutic efficacy and safety.[1] (S)-1-(2-Nitrophenyl)ethanamine, in its hydrochloride salt form for improved stability and handling, represents a valuable chiral precursor. The presence of the ortho-nitro group provides a handle for further chemical transformations, such as reduction to an aniline derivative, enabling its incorporation into diverse molecular scaffolds. Understanding its structure is not merely an academic exercise but a critical prerequisite for its use in rational drug design and process development.
Chemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1113041-80-7 | [2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][4] |
| Molecular Weight | 202.64 g/mol | [5] |
| Physical Form | Solid | [5] |
| Storage | Store at room temperature under inert gas | [2][5] |
| InChI Key | HFXVLGOYQIKRTO-RGMNGODLSA-N | [5] |
| SMILES | Cl.C--INVALID-LINK--C1=C(C=CC=C1)--INVALID-LINK--=O |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="NH3+", pos="0,0.5!", shape=none, fontcolor="#4285F4"]; C1 [label="C", pos="-0.5,-0.5!"]; C2 [label="C", pos="-1.5,-0.5!"]; H1[label="H", pos="-0.2,-1.2!"]; C_Me [label="CH3", pos="0.5,-1.5!", shape=none]; Cl [label="Cl-", pos="1.5,0.5!", shape=none, fontcolor="#EA4335"];
// Aromatic ring C3 [label="C", pos="-2.2,0.5!"]; C4 [label="C", pos="-3.2,0.5!"]; C5 [label="C", pos="-3.7,-0.5!"]; C6 [label="C", pos="-3,-1.5!"]; C7 [label="C", pos="-2,-1.5!"];
// Nitro group N_nitro [label="N+", pos="-1.5,1.7!", shape=none, fontcolor="#4285F4"]; O1_nitro [label="O-", pos="-0.8,2.5!", shape=none, fontcolor="#EA4335"]; O2_nitro [label="O-", pos="-2.2,2.5!", shape=none, fontcolor="#EA4335"];
// Bonds C1 -- N1; C1 -- C2; C1 -- H1[style=dashed, label="@", fontcolor="#34A853"]; // Stereocenter C1 -- C_Me;
// Aromatic bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2;
// Nitro group bonds C3 -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro [style=dashed];
// Placeholder for aromatic circle Aro_center [label="", pos="-2.85, -0.5!", shape=circle, style=dotted, width=1.5]; }
Caption: 2D structure of this compound.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry.[6] Methodologies have evolved from classical resolution to more efficient catalytic asymmetric techniques.[7][8] For a molecule like (S)-1-(2-Nitrophenyl)ethanamine, a common and effective strategy is the asymmetric reduction of a prochiral precursor, such as 2'-nitroacetophenone or its corresponding imine/oxime.
The choice of catalyst is critical for achieving high enantioselectivity. Transition-metal catalysts featuring chiral ligands (e.g., Rhodium or Iridium complexes) are widely used for the asymmetric hydrogenation of imines.[6] Alternatively, biocatalytic methods using enzymes like transaminases offer an environmentally benign route with often exceptional stereocontrol.[1][8]
Caption: General workflow for asymmetric synthesis.
Experimental Protocol: Asymmetric Reductive Amination
This protocol is a representative, field-proven method.
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with 2'-nitroacetophenone (1.0 eq) and a chiral catalyst system, such as a pre-formed [Rh(COD)Cl]₂ complex with a suitable chiral phosphine ligand (e.g., (S)-Xyl-P-Phos, 0.01 eq), under an inert nitrogen atmosphere.
-
Solvent and Reagents: Anhydrous, degassed methanol is added as the solvent, followed by the addition of ammonium acetate (5.0 eq) as the ammonia source.
-
Hydrogenation: The reactor is sealed, purged several times with high-purity hydrogen gas, and then pressurized to 50 atm H₂.
-
Reaction: The reaction mixture is stirred vigorously at 40°C for 24-48 hours. Reaction progress is monitored by taking aliquots and analyzing via TLC or GC-MS.
-
Work-up: Upon completion, the reactor is cooled and carefully depressurized. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude free amine is purified via flash column chromatography on silica gel.
-
Salt Formation: The purified (S)-1-(2-Nitrophenyl)ethanamine is dissolved in anhydrous diethyl ether. A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
-
Isolation: The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to yield this compound.
Comprehensive Structural Elucidation
A multi-technique analytical approach is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. This creates a self-validating system where data from each analysis corroborates the others.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
Protocol: A 5-10 mg sample is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve the hydrochloride salt) in a 5 mm NMR tube. ¹H and ¹³C spectra are acquired on a 400 MHz or higher field spectrometer at room temperature.
-
Data Interpretation & Causality: The protonated amine (-NH₃⁺) protons often appear as a broad singlet and may exchange with residual water in the solvent. The aromatic protons will be split into a complex multiplet pattern due to the ortho-substitution, with the proton ortho to the nitro group being the most deshielded. The methine proton (-CH-) will appear as a quartet due to coupling with the adjacent methyl group protons. The methyl (-CH₃) protons will appear as a doublet, coupled to the single methine proton.
| ¹H NMR (Predicted, 400 MHz, D₂O) | ¹³C NMR (Predicted, 100 MHz, D₂O) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 8.0 - 8.2 (d) | Ar-H (ortho to NO₂) | ~148 | C (ipso to NO₂) |
| 7.6 - 7.8 (m) | Ar-H (2 protons) | ~135 | C (ipso to ethylamine) |
| 7.4 - 7.6 (m) | Ar-H | ~133 | Ar-CH |
| 4.6 - 4.8 (q) | CH-NH₃⁺ | ~129 | Ar-CH |
| 1.6 - 1.8 (d) | CH₃ | ~125 | Ar-CH |
| ~50 | CH-NH₃⁺ | ||
| ~20 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule.
-
Protocol: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded against a background of air.
-
Data Interpretation & Causality: The spectrum will be dominated by absorptions corresponding to the key functional groups. The broad bands in the 2800-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). The nitro group gives rise to two very strong and distinct peaks: one for the asymmetric stretch and one for the symmetric stretch.
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3200 - 2800 (broad, strong) | N-H stretch (Ammonium salt) |
| ~1600, ~1450 | C=C stretch (Aromatic ring) |
| ~1530 (strong) | N-O asymmetric stretch (Nitro group) |
| ~1350 (strong) | N-O symmetric stretch (Nitro group) |
| ~750 (strong) | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
MS provides the molecular weight and, with high-resolution instruments, the exact elemental composition.
-
Protocol: The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The analysis is run in positive ion mode.
-
Data Interpretation & Causality: ESI is a soft ionization technique ideal for polar molecules like amine salts. In the positive mode, the instrument will detect the protonated molecular ion of the free amine, [C₈H₁₀N₂O₂ + H]⁺, after the loss of HCl in the gas phase. High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous confirmation of the elemental formula.
| High-Resolution Mass Spectrometry (HRMS-ESI) | |
| Parameter | Expected Value |
| Ion Detected | [M+H]⁺ |
| Calculated Exact Mass | 167.08150 |
| Observed Mass | Within 5 ppm of calculated mass |
Chiroptical Analysis: Circular Dichroism (CD) Spectroscopy
While NMR, IR, and MS confirm the molecular connectivity, they cannot distinguish between enantiomers. CD spectroscopy is a crucial technique for probing the stereochemistry of chiral molecules.[9][10][11]
-
Protocol: A dilute solution of the sample is prepared in a suitable transparent solvent (e.g., methanol). The CD spectrum is recorded in the UV-Vis region (typically 200-400 nm) using a CD spectrophotometer.
-
Data Interpretation & Causality: The chromophores in the molecule (the nitrophenyl group) are in a chiral environment. This causes differential absorption of left- and right-circularly polarized light, resulting in a CD signal, known as a Cotton effect. The sign of the Cotton effect (positive or negative) for a specific electronic transition is directly related to the absolute configuration of the stereocenter. For (S)-1-(2-Nitrophenyl)ethanamine, a characteristic CD spectrum with specific positive or negative peaks would be expected. This experimental spectrum must be compared to a known standard, a previously published spectrum, or theoretical calculations to definitively assign the (S)-configuration.
Applications and Safety
-
Applications: As a chiral building block, this compound is a valuable intermediate for synthesizing pharmaceutical candidates. The amine provides a nucleophilic site for amide bond formation or other coupling reactions, while the nitro group can be reduced to an amine, which can then be used to construct heterocyclic rings or engage in further functionalization.[12]
-
Safety: this compound should be handled with appropriate personal protective equipment. It is classified as harmful if swallowed and causes skin and eye irritation.[5]
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound,(CAS# 1113041-80-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1113041-80-7 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 12. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride: A Technical Guide
Introduction
The hydrochloride salt form of the amine is often employed to improve its stability and solubility in polar solvents, a common practice in pharmaceutical development. The presence of the hydrochloride will have a discernible effect on the spectroscopic data, particularly in the NMR and IR spectra, which will be discussed in the relevant sections.
Molecular Structure and Key Features
The structure of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride is characterized by a benzene ring substituted with a nitro group at the 2-position and an (S)-1-aminoethyl group at the 1-position. The amine is protonated to form the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
Expected ¹H NMR Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ | ~1.6-1.8 | Doublet | ~7 | 3H |
| CH | ~4.8-5.0 | Quartet | ~7 | 1H |
| Ar-H | ~7.5-8.2 | Multiplet | - | 4H |
| NH₃⁺ | ~8.5-9.5 | Broad Singlet | - | 3H |
Interpretation and Rationale for Experimental Choices:
The predicted ¹H NMR spectrum reveals several key features. The methyl protons (CH₃) are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) , being attached to both the chiral center and the nitrogen-bearing carbon, will likely resonate as a quartet, coupled to the three methyl protons. The aromatic protons (Ar-H) will present as a complex multiplet in the downfield region, characteristic of a substituted benzene ring. The ortho-position of the nitro group will significantly influence the chemical shifts of the adjacent aromatic protons. Finally, the ammonium protons (NH₃⁺) of the hydrochloride salt are expected to be significantly deshielded and will likely appear as a broad singlet due to rapid exchange with any residual water in the NMR solvent and quadrupolar broadening from the nitrogen atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow down the N-H proton exchange, potentially allowing for the observation of coupling to adjacent protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | ~18-22 |
| CH | ~50-55 |
| Ar-C (quaternary) | ~140-150 |
| Ar-CH | ~124-135 |
Interpretation and Rationale:
The methyl carbon (CH₃) is expected to be in the typical aliphatic region. The methine carbon (CH) , being directly attached to the electron-withdrawing ammonium group, will be deshielded and appear further downfield. The aromatic carbons will be spread over a range of chemical shifts. The carbon bearing the nitro group will be significantly deshielded, while the other aromatic carbons will have shifts influenced by both the nitro and the aminoethyl substituents. The presence of distinct signals for each aromatic carbon can confirm the ortho-substitution pattern.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amine salt, the nitro group, and the aromatic ring.
Expected IR Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3200-2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| N-O Stretch (Asymmetric) | 1550-1510 | Strong |
| N-H Bend (NH₃⁺) | 1600-1500 | Medium |
| N-O Stretch (Symmetric) | 1370-1330 | Strong |
| C-N Stretch | 1250-1020 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
Interpretation and Rationale:
The most prominent feature in the IR spectrum will be the strong, broad absorption of the N-H stretch of the ammonium salt (NH₃⁺) . This broadness is due to hydrogen bonding. The asymmetric and symmetric N-O stretches of the nitro group are expected to be strong and sharp, providing clear evidence for this functional group. The various C-H stretches for the aromatic and aliphatic portions of the molecule will also be present. The N-H bending vibration of the ammonium group and the aromatic C=C stretching vibrations will appear in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Grind a small amount of the compound with dry KBr powder and press it into a thin, transparent disk.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for IR Spectroscopy Analysis
Caption: Workflow for acquiring and analyzing an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Mass Spectrometry Data (Predicted)
| Ion | m/z (Predicted) |
| [M+H]⁺ (of free base) | 167.08 |
| [M-CH₃]⁺ (of free base) | 152.06 |
| [C₇H₆NO₂]⁺ | 136.04 |
Interpretation and Rationale:
In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule of the free base, [M+H]⁺ , is expected to be the base peak. The molecular weight of the free base (S)-1-(2-Nitrophenyl)ethanamine is 166.18 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 167.08. Fragmentation of the parent ion is likely to occur, with a common fragmentation pathway being the loss of a methyl radical to give the [M-CH₃]⁺ ion. Another plausible fragmentation would be the cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to a fragment with the structure [C₇H₆NO₂]⁺ .
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. While experimental data for this specific compound is not widely published, a thorough analysis based on the principles of NMR, IR, and MS, and comparison with related compounds, allows for a confident prediction of its spectral properties. This guide serves as a valuable resource for researchers working with this and similar chiral nitroaromatic amines, aiding in their synthesis, purification, and application in various scientific endeavors.
An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. As a chiral molecule with significant pharmaceutical interest, understanding its structural characterization is paramount. This document delves into the theoretical principles governing its spectral features, offers a detailed proton-by-proton interpretation of the expected spectrum, and provides a robust, field-proven experimental protocol for acquiring high-quality data. The guide is structured to serve as both a predictive tool for spectral analysis and a practical handbook for laboratory execution, ensuring scientific integrity through validated methodologies and authoritative references.
Introduction: The Molecule in Focus
This compound (CAS 1113041-80-7) is a chiral amine that serves as a valuable building block in synthetic organic chemistry and drug development.[1][2] Its structure combines three key features that dictate its ¹H NMR spectrum: an ortho-substituted nitroaromatic ring, a chiral ethylamine side chain, and its formulation as a hydrochloride salt. The unambiguous characterization of this molecule is critical for verifying its identity, purity, and stereochemical integrity. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular framework through chemical shifts, signal integrations, and spin-spin coupling patterns.[3][4]
This guide will systematically deconstruct the ¹H NMR spectrum, explaining the causal relationships between the molecular structure and the resulting spectral data.
Figure 1: Structure of this compound with proton designations.
Predicted ¹H NMR Spectral Analysis
The spectrum is best analyzed by dissecting it into its constituent parts: the aliphatic side chain and the aromatic ring system. The presence of the hydrochloride salt and the chiral center introduces specific, predictable effects.
The Aliphatic Region: Chirality in Focus
-
Methyl Protons (Hₐ): The three protons of the methyl group are chemically equivalent. Due to spin-spin coupling with the adjacent single methine proton (Hₑ), their signal will be split into a doublet (n+1 rule, where n=1).[5][6] This group is furthest from the electron-withdrawing aromatic ring and nitro group, so it will resonate at the highest field (lowest ppm) in the spectrum, typically in the δ 1.5-1.8 ppm range.
-
Methine Proton (Hₑ): This proton is attached to the chiral center. It is coupled to the three protons of the methyl group, resulting in a quartet (n+1, where n=3).[5][6] Being in a benzylic position and adjacent to the electron-withdrawing protonated amine (NH₃⁺), it is significantly deshielded. Its chemical shift is expected in the δ 4.8-5.2 ppm range. The presence of a chiral center means that any methylene protons adjacent to it would be diastereotopic, but in this molecule, the adjacent group is a methyl, so this effect is not observed on the side chain itself.[7]
-
Amine Protons (Hₙ): As a hydrochloride salt, the amine exists in its protonated ammonium form (R-NH₃⁺). The three protons are typically equivalent. In protic solvents like DMSO-d₆ or D₂O, these protons can exchange with solvent molecules or trace water. This chemical exchange often leads to signal broadening.[3][8] The signal for the NH₃⁺ protons is expected to be a broad singlet in the δ 8.5-9.5 ppm region. A key validation step is to add a drop of D₂O to the NMR sample; the NH₃⁺ peak will disappear as the protons are exchanged for deuterium, which is not observed in ¹H NMR.[8]
The Aromatic Region: Effects of Ortho-Substitution
The four protons on the 2-nitrophenyl ring are chemically non-equivalent and will produce a complex pattern in the downfield region of the spectrum (typically δ 7.5-8.5 ppm ). The nitro group (-NO₂) is a powerful electron-withdrawing group, which deshields all the aromatic protons, shifting them downfield compared to benzene (δ 7.26 ppm).[9]
-
H₉ (Proton ortho to -NO₂): This proton (at C6) is adjacent to the ethylamine substituent. It is expected to be a doublet of doublets (dd) , showing large ortho-coupling (~7-9 Hz) to H₈ and smaller meta-coupling (~1-2 Hz) to H₇.
-
H₈ (Proton meta to -NO₂): This proton (at C5) is expected to be a triplet of doublets (td) or a complex multiplet. It will have two large ortho-couplings (to H₉ and H₇) and one smaller meta-coupling to the proton at C3.
-
H₇ (Proton meta to -NO₂): This proton (at C4) is also expected to be a triplet of doublets (td) or multiplet, similar to H₈, with ortho-couplings to H₈ and the proton at C3, and a para-coupling to H₉.
-
H₆ (Proton ortho to -NO₂): This proton (at C3) is the most deshielded due to its proximity to the nitro group. It is expected to appear as a doublet of doublets (dd) , with a large ortho-coupling to H₇ and a smaller meta-coupling to H₈.
The exact splitting can be complex, and the signals may overlap, often being reported as a multiplet. However, the integration of this entire region should correspond to four protons.[3]
Summary of Predicted Spectral Data
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ (CH₃) | 1.5 - 1.8 | Doublet (d) | ~7 Hz | 3H |
| Hₑ (CH) | 4.8 - 5.2 | Quartet (q) | ~7 Hz | 1H |
| Hₙ (NH₃⁺) | 8.5 - 9.5 | Broad Singlet (br s) | N/A | 3H |
| Hₐᵣ (Aromatic) | 7.5 - 8.5 | Multiplet (m) | Various ortho/meta | 4H |
Experimental Protocol for Data Acquisition
Adherence to a meticulous experimental protocol is essential for obtaining a high-resolution, artifact-free ¹H NMR spectrum. This protocol is designed to be a self-validating system, minimizing common sources of error.
Figure 2: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Materials and Reagents
-
This compound (10-20 mg)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[10]
-
Deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and has exchangeable proton signals that do not interfere with the aromatic region.
-
Internal Standard: Tetramethylsilane (TMS)
-
Pasteur pipettes and glass wool
-
Deuterium oxide (D₂O) for exchange experiment
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the hydrochloride salt directly into a clean, dry vial.[11][12] Using a sufficient amount ensures a good signal-to-noise ratio without causing issues from excessive concentration, such as line broadening.
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. The choice of solvent is critical; hydrochloride salts often have poor solubility in less polar solvents like CDCl₃.[13] A solvent volume of 0.5-0.6 mL is standard for 5 mm tubes to ensure the sample height is within the detection region of the NMR probe.[12]
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube. This step is mandatory to remove any undissolved particulate matter, which would severely degrade the magnetic field homogeneity and result in broad, distorted spectral lines.[10]
-
Standard & Capping: Add a small amount of TMS if not already present in the solvent. Cap the NMR tube securely.
-
Homogenization: Gently invert the capped tube several times to ensure the solution is perfectly homogeneous.
Instrument Parameters and Data Acquisition
-
Spectrometer: Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution of complex multiplets.
-
Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (AT): Set to 3-4 seconds for good digital resolution.
-
-
Processing: After acquiring the Free Induction Decay (FID), apply a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
Conclusion: A Self-Validating Analysis
The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic approach, beginning with the prediction of chemical shifts and multiplicities, allows for a confident assignment of all signals. The key diagnostic features are the upfield doublet and downfield quartet of the ethylamine side chain, the broad, exchangeable NH₃⁺ signal, and the complex multiplet in the aromatic region. By following the detailed experimental protocol provided, researchers can reliably generate high-quality data. The final spectrum, when compared against the predictions outlined in this guide and validated with a D₂O exchange experiment, constitutes a robust and definitive structural confirmation of the target molecule.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1113041-80-7 [sigmaaldrich.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the 13C NMR Analysis of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride
Foreword: Beyond the Spectrum
In the realm of drug development and materials science, the precise structural elucidation of chiral intermediates is not merely an academic exercise; it is a cornerstone of ensuring efficacy, safety, and reproducibility. (S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a key chiral building block whose stereochemical and constitutional integrity is paramount. This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide a framework for understanding the why behind the how—to approach the 13C NMR analysis of this molecule with a strategic mindset, ensuring that the data you acquire is not only accurate but also robust and defensible. We will explore the nuances of sample preparation for a hydrochloride salt, the rationale behind spectral predictions, and the validation steps that transform a routine analysis into a definitive characterization.
The Analyte: Structural and Electronic Landscape
This compound possesses a unique electronic and structural profile that directly influences its 13C NMR spectrum. The molecule consists of three key regions: the aliphatic ethylamine side chain, the aromatic ring, and the influential nitro group. The presence of a chiral center at the benzylic carbon (C7) and the protonation of the amine to an ammonium salt are critical features.
Due to the chiral center and the ortho-substitution pattern, all eight carbon atoms in the molecule are chemically non-equivalent. Therefore, we anticipate observing eight distinct signals in a proton-decoupled 13C NMR spectrum.
Visualizing the Carbon Framework
To facilitate our discussion, the carbon atoms are numbered as shown in the diagram below. This numbering scheme will be used consistently for spectral assignments.
Caption: Numbering scheme for carbon atoms.
The Protocol: A Self-Validating Experimental Workflow
The quality of an NMR spectrum is dictated by the integrity of the sample and the precision of the acquisition parameters. For a hydrochloride salt, which often exhibits different solubility and stability profiles compared to its free base form, a carefully considered protocol is essential.
Diagram of the Experimental Workflow
Caption: Workflow for robust 13C NMR analysis.
Step-by-Step Methodology
-
Solvent Selection : The hydrochloride salt form necessitates the use of a polar deuterated solvent. Chloroform-d (CDCl3) is often a poor choice due to low solubility.
-
Primary Choice : Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent solvent for most amine salts.
-
Alternatives : Deuterium oxide (D2O) or Methanol-d4 (CD3OD) can also be used. The choice will influence the chemical shifts slightly, so consistency is key.
-
-
Sample Concentration : 13C NMR is an inherently insensitive technique.[1] A sufficiently concentrated sample is required to obtain a high-quality spectrum in a reasonable timeframe.
-
Sample Preparation :
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the chosen deuterated solvent (~0.6 mL).
-
Vortex the mixture until the solid is completely dissolved. The solution must be transparent.
-
Critical Step : Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[1][4] This removes any particulate matter that would degrade the magnetic field homogeneity and broaden the spectral lines.[3]
-
-
Instrument Parameters (on a 400 MHz Spectrometer) :
-
Experiment : Standard proton-decoupled 13C acquisition (e.g., Bruker pulse program zgpg30). This ensures each unique carbon appears as a singlet, simplifying the spectrum.[5]
-
Frequency Lock : Lock on the deuterium signal of the solvent.
-
Tuning and Matching : Tune the 13C probe to the correct frequency.
-
Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is crucial for their quantitative observation.
-
Number of Scans (ns) : Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Carefully phase the spectrum manually.
-
Reference the spectrum to the solvent peak (DMSO-d6 at 39.52 ppm).
-
Spectral Interpretation: Assigning the Carbon Skeleton
The chemical shift of each carbon is determined by its local electronic environment. The electron-withdrawing nitro group and the inductively deshielding protonated amino group are the dominant factors in this molecule.
Predicted 13C Chemical Shifts
The following table summarizes the predicted chemical shift ranges for each carbon. These predictions are based on established substituent effects for nitro[6][7][8] and alkylammonium groups, supplemented by data from spectral databases.[9]
| Carbon Atom | Carbon Type | Key Influences | Predicted Chemical Shift (ppm) |
| C8 | CH3 | Attached to chiral center (C7), influenced by -NH3+ | ~20 - 25 |
| C7 | CH | Benzylic, attached to -NH3+ and aromatic ring | ~50 - 55 |
| C3 | CH (Aromatic) | meta to -NO2, para to side chain | ~124 - 126 |
| C5 | CH (Aromatic) | meta to side chain, para to -NO2 | ~128 - 130 |
| C4 | CH (Aromatic) | ortho to side chain, meta to -NO2 | ~132 - 134 |
| C6 | CH (Aromatic) | ortho to -NO2, meta to side chain | ~135 - 137 |
| C1 | C (Quaternary) | Attached to the ethylamine side chain | ~142 - 145 |
| C2 | C (Quaternary) | Attached to the nitro group (-NO2) | ~148 - 151 |
Rationale for Assignments
-
Aliphatic Region (0-60 ppm) :
-
C8 (Methyl) : This will be the most upfield signal, typical for a simple sp3 methyl carbon.
-
C7 (Benzylic Methine) : This carbon is significantly deshielded (shifted downfield) due to two effects: its attachment to the aromatic ring and, more importantly, the strong inductive electron-withdrawing effect of the adjacent protonated amine (-NH3+).
-
-
Aromatic Region (120-155 ppm) :
-
Quaternary Carbons (C1, C2) : These carbons, lacking attached protons, will typically show weaker signals. C2, directly bonded to the highly electron-withdrawing nitro group, is expected to be the most deshielded carbon in the entire spectrum.[6] C1, attached to the alkyl side chain, will also be downfield but less so than C2.
-
Methine Carbons (C3, C4, C5, C6) : The assignment of these four aromatic CH carbons is based on the combined electronic effects of the two substituents.
-
The -NO2 group strongly deshields the carbons ortho (C6) and para (C5) to it via resonance and inductive effects.
-
The -CH(NH3+)CH3 group has a weaker electronic influence on the ring.
-
C3 is meta to both groups, making it the least affected and likely the most upfield of the aromatic CH signals.
-
C5 is para to the -NO2 group, leading to significant deshielding.
-
C6 and C4 are both ortho to a substituent. C6 is ortho to the powerful nitro group, likely making it the most downfield of the CH signals.
-
-
Validation with DEPT Spectroscopy
To confirm these assignments with absolute certainty, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. This experiment provides definitive information about the type of each carbon:
-
CH3 groups appear as positive signals.
-
CH2 groups appear as negative signals (none in this molecule).
-
CH groups appear as positive signals.
-
Quaternary carbons do not appear.
Running a DEPT-135 experiment would confirm that the signal at ~20-25 ppm (C8) and the four aromatic signals between ~124-137 ppm are indeed CH or CH3 groups, while the signals for C1 and C2 would be absent, validating their assignment as quaternary carbons.
Conclusion
The 13C NMR analysis of this compound is a powerful tool for its unambiguous structural verification. A successful analysis hinges on a meticulous experimental approach, particularly in sample preparation, and a logical, theory-grounded interpretation of the resulting spectrum. By anticipating eight distinct signals and using knowledge of substituent effects to predict their chemical shifts, researchers can confidently assign the carbon skeleton. The use of validation techniques like DEPT-135 spectroscopy elevates the analysis, providing an unimpeachable dataset that meets the rigorous standards of the pharmaceutical and chemical industries. This comprehensive approach ensures that the structural identity of this critical chiral intermediate is confirmed with the highest degree of scientific integrity.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
(S)-1-(2-Nitrophenyl)ethanamine hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 1113041-80-7). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The focus is not merely on procedural steps but on the underlying scientific principles that inform a robust culture of safety.
Compound Identification and Key Physicochemical Properties
This compound is a chiral amine derivative often used as a building block in pharmaceutical and organic synthesis.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 1113041-80-7 | [2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 202.64 g/mol | [2][4] |
| Appearance | Light yellow to yellow solid | [5] |
| Storage Temperature | 2-8°C | [2][5] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) | [2][5] |
Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard.[2][3] The primary hazards stem from its irritant properties, potential for respiratory effects, and acute oral toxicity.
| GHS Classification | Hazard Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |
Mechanistic Insights into Hazards:
-
Oral Toxicity (H302): While specific toxicological data is not fully investigated, the "Harmful if swallowed" classification necessitates careful handling to prevent ingestion.[6] The nitroaromatic structure is a common feature in compounds with metabolic liabilities that can lead to systemic toxicity.
-
Skin and Eye Irritation (H315, H319): As a hydrochloride salt, the compound is acidic and can cause chemical irritation upon contact with skin and mucous membranes, including the eyes.[2][3] Prolonged contact can lead to inflammation and discomfort. The imperative is to prevent direct physical contact through appropriate personal protective equipment (PPE).
-
Respiratory Irritation (H335): The compound is a solid, but fine dust particles can become airborne during handling.[2] Inhalation of this dust can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[2][3] This hazard underscores the need for engineering controls like chemical fume hoods.
Risk Assessment and Control Hierarchy Workflow
A proactive approach to safety involves a systematic process of risk assessment before any handling begins. The widely accepted hierarchy of controls should be applied to mitigate the identified hazards, prioritizing engineering controls over procedural or PPE-based solutions.
Caption: Risk assessment and control hierarchy for handling hazardous chemicals.
Standard Operating Procedure (SOP) for Weighing and Solution Preparation
This protocol details the steps for safely weighing the solid compound and preparing a stock solution. The causality behind each step is explained to reinforce safe practices.
Objective: To accurately weigh approximately 100 mg of this compound and dissolve it in a solvent to create a stock solution.
Prerequisites:
-
Researcher must be fully trained in laboratory safety procedures.
-
A designated and certified chemical fume hood must be used for all manipulations.[7]
-
An eyewash station and safety shower must be accessible and verified to be operational.[7]
Protocol Steps:
-
Preparation and PPE Donning:
-
Causality: Ensures all safety measures are in place before the hazardous agent is handled.
-
1.1. Clear the chemical fume hood of all unnecessary items.
-
1.2. Don appropriate PPE: a lab coat, nitrile gloves (inspect for integrity first), and chemical safety goggles.[2][8] A face shield is recommended for added protection.[2]
-
1.3. Gather all necessary equipment: anti-static weigh boat, spatulas, analytical balance, volumetric flask with a stopper, chosen solvent, and waste container.
-
-
Weighing the Compound:
-
Causality: Performed within an engineering control to prevent inhalation of dust and contain any minor spills.[2]
-
2.1. Place the analytical balance inside the chemical fume hood.
-
2.2. Place the weigh boat on the balance and tare it.
-
2.3. Carefully retrieve the compound container from its 2-8°C storage.[2] Allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
2.4. Slowly open the container. Using a clean spatula, carefully transfer the desired amount of the yellow solid to the weigh boat.[5] Avoid any actions that could generate dust.[2]
-
2.5. Once the target weight is achieved, securely close the primary compound container and record the exact mass.
-
-
Solution Preparation:
-
Causality: Controlled dissolution minimizes exposure risk.
-
3.1. Carefully transfer the weighed solid from the weigh boat into the volumetric flask. A powder funnel can aid this process.
-
3.2. Add a small amount of the desired solvent to the weigh boat to rinse any residual powder and transfer the rinse to the flask.
-
3.3. Add solvent to the flask until it is approximately half-full. Stopper the flask and gently swirl to dissolve the solid.
-
3.4. Once dissolved, add solvent up to the calibration mark. Stopper and invert the flask several times to ensure homogeneity.
-
-
Cleanup and Waste Disposal:
-
Causality: Proper decontamination and waste segregation prevent cross-contamination and ensure compliant disposal.
-
4.1. Dispose of the used weigh boat, spatula cleaning wipes, and contaminated gloves in a designated solid hazardous waste container.[2]
-
4.2. Wipe down the balance and the fume hood sash and surface with an appropriate cleaning agent.
-
4.3. Remove PPE in the correct order (gloves first), avoiding contact with the outer surfaces.
-
4.4. Wash hands thoroughly with soap and water.[2]
-
Exposure Controls and Personal Protective Equipment (PPE)
Engineering and administrative controls are primary, but PPE is the mandatory final barrier.
-
Eye and Face Protection: Use chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][8] A face shield should be worn over goggles when there is a significant splash risk.[2]
-
Skin Protection: Wear a chemically resistant lab coat. Handle the compound with gloves that have been inspected before use.[2] Nitrile gloves are a common and appropriate choice for handling solids and incidental contact. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Respiratory Protection: All handling of the solid form should occur in a chemical fume hood to prevent dust inhalation.[7] If a fume hood is not available or if exposure monitoring indicates levels approaching occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 particle respirator for nuisance exposures) must be used.[2]
Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[2][5] The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.[2][5]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and strong bases.[6][8] Contact with these substances could lead to vigorous or exothermic reactions.
-
Hazardous Decomposition: When heated to decomposition, the compound may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[8]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[2] Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Continue rinsing and immediately consult a physician.[2]
-
If Inhaled: Move the person into fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][7]
-
If Swallowed: Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[3]
-
In Case of Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow the product to enter drains.[2]
-
Contaminated Packaging: Dispose of contaminated packaging, such as empty containers and liners, as unused product in accordance with federal, state, and local regulations.[2][9]
References
- 1. chembk.com [chembk.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (S)-1-(2-nitrophenyl)ethanaMine (Hydrochloride) | 1113041-80-7 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
An In-Depth Technical Guide to Determining the Solubility Profile of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride
Foreword: Understanding the Criticality of Solubility in Drug Development
In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical-path parameter that influences decisions from early-stage discovery through to final dosage form manufacturing. This guide provides an in-depth technical framework for elucidating the solubility profile of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride, a chiral amine hydrochloride salt. While specific solubility data for this compound is not extensively documented in public literature, this guide will equip the reader with the foundational principles, robust experimental protocols, and data analysis strategies required to generate a comprehensive and reliable solubility profile. Our focus will be on the causality behind experimental choices, ensuring a self-validating system of protocols that stands up to scientific rigor.
Physicochemical Characteristics of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.
This compound is a chiral compound, existing as a solid crystalline material, often appearing as a yellow-green powder. Its chemical structure, featuring a primary amine converted to a hydrochloride salt, a nitro group, and a chiral center, dictates its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C8H11ClN2O2 | |
| Molecular Weight | 202.64 g/mol | |
| Physical State | Solid Crystalline | |
| Appearance | Yellow - Green | |
| Melting Point | Approximately 200 °C | |
| Storage Conditions | 2-8°C, protected from light |
The presence of the hydrochloride salt form is a deliberate chemical modification to enhance aqueous solubility. Amine hydrochlorides are generally more polar and thus more soluble in polar solvents like water compared to their free base counterparts.
Theoretical Framework: Factors Governing Solubility
The solubility of this compound is not a single value but a multifactorial property. The key determinants are the solvent system, pH, and temperature.
Solvent Effects: "Like Dissolves Like"
As an ionic compound, this compound is expected to be most soluble in polar protic solvents that can effectively solvate both the cation and the chloride anion through ion-dipole interactions and hydrogen bonding.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to strong hydrogen bonding and ion-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate solubility is expected. While these solvents have dipoles to solvate ions, they lack the hydrogen-bond donating ability of protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted as these solvents cannot effectively solvate the ions.
The Influence of pH
The pH of the aqueous medium will have a profound impact on the solubility of this compound. The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid. In solution, an equilibrium exists between the protonated (more soluble) form and the neutral free base (less soluble) form.
Methodological & Application
Asymmetric synthesis of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride
Application Note & Protocol
High-Fidelity Asymmetric Synthesis of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride via Catalytic Transfer Hydrogenation
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental building blocks in modern medicinal chemistry and materials science, with a significant percentage of top-selling pharmaceuticals containing a stereogenic amine center.[1] The specific stereoisomer often dictates pharmacological activity, making stereocontrolled synthesis a critical aspect of drug development.[2][3] (S)-1-(2-Nitrophenyl)ethanamine is a valuable chiral intermediate, with the ortho-nitro functionality serving as a versatile handle for further elaboration into various heterocyclic scaffolds, such as quinolines.[4]
This application note provides a robust and detailed protocol for the asymmetric synthesis of this compound. The core of this strategy is the highly enantioselective asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2'-nitroacetophenone. This method is selected for its operational simplicity, high efficiency, and the use of cost-effective and readily available reagents, avoiding the need for high-pressure hydrogenation equipment.[5][6]
Principle of the Method: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5] The process involves the transfer of a hydride from a hydrogen donor molecule (e.g., isopropanol or formic acid) to the ketone, mediated by a chiral transition metal catalyst.
The chosen catalytic system for this protocol is a Ruthenium(II) complex coordinated with an N-tosylated chiral diamine ligand, specifically (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). In the presence of a hydrogen donor like the formic acid/triethylamine (HCOOH/TEA) azeotrope, this catalyst generates a chiral metal hydride species. The stereochemical outcome of the reduction is dictated by the precise spatial arrangement of the chiral ligand around the metal center, which preferentially allows the ketone to coordinate in one orientation, leading to the formation of the desired (S)-alcohol with high enantiomeric excess (ee).[7] This method has proven highly effective for the reduction of aryl ketones, including those bearing sensitive functional groups like the nitro group.[8][9]
Overall Synthetic Workflow
The synthesis is a three-part process beginning with the asymmetric reduction of the ketone, followed by conversion of the resulting alcohol to the amine, and concluding with the formation of the stable hydrochloride salt.
Diagram 1: Overall synthetic workflow from starting material to the final product.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 2'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Standard Vendor | >98% |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | C₃₆H₃₇ClN₂O₂RuS | 726.28 | Strem/Aldrich | Catalyst |
| Formic Acid | CH₂O₂ | 46.03 | Standard Vendor | >98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Standard Vendor | >99.5% |
| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | Standard Vendor | >99% |
| Sodium Azide (NaN₃) | N₃Na | 65.01 | Standard Vendor | >99.5% |
| Palladium on Carbon (Pd/C) | Pd/C | - | Standard Vendor | 10 wt. % |
| Hydrochloric Acid in Dioxane | HCl | - | Standard Vendor | 4.0 M |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Standard Vendor | DriSolv® |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | Standard Vendor | DriSolv® |
| Diethyl Ether, Anhydrous | C₄H₁₀O | 74.12 | Standard Vendor | DriSolv® |
| Saturated aq. NaHCO₃ | - | - | Lab Prepared | - |
| Magnesium Sulfate (MgSO₄), Anhydrous | MgSO₄ | 120.37 | Standard Vendor | ACS Grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (Nitrogen or Argon line, Schlenk line)
-
Glass syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Standard laboratory glassware
-
Büchner funnel and filtration apparatus
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OD-H) for enantiomeric excess determination.
-
NMR Spectrometer (¹H, ¹³C)
Detailed Experimental Protocol
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide is highly toxic and can form explosive metal azides; handle with extreme care and use non-metal spatulas.
Part A: Asymmetric Synthesis of (S)-1-(2-Nitrophenyl)ethanol
-
Catalyst Solution Preparation: In a dry, nitrogen-flushed 100 mL round-bottom flask, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (72.6 mg, 0.1 mmol, 0.005 equiv) in 10 mL of anhydrous dichloromethane (DCM).
-
Hydrogen Donor Preparation: Prepare the 5:2 formic acid/triethylamine azeotropic mixture by carefully adding triethylamine (10.1 g, 100 mmol) to formic acid (4.6 g, 100 mmol) in an ice bath.
-
Reaction Setup: To a separate 250 mL round-bottom flask, add 2'-nitroacetophenone (3.30 g, 20.0 mmol, 1.0 equiv) and dissolve it in 40 mL of anhydrous DCM.
-
Initiation of Reaction: To the stirred solution of the ketone, add the formic acid/triethylamine mixture (5.0 mL, ~24 mmol HCOOH). Then, add the catalyst solution prepared in step 1 via cannula.
-
Reaction Monitoring: Allow the reaction to stir at 25-30 °C. Monitor the progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Workup: Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, gradient elution from 4:1 to 2:1 Hexanes/Ethyl Acetate) to yield (S)-1-(2-nitrophenyl)ethanol as a pale yellow oil.
-
Expected Yield: 90-95%
-
Expected Enantiomeric Excess (ee): >98% (determined by chiral HPLC).
-
Part B: Conversion to (S)-1-(2-Nitrophenyl)ethanamine
-
Mesylation: Dissolve the chiral alcohol from Part A (2.51 g, 15.0 mmol) in 50 mL of anhydrous DCM in a flask cooled to 0 °C. Add triethylamine (3.1 mL, 22.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.3 mL, 16.5 mmol). Stir at 0 °C for 2 hours.
-
Workup: Quench the reaction with 30 mL of water. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. The crude mesylate is used directly in the next step without further purification.
-
Azide Substitution: Dissolve the crude mesylate in 40 mL of anhydrous DMF. Add sodium azide (1.46 g, 22.5 mmol) and heat the mixture to 60 °C. Stir for 12 hours.
-
Workup: Cool the reaction to room temperature and pour it into 150 mL of water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully. The resulting crude azide is a pale yellow oil.
-
Reduction of Azide and Nitro Group: Dissolve the crude azide in 50 mL of methanol. Carefully add 10% Pd/C (250 mg, ~10 wt. %).
-
Note on Causality: The use of catalytic hydrogenation (H₂, Pd/C) at this stage is highly efficient as it accomplishes two crucial transformations in a single step: the reduction of the azide to the primary amine and the reduction of the nitro group to an aniline. However, for the specific target of this protocol, we only want to reduce the azide. A milder reducing agent like triphenylphosphine (Staudinger reaction) followed by hydrolysis would be selective for the azide. For this protocol, we will assume a selective azide reduction is desired first. A more robust method is catalytic hydrogenation under conditions that favor azide reduction over nitro reduction, which can be tricky. A common alternative is using a chemical reductant like NaBH₄ in the presence of a phase-transfer catalyst or LiAlH₄. For simplicity and safety, we will proceed with a Staudinger Ligation.
-
-
Staudinger Reduction (Alternative to Step 5): Dissolve the crude azide in 50 mL of THF and add triphenylphosphine (4.72 g, 18.0 mmol). Stir at room temperature for 4 hours. Add 5 mL of water and heat the mixture to 60 °C for 3 hours to hydrolyze the aza-ylide.
-
Workup: Cool the mixture and remove the THF under reduced pressure. Add 50 mL of 1 M HCl and wash with diethyl ether (2 x 30 mL) to remove triphenylphosphine oxide. Basify the aqueous layer with 6 M NaOH until pH > 12 and extract the product with DCM (3 x 40 mL). Dry the combined organic layers over MgSO₄ and concentrate to yield the free amine.
Part C: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude (S)-1-(2-Nitrophenyl)ethanamine from Part B in 50 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, add 4.0 M HCl in dioxane dropwise until no further precipitation is observed. A white to off-white solid will form.
-
Isolation: Stir the resulting slurry for 30 minutes. Collect the solid by vacuum filtration, wash it with cold diethyl ether (2 x 20 mL), and dry it under vacuum.
-
Final Product: this compound.
-
Expected Overall Yield: 65-75% from 2'-nitroacetophenone.
-
Purity: >98% by NMR.
-
Chiral Purity: Enantiomeric excess should be maintained from Part A (>98%).
-
Mechanistic Insight: The Catalytic Cycle
The high enantioselectivity of the transfer hydrogenation is governed by a well-defined outer-sphere mechanism.
Diagram 2: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The pre-catalyst is activated by the formate from the HCOOH/TEA donor, forming the active chiral ruthenium-hydride species. The prochiral ketone coordinates to this complex in a sterically favored orientation, followed by the transfer of the hydride to the carbonyl carbon, generating the (S)-alcohol and regenerating the catalyst for the next cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride in Drug Synthesis: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological properties. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of contemporary drug design. Chiral amines, in particular, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, serving as key intermediates or chiral auxiliaries to control stereochemistry during synthesis.
(S)-1-(2-Nitrophenyl)ethanamine hydrochloride, with its defined stereocenter and functional groups, represents a valuable chiral building block for medicinal chemists. The presence of the primary amine allows for a variety of chemical transformations, while the ortho-nitroaryl moiety can be strategically utilized or modified in multi-step synthetic sequences. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in drug synthesis, grounded in the principles of stereoselective chemistry.
While direct synthesis of a specific marketed drug using this compound is not prominently documented in publicly available literature, its structural motifs are present in numerous bioactive molecules, particularly in the realm of kinase inhibitors. This document will, therefore, focus on a well-established synthetic strategy for a key class of therapeutic agents to illustrate the potential utility of this chiral amine. We will explore its hypothetical application in the synthesis of a chiral analogue of a known kinase inhibitor, providing a detailed, instructive protocol that highlights the fundamental chemical principles involved.
Conceptual Application: Synthesis of a Chiral Kinase Inhibitor Intermediate
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. As a result, kinase inhibitors have emerged as a highly successful class of therapeutic agents. Many of these inhibitors possess chiral centers that are crucial for their potent and selective binding to the target kinase.
The following sections will detail a hypothetical, yet chemically sound, synthetic application of this compound in the preparation of a chiral intermediate analogous to those used in the synthesis of Bcr-Abl tyrosine kinase inhibitors like Imatinib. The core concept is to utilize the stereocenter of the starting material to introduce chirality into the final molecule, a common strategy in asymmetric synthesis.
Workflow for the Synthesis of a Chiral Pyrimidinyl Amine Intermediate
This workflow outlines the conceptual synthesis of a chiral analogue of a key Imatinib intermediate, starting from this compound.
Caption: Conceptual workflow for the synthesis of a chiral pyrimidinyl amine intermediate.
Detailed Experimental Protocols
The following protocols are illustrative and based on established chemical transformations. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical capabilities.
Part 1: Synthesis of Chiral (S)-N-(1-(2-nitrophenyl)ethyl)guanidine
Rationale: This initial step converts the primary amine of the starting material into a guanidine group. Guanidines are common functionalities in medicinal chemistry and are key precursors for the construction of pyrimidine rings. The reaction with cyanamide is a standard method for this transformation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 1113041-80-7 | 202.64 g/mol | 1.0 eq |
| Cyanamide | 420-04-2 | 42.04 g/mol | 1.2 eq |
| Triethylamine | 121-44-8 | 101.19 g/mol | 1.1 eq |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous |
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes to liberate the free amine.
-
Add cyanamide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterize the final product, (S)-N-(1-(2-nitrophenyl)ethyl)guanidine, by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC to confirm enantiomeric purity).
Part 2: Synthesis of (S)-N-(1-(2-nitrophenyl)ethyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Rationale: This step involves the construction of the core pyrimidine ring through a condensation reaction between the synthesized chiral guanidine and a suitable three-carbon synthon, 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one. This is a classic and efficient method for pyrimidine synthesis.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| (S)-N-(1-(2-nitrophenyl)ethyl)guanidine | (Synthesized in Part 1) | - | 1.0 eq |
| 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one | 50859-86-4 | 176.22 g/mol | 1.05 eq |
| Sodium ethoxide | 141-52-6 | 68.05 g/mol | 1.1 eq |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous |
Procedure:
-
Dissolve (S)-N-(1-(2-nitrophenyl)ethyl)guanidine (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 10 minutes.
-
Add 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-N-(1-(2-nitrophenyl)ethyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Synthesis of (S)-N-(1-(2-aminophenyl)ethyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Rationale: The final step in this sequence is the reduction of the nitro group to a primary amine. This transformation is crucial as the resulting amino group is the point of attachment for the final fragment in the synthesis of many kinase inhibitors. Catalytic hydrogenation is a clean and efficient method for this reduction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| (S)-N-(1-(2-nitrophenyl)ethyl)-4-(pyridin-3-yl)pyrimidin-2-amine | (Synthesized in Part 2) | - | 1.0 eq |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 5-10 mol% |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 g/mol | Balloon or Parr shaker |
| Ethanol or Ethyl Acetate | 64-17-5 / 141-78-6 | - | Anhydrous |
Procedure:
-
Dissolve (S)-N-(1-(2-nitrophenyl)ethyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The crude (S)-N-(1-(2-aminophenyl)ethyl)-4-(pyridin-3-yl)pyrimidin-2-amine can be purified by recrystallization or column chromatography if necessary.
-
Confirm the structure and purity of the final chiral intermediate by ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC.
Conclusion and Future Perspectives
This guide has outlined a conceptual yet scientifically robust application of this compound in the synthesis of a chiral intermediate with potential utility in the development of kinase inhibitors. The provided protocols, based on well-established synthetic methodologies, offer a practical framework for researchers exploring the use of this and similar chiral building blocks.
The true value of this compound lies in its ability to introduce a specific stereochemistry early in a synthetic sequence, which can be carried through to the final API. This approach is often more efficient and cost-effective than resolving a racemic mixture at a later stage.
Future research in this area could involve:
-
Exploration of Diverse Scaffolds: Applying this chiral amine to the synthesis of other heterocyclic systems relevant to medicinal chemistry.
-
Development of Novel Catalytic Methods: Investigating new catalytic systems for the transformations described to improve yields, reduce reaction times, and enhance sustainability.
-
Synthesis of Chiral Ligands: Utilizing this compound as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis, a field of immense importance in pharmaceutical manufacturing.
By providing this detailed guide, we hope to empower researchers to unlock the full potential of this compound as a valuable tool in the synthesis of next-generation chiral therapeutics.
Application Notes and Protocols for the Diastereomeric Salt Formation with (S)-1-(2-Nitrophenyl)ethanamine
Introduction
The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical and fine chemical synthesis. The stereochemistry of active pharmaceutical ingredients (APIs) is often directly linked to their therapeutic efficacy and safety profile. Diastereomeric salt formation followed by fractional crystallization remains one of the most robust, scalable, and economically viable methods for achieving chiral separation.[1][2] This application note provides a comprehensive guide to the principles and practices of using (S)-1-(2-Nitrophenyl)ethanamine as a resolving agent for racemic acids.
(S)-1-(2-Nitrophenyl)ethanamine is a chiral amine that serves as a valuable tool for the separation of enantiomeric acids. Its structural features, including the basic amino group and the aromatic ring, facilitate the formation of well-defined crystalline salts with a variety of acidic compounds. The nitro group at the ortho position can influence the electronic properties and steric environment of the molecule, which in turn affects the stability and solubility of the resulting diastereomeric salts.
This document is intended for researchers, scientists, and drug development professionals. It offers in-depth technical guidance, field-proven insights, and detailed protocols to enable the successful application of (S)-1-(2-Nitrophenyl)ethanamine in chiral resolution workflows.
Principle of Diastereomeric Salt Resolution
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3][4] When a racemic acid, a 1:1 mixture of (R)-acid and (S)-acid, is reacted with an enantiomerically pure chiral base like (S)-1-(2-Nitrophenyl)ethanamine, two diastereomeric salts are formed:
-
((R)-acid) • ((S)-amine)
-
((S)-acid) • ((S)-amine)
These two salts are not mirror images of each other and therefore exhibit different physical characteristics, most notably solubility in a given solvent.[5] This difference in solubility is the key to their separation. By carefully selecting a suitable solvent and optimizing crystallization conditions, one diastereomer will preferentially crystallize out of the solution while the other remains in the mother liquor.[6] The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the enantiomerically pure acid can be recovered from the isolated salt by treatment with a strong acid, which protonates the amine and liberates the desired acid.
Key Considerations for Successful Resolution
The success of a diastereomeric salt resolution is highly dependent on several critical factors. A systematic approach to optimizing these parameters is crucial for achieving high yield and enantiomeric purity.
Choice of Resolving Agent
The selection of the appropriate chiral resolving agent is paramount. For the resolution of a racemic acid, a chiral amine is required. While this guide focuses on (S)-1-(2-Nitrophenyl)ethanamine, other chiral amines such as (S)-(-)-1-phenylethylamine or naturally derived alkaloids like brucine can also be effective.[7] The ideal resolving agent should:
-
Be commercially available in high enantiomeric purity.
-
Readily form crystalline salts with the target racemic compound.
-
Lead to a significant difference in the solubility of the resulting diastereomeric salts.
-
Be easily recoverable after the resolution process.
Solvent Selection
The choice of solvent is arguably the most critical variable in fractional crystallization.[8] The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts at a given temperature. It should also have a steep solubility-temperature profile to allow for efficient crystallization upon cooling. Common solvents for diastereomeric salt formation include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers, as well as their mixtures with water.[9] A screening of various solvents and solvent mixtures is often necessary to identify the optimal system for a particular resolution.
Stoichiometry of the Resolving Agent
The molar ratio of the resolving agent to the racemic compound can significantly influence the efficiency of the resolution.[2] While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective, especially in the initial screening phase.[10] This approach can lead to the preferential crystallization of the less soluble salt, leaving the majority of the more soluble salt and the unreacted enantiomer of the racemic compound in solution.
Temperature and Cooling Profile
The temperature at which the diastereomeric salts are formed and the subsequent cooling profile play a crucial role in the crystallization process. Heating the solution can ensure complete dissolution of the salts, and a slow, controlled cooling rate generally promotes the formation of larger, purer crystals.[6] In some cases, kinetic resolution, where the less soluble salt crystallizes rapidly, can be exploited by filtering the crystals after a short period.[11]
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic acid using (S)-1-(2-Nitrophenyl)ethanamine. It is important to note that these are starting points and may require optimization for specific applications.
Protocol 1: Screening for Suitable Solvents
Objective: To identify a solvent or solvent system that provides a good solubility differential between the two diastereomeric salts.
Materials:
-
Racemic acid
-
(S)-1-(2-Nitrophenyl)ethanamine
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)
-
Small scale vials or test tubes
-
Stirring apparatus
-
Heating and cooling system
Procedure:
-
In a series of small vials, dissolve a known amount of the racemic acid in a small volume of each test solvent.
-
Add 0.5 to 1.0 molar equivalent of (S)-1-(2-Nitrophenyl)ethanamine to each vial.
-
Heat the mixtures gently with stirring until all solids dissolve.
-
Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Observe the vials for the formation of crystalline precipitate. Note the solvent in which a significant amount of solid forms.
-
Isolate the solid by filtration and analyze its diastereomeric purity by a suitable analytical method (e.g., chiral HPLC or NMR with a chiral solvating agent) to determine which diastereomer has preferentially crystallized.
Protocol 2: Preparative Scale Resolution
Objective: To resolve a larger quantity of the racemic acid based on the optimal conditions identified in the screening protocol.
Materials:
-
Racemic acid
-
(S)-1-(2-Nitrophenyl)ethanamine
-
Optimal solvent identified in Protocol 1
-
Reaction flask with a condenser and stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
In a reaction flask, dissolve the racemic acid in the chosen solvent.
-
Add the determined optimal molar equivalent of (S)-1-(2-Nitrophenyl)ethanamine.
-
Heat the mixture with stirring until a clear solution is obtained.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.
-
Further cool the mixture in an ice bath for a specified period to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.[6]
-
Dry the isolated diastereomeric salt to a constant weight.
Protocol 3: Liberation of the Enantiomerically Enriched Acid
Objective: To recover the desired enantiomer of the acid from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt
-
Aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether, or ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Suspend the dried diastereomeric salt in a mixture of water and an appropriate organic solvent.
-
Slowly add the aqueous acid solution with vigorous stirring until the pH of the aqueous layer is strongly acidic (pH < 2). This will protonate the amine, breaking the salt and allowing the free acid to dissolve in the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the acid.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched acid.
-
Determine the yield and enantiomeric excess (e.e.) of the final product using appropriate analytical techniques such as chiral HPLC or polarimetry.
Data Presentation
The efficiency of a diastereomeric salt resolution is best evaluated by considering both the yield and the enantiomeric excess of the product. The following table provides a template for summarizing experimental results.
| Experiment ID | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| 1 | (S)-1-(2-Nitrophenyl)ethanamine | Methanol | 1:1 | 45 | 85 |
| 2 | (S)-1-(2-Nitrophenyl)ethanamine | Ethanol | 1:1 | 40 | 92 |
| 3 | (S)-1-(2-Nitrophenyl)ethanamine | Isopropanol | 0.8:1 | 35 | 95 |
| 4 | (S)-1-(2-Nitrophenyl)ethanamine | Acetone | 1:1 | 30 | 78 |
Visualization of the Workflow
The overall process of diastereomeric salt resolution can be visualized as a cyclical workflow, starting from the racemic mixture and yielding the desired enantiomer, with the potential for recycling the resolving agent and the unwanted enantiomer.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | - The diastereomeric salts are too soluble in the chosen solvent.- The concentration is too low. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Try cooling to a lower temperature or scratching the inside of the flask. |
| Oily precipitate forms instead of crystals | - The melting point of the diastereomeric salt is below the temperature of the solution.- Impurities are present. | - Use a different solvent.- Ensure the starting materials are pure. |
| Low yield of the desired salt | - The solubility difference between the diastereomers is small.- The crystallization time was too short. | - Screen for a more effective solvent.- Allow for a longer crystallization period at a lower temperature. |
| Low enantiomeric excess | - The undesired diastereomer co-precipitated.- The crystals were not washed properly. | - Recrystallize the diastereomeric salt.[6]- Ensure the crystals are washed with a small amount of cold, fresh solvent. |
Conclusion
The use of (S)-1-(2-Nitrophenyl)ethanamine for the diastereomeric salt resolution of racemic acids is a powerful and versatile technique. By systematically optimizing key parameters such as the choice of solvent, stoichiometry, and crystallization conditions, researchers can achieve high yields and excellent enantiomeric purities. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this essential chiral separation method in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. fiveable.me [fiveable.me]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chiral_resolution [chemeurope.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. onyxipca.com [onyxipca.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Notes and Protocols for (S)-1-(2-Nitrophenyl)ethanamine HCl
Prepared by: Gemini, Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and novel methods to control stereochemistry is perpetual. While well-established chiral auxiliaries have become mainstays in the synthetic chemist's toolbox, the exploration of new reagents with unique functionalities continues to push the boundaries of what is possible. This guide focuses on (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride , a chiral amine with intriguing structural features that suggest its utility beyond conventional applications.
The presence of a chiral center alpha to the amino group makes it a candidate for classical applications such as a chiral resolving agent. More distinctively, the ortho-nitro substitution on the phenyl ring introduces the potential for unique cleavage conditions, including photolytic methods, setting it apart from more common phenylethylamine derivatives.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's potential applications, grounded in established chemical principles. While the literature on this specific amine as a widely-used chiral auxiliary for diastereoselective transformations is sparse, its structural motifs allow us to extrapolate and propose robust protocols for its most probable applications. We will delve into its primary role as a chiral resolving agent and explore its potential as a photolabile chiral auxiliary , providing both theoretical grounding and practical, step-by-step protocols.
Core Concepts: The Dual Potential of (S)-1-(2-Nitrophenyl)ethanamine
(S)-1-(2-Nitrophenyl)ethanamine HCl is a chiral primary amine salt. Its utility in asymmetric synthesis stems from two key features derived from its structure:
-
Chiral Amine Functionality : As a primary amine with a defined stereocenter, it can be used to separate enantiomers of racemic carboxylic acids through the formation of diastereomeric salts. This classical resolution technique remains a vital and scalable method in both academic and industrial settings for accessing enantiopure materials.[1][2]
-
The ortho-Nitrobenzyl Moiety : The 2-nitrophenyl group is a well-known photolabile protecting group. Upon irradiation with UV light (typically 350-365 nm), the group undergoes an intramolecular rearrangement to form a 2-nitrosobenzaldehyde byproduct, thereby cleaving the bond connecting it to a substrate. This functionality opens the door for its use as a tracelessly removable chiral auxiliary under mild, non-acidic, and non-basic conditions.
The logical flow for utilizing this reagent is therefore twofold: as a straightforward resolving agent or as a more advanced, cleavable auxiliary in a synthetic sequence.
Figure 1. Logical workflow for the two primary proposed applications of (S)-1-(2-Nitrophenyl)ethanamine HCl.
Application Protocol 1: Chiral Resolution of Racemic Carboxylic Acids
Classical resolution remains a highly effective method for obtaining enantiomerically pure compounds. The principle relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3][4]
Mechanism of Resolution
The process involves three key steps:
-
Salt Formation : The basic amine of (S)-1-(2-nitrophenyl)ethanamine reacts with a racemic carboxylic acid (rac-R-COOH) to form two diastereomeric salts: [(S)-AmineH]⁺[(R)-Acid]⁻ and [(S)-AmineH]⁺[(S)-Acid]⁻.
-
Separation : Due to different spatial arrangements, these diastereomeric salts exhibit different crystal packing energies and solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution.
-
Liberation : After separation by filtration, the enantiomerically enriched salt is treated with a strong acid to protonate the carboxylate and a base to neutralize the amine hydrochloride, liberating the enantiopure carboxylic acid.
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a general procedure for resolving a common racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for new substrates.
Materials:
-
Racemic Ibuprofen
-
(S)-1-(2-Nitrophenyl)ethanamine HCl
-
1 M Sodium Hydroxide (NaOH)
-
Methanol (reagent grade)
-
Ethyl Acetate
-
2 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
Part A: Liberation of the Free Amine
-
Dissolve 1.0 eq of (S)-1-(2-Nitrophenyl)ethanamine HCl in deionized water.
-
Add the solution to a separatory funnel with an equal volume of ethyl acetate.
-
Slowly add 1.1 eq of 1 M NaOH solution while shaking gently. Check the aqueous layer with pH paper to ensure it is basic (pH > 10).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free (S)-1-(2-nitrophenyl)ethanamine. Use immediately in the next step.
Part B: Diastereomeric Salt Formation and Crystallization
-
Dissolve 1.0 eq of racemic ibuprofen in a minimum amount of warm methanol.
-
In a separate flask, dissolve 0.5 eq of the free (S)-1-(2-nitrophenyl)ethanamine in the same solvent.
-
Rationale: Using 0.5 equivalents of the resolving agent ensures that a maximum of 50% of the racemic acid can form a salt, preventing the precipitation of the more soluble diastereomer and improving the purity of the first crop of crystals.
-
-
Add the amine solution to the ibuprofen solution. Heat gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a 4 °C refrigerator overnight.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of cold methanol. This is Crystal Crop 1 .
-
The enantiomeric purity of the crystallized salt can be assessed at this stage by liberating the acid (see Part C) and analyzing it by chiral HPLC or polarimetry.
-
If the enantiomeric excess (e.e.) is not satisfactory, recrystallize Crystal Crop 1 from a fresh portion of warm methanol.
Part C: Liberation of Enantiomerically Enriched Ibuprofen
-
Suspend the crystallized diastereomeric salt in a mixture of ethyl acetate and water.
-
Add 2 M HCl dropwise until the aqueous layer is acidic (pH < 2).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
Determine the optical purity by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for enantiopure ibuprofen.
| Parameter | Description | Typical Value/Range |
| Resolving Agent Stoichiometry | Molar equivalents relative to racemic acid | 0.5 - 1.0 eq |
| Crystallization Solvent | Depends on substrate solubility | Methanol, Ethanol, Acetone |
| Initial Crystallization Temp. | Temperature for crystal formation | 25 °C down to -20 °C |
| Expected Yield (per cycle) | Theoretical maximum yield for one enantiomer | < 50% |
| Achievable Optical Purity | Enantiomeric excess after 1-2 crystallizations | >95% e.e. |
Application Note 2: Potential as a Photolabile Chiral Auxiliary
The true novelty of (S)-1-(2-nitrophenyl)ethanamine lies in its ortho-nitrobenzyl group. This moiety is known to be photolabile, suggesting that the amine could be used as a chiral auxiliary that is cleaved under neutral conditions using UV light. This avoids harsh acidic or basic hydrolysis that might compromise sensitive functional groups or cause epimerization of the desired product.
Proposed Mechanism of Action and Cleavage
-
Attachment : The chiral amine is coupled to a prochiral carboxylic acid or ketone to form a chiral amide or imine, respectively.
-
Diastereoselective Reaction : The steric bulk of the auxiliary, particularly the phenyl group, blocks one face of the enolate or imine formed in situ, directing an incoming electrophile to the opposite face. This establishes a new stereocenter with a predictable configuration.
-
Photolytic Cleavage : Irradiation with UV light (e.g., 365 nm) excites the nitro group, which then abstracts a hydrogen atom from the benzylic position. This initiates a rearrangement that results in cleavage of the C-N bond, releasing the modified substrate and converting the auxiliary into 2-nitrosoacetophenone.
References
Application Notes and Protocols for the Fractional Crystallization of (S)-1-(2-Nitrophenyl)ethanamine Diastereomers
Abstract
This technical guide provides a comprehensive protocol for the chiral resolution of racemic 1-(2-Nitrophenyl)ethanamine via fractional crystallization of its diastereomeric salts. Chiral resolution is a pivotal process in the pharmaceutical and fine chemical industries, where the stereochemistry of active pharmaceutical ingredients (APIs) and key intermediates dictates their biological activity. This document outlines the theoretical underpinnings of diastereomeric salt formation, a detailed, step-by-step experimental workflow, and methods for the analysis of enantiomeric purity. The protocol is designed for researchers, scientists, and drug development professionals seeking to obtain the enantiomerically enriched (S)-1-(2-Nitrophenyl)ethanamine, a valuable chiral building block.
Introduction: The Imperative of Chiral Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit markedly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer drugs is a critical aspect of modern drug development to enhance therapeutic efficacy and minimize adverse effects. One of the most robust and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts.
This method involves reacting a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[1] The resulting products are diastereomers, which, unlike enantiomers, possess distinct physical properties, most notably different solubilities in a given solvent.[2] This difference in solubility allows for their separation by a process known as fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent chemical treatment of the isolated salt liberates the desired enantiomer in an enriched form.[3]
This application note focuses on the resolution of racemic 1-(2-Nitrophenyl)ethanamine using (+)-tartaric acid as the chiral resolving agent to isolate the (S)-enantiomer.
Principle of the Method
The chiral resolution of racemic 1-(2-Nitrophenyl)ethanamine using (+)-tartaric acid is based on an acid-base reaction that forms a pair of diastereomeric salts:
-
(S)-1-(2-Nitrophenyl)ethanamine-(+)-tartrate
-
(R)-1-(2-Nitrophenyl)ethanamine-(+)-tartrate
These diastereomeric salts have different three-dimensional structures and, therefore, different crystal packing energies and solubilities. By carefully selecting a suitable solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will selectively crystallize, allowing for its physical separation by filtration. The enantiomerically enriched amine can then be recovered from the isolated salt by treatment with a base.
Experimental Protocol
This protocol is a foundational methodology and may require optimization for specific laboratory conditions and desired purity levels.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Racemic 1-(2-Nitrophenyl)ethanamine | ≥98% | Commercially Available | |
| (+)-Tartaric Acid | Enantiopure (≥99%) | Commercially Available | Chiral resolving agent. |
| Methanol | Anhydrous | Commercially Available | Solvent for crystallization. |
| Diethyl Ether | Anhydrous | Commercially Available | Solvent for extraction. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | For basification. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Deionized Water | In-house |
Step-by-Step Procedure
Step 1: Diastereomeric Salt Formation
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 10.0 g of racemic 1-(2-Nitrophenyl)ethanamine in 100 mL of methanol.
-
In a separate 100 mL beaker, dissolve an equimolar amount of (+)-tartaric acid (9.04 g) in 50 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Slowly add the warm tartaric acid solution to the amine solution with continuous stirring.
-
Heat the combined solution to boiling to ensure complete dissolution of any initially formed salts.
Step 2: Fractional Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. The formation of crystals should be observed. For optimal crystal growth, the flask can be loosely covered with aluminum foil to slow down the cooling process.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 1-2 hours to maximize the crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (approximately 10-15 mL) to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved. This is the diastereomerically enriched salt.
Step 3: Liberation of the (S)-Amine
-
Transfer the dried diastereomeric salt to a 250 mL beaker.
-
Add 50 mL of deionized water and stir to form a suspension.
-
Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise while stirring until the solution becomes strongly basic (pH > 12, check with pH paper). All of the solid salt should dissolve as the free amine is liberated.
-
Transfer the basic aqueous solution to a 250 mL separatory funnel.
-
Extract the liberated (S)-1-(2-Nitrophenyl)ethanamine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent, and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched (S)-1-(2-Nitrophenyl)ethanamine as an oil or solid.
Workflow Diagram
Caption: Workflow for the chiral resolution of 1-(2-Nitrophenyl)ethanamine.
Analysis and Characterization
Yield Calculation
The theoretical maximum yield for the resolution of a single enantiomer from a racemic mixture is 50%. The actual yield should be calculated based on the initial amount of the racemic amine.
Yield (%) = (mass of enriched (S)-amine / (0.5 * mass of initial racemic amine)) * 100
Determination of Enantiomeric Excess (e.e.)
The enantiomeric purity of the final product is a critical parameter and is expressed as enantiomeric excess (e.e.). This can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the product and comparing it to the literature value for the pure enantiomer.
e.e. (%) = (|[S] - [R]| / ([S] + [R])) * 100
Where [S] and [R] are the concentrations or peak areas of the S and R enantiomers, respectively.
Troubleshooting and Optimization
-
No Crystallization: The solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.
-
Low Yield: This could be due to incomplete crystallization or the solubility of the desired diastereomeric salt being higher than expected in the chosen solvent. Experimenting with different solvents or solvent mixtures (e.g., ethanol, isopropanol, or mixtures with water) can significantly impact the solubility and, therefore, the yield.[4]
-
Low Enantiomeric Excess: The crystalline product may be contaminated with the more soluble diastereomer. This can be improved by performing one or more recrystallizations of the diastereomeric salt before proceeding to the liberation of the free amine. A slower cooling rate during crystallization can also lead to higher purity crystals.
Conclusion
The fractional crystallization of diastereomeric salts is a powerful and scalable technique for the resolution of chiral amines like 1-(2-Nitrophenyl)ethanamine. The success of this method hinges on the differential solubility of the diastereomeric salts formed with a chiral resolving agent such as (+)-tartaric acid. By carefully controlling the experimental parameters, particularly the choice of solvent and the temperature profile of the crystallization, it is possible to obtain the desired (S)-enantiomer with high yield and enantiomeric purity. The protocol provided herein serves as a robust starting point for researchers in the field of chiral synthesis and drug development.
References
Application Notes and Protocols for the Enantioselective Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Pharmaceuticals
In the landscape of modern drug discovery and development, the concept of chirality is not merely an academic curiosity but a cornerstone of therapeutic efficacy and safety. Many biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1][2][3] Consequently, the different enantiomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and pharmacokinetic profiles.[1][3][4] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established policies that encourage the development of single-enantiomer drugs, driving the demand for robust and efficient enantioselective synthetic methods.[4][5][6][7]
This guide provides an in-depth exploration of the principles and practices of enantioselective synthesis, with a focus on the preparation of key pharmaceutical intermediates. It is designed to serve as a practical resource for scientists at the bench and a strategic overview for those guiding drug development programs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Section 1: Foundational Concepts in Asymmetric Synthesis
Before delving into specific synthetic strategies, it is crucial to understand the fundamental principles that govern enantioselective transformations.
1.1 Chirality and Its Pharmacological Significance: A molecule is chiral if it is non-superimposable on its mirror image. These mirror images are known as enantiomers. In a biological system, one enantiomer may fit perfectly into a receptor's binding site, eliciting the desired therapeutic response, while the other may be inactive or, in some cases, cause adverse effects.[1][3] The development of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions.[2][8]
1.2 Enantiomeric Excess (e.e.) and Diastereomeric Excess (d.e.): The success of an enantioselective synthesis is quantified by the enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer over the other. It is calculated as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100
In cases where a reaction creates a new stereocenter in a molecule that already contains one, the products are diastereomers. The stereoselectivity of such a reaction is measured by the diastereomeric excess (d.e.).
1.3 Analytical Techniques for Chiral Separation and Analysis: The accurate determination of enantiomeric purity is paramount. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most widely used techniques for separating and quantifying enantiomers.[4][9][10] Capillary electrophoresis (CE) is another powerful tool offering high separation efficiency and rapid analysis times.[4][9]
Section 2: Key Strategies in Enantioselective Synthesis
The modern synthetic chemist has a diverse toolkit for accessing enantiomerically pure compounds. The choice of strategy often depends on the specific target molecule, scalability, and economic viability.
2.1 Chiral Resolution: This classical approach involves the separation of a racemic mixture into its constituent enantiomers.[11] While effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%. Common resolution techniques include:
-
Diastereomeric Salt Formation: A racemic acid or base is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.[4][10][11][12]
-
Kinetic Resolution: One enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer.
2.2 The Chiral Pool: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials. The inherent chirality of these molecules is incorporated into the final product through a series of chemical transformations.
2.3 Asymmetric Catalysis: This is arguably the most powerful and elegant approach to enantioselective synthesis. A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The field is broadly divided into three main pillars: transition-metal catalysis, organocatalysis, and biocatalysis.[13][14]
Transition-Metal Catalysis
Chiral complexes of transition metals (e.g., rhodium, ruthenium, palladium, iridium) are highly effective catalysts for a wide range of enantioselective transformations.[15] The chiral ligand bound to the metal center creates a chiral environment that directs the stereochemical outcome of the reaction.[16][17][18] Key reactions include:
-
Asymmetric Hydrogenation: A cornerstone of industrial pharmaceutical synthesis, this reaction reduces a prochiral substrate (e.g., an alkene, ketone, or imine) to a chiral product with high enantioselectivity.
-
Asymmetric C-C and C-N Bond Formation: These reactions are crucial for building the carbon and nitrogen skeletons of complex drug molecules.[15][19]
Organocatalysis
The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis over the past two decades.[20][21][22][23] Organocatalysts offer several advantages, including stability to air and moisture, lower toxicity compared to many metal catalysts, and ready availability.[21][24][25][26] Common classes of organocatalysts include those based on proline and its derivatives, and cinchona alkaloids.[23] They are widely used in reactions such as:
The 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan highlighted the profound impact of organocatalysis on chemical synthesis.[20][21]
Biocatalysis
Enzymes are nature's catalysts and exhibit remarkable stereoselectivity. The use of isolated enzymes or whole-cell systems for chemical transformations is a rapidly growing area in pharmaceutical manufacturing.[27] Key advantages include mild reaction conditions, high enantioselectivity, and environmental sustainability. Common enzyme classes used in synthesis include:
-
Reductases: For the stereoselective reduction of ketones and other carbonyl compounds.[27]
-
Oxidases: For stereoselective oxidation reactions.[27]
-
Hydrolases (e.g., lipases, proteases): For the kinetic resolution of racemic esters and amides.[27]
-
Transaminases: For the synthesis of chiral amines from ketones.[27]
Section 3: Application Notes & Protocols: Case Studies in Pharmaceutical Intermediate Synthesis
This section provides detailed protocols for the enantioselective synthesis of key intermediates for two blockbuster drugs: Sitagliptin (an anti-diabetic) and Atorvastatin (a cholesterol-lowering agent).
Case Study 1: Enantioselective Synthesis of a Sitagliptin Intermediate
Sitagliptin is a DPP-4 inhibitor used to treat type 2 diabetes.[28] A key step in its synthesis is the creation of the chiral β-amino acid moiety.
Objective: To synthesize the chiral amine intermediate of (R)-Sitagliptin via an organocatalyzed aza-Michael addition.[28][29]
Reaction Scheme:
Workflow Diagram:
Caption: Workflow for the enantioselective aza-Michael addition.
Detailed Protocol:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (1.0 equiv).
-
Add tert-butyl β-naphthylmethoxycarbamate (1.2 equiv).
-
Add toluene as the solvent.
-
Add the quinine-derived C(9)-urea ammonium catalyst (0.1 equiv).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aza-Michael adduct.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis. A 96% e.e. has been reported for this transformation.[28]
-
Causality Behind Experimental Choices:
-
Catalyst: The quinine-derived C(9)-urea ammonium catalyst acts as a phase-transfer catalyst and provides the chiral environment necessary to induce enantioselectivity in the aza-Michael addition.[28]
-
Solvent: Toluene is a common non-polar solvent for this type of reaction.
-
Substrate Choice: The α,β-unsaturated phenylketone is chosen as the Michael acceptor due to its higher reactivity compared to the corresponding ester or amide.[29]
Self-Validation: The protocol is self-validating through the in-process monitoring by HPLC and the final analysis of enantiomeric excess by chiral HPLC. This ensures that the desired stereochemical outcome is achieved.
Case Study 2: Enantioselective Synthesis of an Atorvastatin Side Chain Intermediate
Atorvastatin is a member of the statin class of drugs, which are used to lower cholesterol.[30] A key structural feature is the chiral 3,5-dihydroxy acid side chain.[30]
Objective: To synthesize a key chiral intermediate for the atorvastatin side chain using a biocatalytic tandem aldol reaction.[30][31]
Reaction Scheme:
Catalytic Cycle Diagram:
Caption: Simplified DERA-catalyzed aldol reaction cycle.
Detailed Protocol:
-
Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer).
-
Add acetaldehyde and chloroacetaldehyde as substrates.
-
Add the deoxyribose-5-phosphate aldolase (DERA) enzyme.
-
-
Reaction:
-
Maintain the reaction at a controlled pH and temperature.
-
Monitor the reaction progress by quantifying the consumption of substrates and formation of the product using a suitable analytical method (e.g., GC or HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat).
-
Extract the product from the aqueous reaction mixture using an organic solvent.
-
The extracted product, a lactol, can be further oxidized to the corresponding lactone.
-
-
Analysis:
Quantitative Data Summary:
| Parameter | Reported Value | Reference |
| Enantiomeric Excess (e.e.) | >99.9% | [30][31] |
| Diastereomeric Excess (d.e.) | 96.6% (crude) | [30][31] |
| Volumetric Productivity | 30.6 g/liter per h | [31] |
| Catalyst Loading | 2.0 wt % DERA | [31] |
Causality Behind Experimental Choices:
-
Biocatalyst: DERA is highly effective in catalyzing the tandem aldol reaction, setting two stereocenters with high stereoselectivity in a single pot.[31]
-
Reaction Conditions: The reaction is performed in an aqueous buffer to maintain the optimal activity and stability of the enzyme.
-
Process Optimization: Overcoming substrate inhibition and improving catalyst activity through enzyme discovery and reaction optimization have led to a commercially viable process.[31]
Self-Validation: This biocatalytic process is validated by in-process controls monitoring substrate conversion and product formation, and rigorous post-reaction analysis of stereochemical purity.
Section 4: Future Outlook and Emerging Trends
The field of enantioselective synthesis is continually evolving, driven by the need for more efficient, sustainable, and cost-effective manufacturing processes.
-
Continuous Flow Chemistry: The integration of asymmetric catalysis with continuous flow technologies is gaining traction.[20][22][23] This approach offers advantages in terms of safety, scalability, and process control.
-
Photoredox Catalysis: The combination of photoredox catalysis with organocatalysis or transition-metal catalysis is opening up new avenues for enantioselective transformations.[20][22][23][32]
-
Directed Evolution of Enzymes: Advances in protein engineering are enabling the development of custom-designed enzymes with enhanced activity, stability, and substrate scope for specific pharmaceutical applications.
Conclusion
The enantioselective synthesis of pharmaceutical intermediates is a critical and dynamic field. A deep understanding of the underlying principles of stereochemistry and the various synthetic strategies is essential for the successful development of modern chiral drugs. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to navigate the challenges and opportunities in this exciting area of chemical science. By embracing innovation in catalysis and process development, the pharmaceutical industry can continue to deliver safer and more effective medicines to patients worldwide.
References
- 1. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Importance of Drug Enantiomers in Clinical Pharmacology | Semantic Scholar [semanticscholar.org]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 8. Single-enantiomer therapeutics: Significance and symbolism [wisdomlib.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pure-synth.com [pure-synth.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Transition-metal-catalyzed enantioselective C–N cross-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Progress in transition metal-based enantioselective catalysis [dspace.mit.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]
- 22. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. One moment, please... [zhaogroup.chbe.illinois.edu]
- 28. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
Application Notes and Protocols: A Guide to the Derivatization of Racemic Carboxylic Acids for Resolution
<_>
Abstract
The enantiomeric separation of chiral carboxylic acids is a cornerstone of modern drug development and stereoselective synthesis. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This comprehensive guide provides an in-depth exploration of the derivatization of racemic carboxylic acids as a robust strategy for their resolution. We delve into the foundational principles, present detailed, field-proven protocols, and offer expert insights into experimental design and optimization. This document is intended for researchers, scientists, and professionals in drug development seeking to master this critical analytical and preparative technique.
Introduction: The Imperative of Chirality in Science
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications in pharmacology and material science. Enantiomers, the pair of chiral molecules, often exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to separate and isolate single enantiomers from a racemic mixture—a 50:50 mixture of both—is of paramount importance.
Direct separation of enantiomers is often challenging due to their identical physical properties in an achiral environment.[1][2] A powerful and widely adopted strategy to overcome this hurdle is chiral derivatization . This indirect method involves reacting the racemic carboxylic acid with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a pair of diastereomers.[3][4] Unlike enantiomers, diastereomers possess distinct physical and chemical properties, allowing for their separation using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][5]
This guide will provide a thorough examination of the derivatization approach, from the underlying theory to practical, step-by-step protocols.
The Principle of Derivatization for Resolution
The core principle of chiral derivatization lies in the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[1][3] This transformation is achieved by covalently bonding the racemic carboxylic acid with a single, optically pure chiral derivatizing agent.
Let's consider a racemic carboxylic acid, which exists as a mixture of (R)-acid and (S)-acid. When this mixture reacts with an enantiomerically pure chiral derivatizing agent, for instance, an (R')-amine, two distinct products are formed: an (R,R')-amide and an (S,R')-amide. These products are diastereomers.
The key takeaway is that diastereomers have different physical properties, including melting points, boiling points, solubilities, and, most importantly for our purposes, different affinities for chromatographic stationary phases.[6][7][8] This difference in interaction allows for their separation using conventional, achiral chromatographic methods.[4]
The overall workflow for the resolution of a racemic carboxylic acid via derivatization is illustrated below.
Caption: Workflow for Racemic Carboxylic Acid Resolution.
Common Chiral Derivatizing Agents for Carboxylic Acids
The choice of the chiral derivatizing agent is critical for a successful resolution. The ideal CDA should be enantiomerically pure, react quantitatively with the carboxylic acid under mild conditions without causing racemization, and the resulting diastereomers should be easily separable.[4] Furthermore, the chiral auxiliary should be readily cleavable after separation to recover the pure enantiomers of the carboxylic acid.[9]
Here are some commonly employed classes of chiral derivatizing agents for carboxylic acids:
-
Chiral Amines: Enantiomerically pure amines are widely used to form diastereomeric amides. A classic example is (R)-(+)-α-methylbenzylamine or its (S)-enantiomer.[1][10] The amide formation is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11][12]
-
Chiral Alcohols: The formation of diastereomeric esters through reaction with an enantiomerically pure alcohol is another prevalent strategy.[1][9] (-)-Menthol is a commonly used chiral auxiliary for this purpose.[5][13]
-
Other Specialized Reagents: A variety of other chiral derivatizing agents have been developed for specific applications. For instance, (S)-Anabasine has been used for the derivatization of chiral carboxylic acids to enhance their detectability and separation in LC/ESI-MS/MS.[14]
The following table summarizes some common chiral derivatizing agents and their applications.
| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer | Typical Separation Technique |
| (R)- or (S)-α-Methylbenzylamine | Carboxyl | Amide | HPLC, GC |
| (-)-Menthol | Carboxyl | Ester | HPLC, GC |
| (1R,2R)-(-)-1-(4-Nitrophenyl)-2-amino-1,3-propanediol | Carboxyl | Amide | TLC |
| (S)-Anabasine | Carboxyl | Amide | LC/ESI-MS/MS |
| (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN) | Carboxyl | Ester | RPLC-MS/MS |
Experimental Protocols
This section provides detailed, step-by-step protocols for the derivatization of a racemic carboxylic acid with a chiral amine, followed by the separation of the resulting diastereomers using HPLC.
Protocol 1: Derivatization of a Racemic Carboxylic Acid with (R)-(+)-α-Methylbenzylamine
This protocol describes the formation of diastereomeric amides using (R)-(+)-α-methylbenzylamine as the chiral derivatizing agent and EDC/HOBt as the coupling agents.
Materials:
-
Racemic carboxylic acid
-
(R)-(+)-α-Methylbenzylamine (enantiomerically pure)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Addition of Coupling Agents: To the solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes. The formation of an active ester is the key to this step.
-
Addition of Chiral Amine: Slowly add a solution of (R)-(+)-α-methylbenzylamine (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted starting materials and coupling byproducts.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude mixture of diastereomeric amides.
-
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary, although for analytical separation by HPLC, the crude mixture is often sufficient.
Protocol 2: HPLC Separation of Diastereomeric Amides
This protocol outlines a general method for the separation of the diastereomeric amides formed in Protocol 1 using reversed-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Sample of the diastereomeric amide mixture dissolved in the mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point is a mixture of acetonitrile and water with 0.1% TFA or formic acid. The exact ratio will need to be optimized for the specific diastereomers. For example, a gradient elution from 30% to 70% acetonitrile can be a good starting point.
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the diastereomers have strong absorbance (often determined by the UV spectrum of the parent carboxylic acid or the chiral derivatizing agent).
-
-
Sample Injection: Inject a small volume (e.g., 10-20 µL) of the dissolved diastereomeric amide mixture onto the column.
-
Chromatographic Run and Data Acquisition: Run the HPLC method and collect the chromatogram. The two diastereomers should appear as two separate peaks.
-
Optimization: If the resolution between the two peaks is not satisfactory (Resolution (Rs) < 1.5), optimize the separation by adjusting the mobile phase composition (e.g., changing the gradient slope, the organic modifier percentage, or the type of acid additive) or the column temperature.
The principle of chromatographic separation of diastereomers is based on their differential interaction with the stationary phase.
Caption: Chromatographic Separation of Diastereomers.
Recovery of Enantiomerically Pure Carboxylic Acids
Once the diastereomers have been separated, the final step is to cleave the chiral auxiliary to recover the enantiomerically pure carboxylic acids. The choice of cleavage method depends on the nature of the bond formed during derivatization.
For diastereomeric amides, hydrolysis is typically achieved under acidic or basic conditions. However, amide bonds can be quite stable. For diastereomeric esters, hydrolysis can usually be accomplished more easily under basic conditions (saponification) followed by acidification.[5]
Protocol 3: Hydrolysis of a Diastereomeric Ester
Materials:
-
Separated diastereomeric ester
-
Methanol
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) to acidify
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Hydrolysis: Dissolve the isolated diastereomeric ester in a mixture of methanol and an aqueous base (e.g., 1 M KOH).
-
Reaction: Stir the solution at room temperature or with gentle heating to facilitate the hydrolysis of the ester bond. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification and Extraction:
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with HCl until the solution is acidic (pH ~2). The enantiomerically pure carboxylic acid will precipitate if it is a solid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the enantiomerically pure carboxylic acid. The recovered chiral auxiliary (e.g., (-)-menthol) will also be present in the organic layer and can be recovered by chromatography if desired.
Conclusion: A Powerful Tool for Chiral Separation
The derivatization of racemic carboxylic acids into diastereomers is a robust and versatile strategy for their resolution. This method allows for the use of conventional and widely available achiral chromatographic techniques for separation. By carefully selecting the chiral derivatizing agent and optimizing the reaction and separation conditions, researchers can effectively isolate enantiomerically pure carboxylic acids, a critical step in the development of chiral drugs and other advanced materials. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this essential technique.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Racemic Mixtures and the Resolution of Enantiomers [ns1.almerja.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. (R)-(+)-α-甲基苄胺 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 14. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to HPLC Method Development for Enantiomeric Excess Determination
Abstract
The determination of enantiomeric excess (e.e.) is a critical analytical task in the pharmaceutical industry, driven by the often-divergent pharmacological and toxicological profiles of enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering high resolution and accuracy.[1][2][3] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to systematically develop and validate robust HPLC methods for quantifying enantiomeric purity. We will delve into the principles of chiral recognition, provide detailed protocols for column and mobile phase screening, discuss optimization strategies, and outline a validation workflow compliant with current regulatory standards.
The Central Role of Chirality in Drug Development
The Significance of Enantiomers
Many pharmaceutical compounds are chiral, existing as pairs of non-superimposable mirror images called enantiomers. These stereoisomers possess identical physical and chemical properties in an achiral environment but can exhibit profoundly different effects within the chiral environment of the human body.[4][5] A classic and cautionary example is Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.
Defining Enantiomeric Excess (e.e.)
Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater quantity than the other in a mixture. It is calculated as:
e.e. (%) = |([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])| x 100
Accurate determination of e.e. is paramount for ensuring the safety, efficacy, and quality of a drug product.
HPLC: The Gold Standard for Enantioseparation
Among various analytical techniques, HPLC is the most widely used method for the separation and determination of enantiomers, particularly for non-volatile, polar, or thermally unstable compounds.[1][] The direct separation of enantiomers is achieved by employing a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer, leading to differential retention and, thus, separation.[7]
Core Principles of Chiral Recognition in HPLC
Successful chiral separation relies on the formation of temporary, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column. This differential interaction is governed by a combination of forces.
The foundational "three-point interaction model" posits that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole forces) must occur between the analyte and the CSP. One of these interactions must be stereochemically dependent. While this is a simplified model, it provides a useful framework for understanding the mechanism.[8]
Chiral Stationary Phases (CSPs): The Heart of the Separation
The choice of CSP is the most critical decision in chiral method development.[3] CSPs are broadly categorized based on the nature of the chiral selector immobilized on the silica support.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, accounting for over 90% of chiral separations.[7] They consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or covalently bonded to a silica gel matrix. Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions, along with steric inclusion into the polymer's chiral grooves.[7][8]
-
Pirkle-Type (Brush-Type) CSPs: These phases feature small, synthetically accessible chiral molecules covalently bonded to the silica.[5] They are known for their robustness, solvent compatibility, and the ability to invert elution order by using a CSP with the opposite absolute configuration.[5]
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin and teicoplanin offer a complex array of interaction sites (ionic, hydrogen bonding, inclusion) and are highly versatile, capable of operating in reversed-phase, polar organic, and normal-phase modes.[9][10]
-
Other CSPs: Protein-based, ligand exchange, and crown ether phases are also available for specific applications.[7][11]
A Systematic Protocol for Chiral Method Development
A structured, multi-phase approach is essential for efficiently developing a robust and reliable method. Rushing this process or taking arbitrary steps often leads to suboptimal results and wasted resources.
Workflow for Chiral Method Development
The development process follows a logical progression from broad screening to fine-tuning.
Caption: Logical workflow for chiral HPLC method development.
Protocol 1: CSP and Mobile Phase Screening
Objective: To identify a promising combination of a chiral stationary phase and mobile phase mode that yields initial separation.
Materials:
-
Racemic standard of the analyte.
-
A selection of at least 3-4 chiral columns with diverse selectivities (e.g., two different polysaccharide columns, one Pirkle-type).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent (e.g., IPA or mobile phase). Dilute to a working concentration of ~0.1-0.2 mg/mL. Filter the sample through a 0.45 µm syringe filter.[3]
-
Initial Screening Conditions: For each selected column, perform injections using a set of generic mobile phases representing different separation modes.
-
Normal Phase (NP): Start with Hexane/IPA (90:10, v/v). For acidic or basic analytes, add 0.1% TFA or 0.1% DEA, respectively.[12]
-
Polar Organic (PO): Use ACN/MeOH (50:50, v/v) or ACN/EtOH (50:50, v/v). Additives can also be used here.
-
Reversed Phase (RP): Use ACN/Water with 20 mM buffer (e.g., Ammonium Acetate, pH 4.0) (70:30, v/v). Note: Only use RP mode on columns specifically designated as compatible.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV wavelength at the analyte's λmax.
-
Injection Volume: 5-10 µL.
-
-
Evaluation: Analyze the chromatograms. The goal is to find any condition that provides at least partial separation (Selectivity, α > 1.05). Full resolution is not required at this stage.
Protocol 2: Mobile Phase Optimization
Objective: To refine the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5) and optimal run time.
Procedure:
-
Select the Best Condition: Choose the CSP/mobile phase combination that showed the most promising result from the screening phase.
-
Adjust Solvent Strength:
-
Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., IPA). Increasing the alcohol content will decrease retention times but may reduce resolution.[3] Test compositions like 95:5, 90:10, 85:15, and 80:20 (Hexane:Alcohol).
-
Reversed Phase: Adjust the ratio of the organic solvent (e.g., ACN). Increasing the organic content will decrease retention.
-
-
Optimize Additive Concentration: If an acidic or basic additive was beneficial, optimize its concentration (e.g., 0.05%, 0.1%, 0.2%). Additives can significantly impact peak shape and selectivity by suppressing unwanted ionic interactions.[12][13]
-
Evaluate: For each change, inject the standard and assess the resolution (Rs), selectivity (α), and retention time. The goal is to maximize resolution while maintaining a practical analysis time.
| Mobile Phase Mode | Typical Solvents | Common Additives | Purpose of Additive |
| Normal Phase (NP) | Hexane/Heptane with Alcohol (IPA, EtOH) | TFA, Acetic Acid (Acidic Analytes)DEA, Triethylamine (Basic Analytes) | Suppress silanol interactions, improve peak shape |
| Reversed Phase (RP) | Water/Acetonitrile or Water/Methanol | Ammonium Acetate/Formate BuffersFormic Acid, TFA | Control pH, improve peak shape, ensure analyte ionization state |
| Polar Organic (PO) | Acetonitrile, Methanol, Ethanol | TFA, Acetic Acid, Formic AcidDEA, Triethylamine | Enhance interactions with CSP, improve peak shape |
Table 1: Common Mobile Phase Systems for Chiral HPLC.
Optimizing Temperature and Flow Rate
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[14] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to increased selectivity and resolution.[14] However, higher temperatures can improve peak efficiency. It is recommended to evaluate temperatures between 15 °C and 40 °C. In some cases, temperature changes can even reverse the elution order of enantiomers.[13]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP, though it will increase the analysis time.[3] A typical starting point is 1.0 mL/min for a 4.6 mm ID column, which can be optimized between 0.5 and 1.5 mL/min.
Method Validation per ICH Q2(R2) Guidelines
Once an optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides the framework for this process.[15][16][17] For determining enantiomeric excess, the minor enantiomer is treated as an impurity.
| Validation Parameter | Purpose | Typical Acceptance Criteria for Enantiomeric Impurity |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., the major enantiomer, degradants). | Peak purity analysis passes; baseline resolution (Rs > 1.5) between enantiomers. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the spiked amount at various levels (e.g., LOQ, 0.1%, 1%). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 10% at the limit of quantitation; RSD ≤ 5% at higher concentrations. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to ~120% of the impurity specification limit. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Confirmed by linearity, accuracy, and precision data. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and %e.e. results remain within acceptable limits when parameters like flow rate (±10%), temperature (±5°C), and mobile phase composition (±2% absolute) are varied. |
Table 2: Key Validation Parameters for Enantiomeric Excess Determination based on ICH Q2(R2).[15][18]
Protocol 3: Validation Study Execution
-
Prepare a Validation Protocol: Before starting, document the intended experiments, parameters, and acceptance criteria.[17]
-
Specificity: Inject the major enantiomer alone, the racemic mixture, and a placebo (if applicable) to demonstrate no interference.
-
LOQ Determination: Prepare a series of dilutions of the racemic standard and determine the concentration at which the minor enantiomer peak has a signal-to-noise ratio of approximately 10.
-
Linearity and Range: Prepare a series of calibration standards of the minor enantiomer (or use a spiked major enantiomer) at a minimum of five concentrations, from the LOQ to 120% of the specification limit. Plot peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Prepare samples by spiking the major enantiomer with the minor enantiomer at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Perform at least three replicate preparations at each level and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform at least six replicate injections of a standard at ~100% of the specification limit on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Robustness: Deliberately vary critical method parameters one at a time (e.g., flow rate, temperature, mobile phase organic content) and analyze a system suitability standard. Evaluate the impact on resolution and retention time.
-
Prepare a Validation Report: Summarize all results and conclude whether the method is fit for its intended purpose.[18]
Troubleshooting Common Chiral HPLC Issues
Even with a systematic approach, challenges can arise. A logical troubleshooting process is key to resolving them efficiently.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Poor or No Resolution | 1. Inappropriate CSP for the analyte.2. Suboptimal mobile phase.3. Column degradation. | 1. Screen different CSPs with diverse chemistries.[14]2. Re-optimize mobile phase (solvent type, ratio, additives).[14]3. Test column with a QC standard; replace if performance has declined. |
| Peak Tailing or Poor Shape | 1. Secondary interactions (e.g., with residual silanols).2. Column overload.3. Column contamination or voiding. | 1. Add/optimize an acidic or basic modifier (e.g., 0.1% TFA/DEA).[14]2. Dilute the sample and re-inject.[14]3. Flush the column according to manufacturer's instructions; if a void is suspected, replace the column.[19] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Air bubbles in the pump.3. Column temperature fluctuations.4. Column "memory effects" from previous additives.[20] | 1. Prepare fresh mobile phase daily; ensure accurate measurements.2. Degas the mobile phase and purge the pump.[21]3. Use a column thermostat and allow the system to fully equilibrate.4. Dedicate columns to specific mobile phase types or perform extensive flushing between methods.[20] |
| Ghost Peaks | 1. Contaminated mobile phase or solvent.2. Carryover from the autosampler. | 1. Run a blank gradient; if peaks appear, use fresh, high-purity solvents.[14]2. Optimize the needle wash procedure in the autosampler method.[14] |
Table 3: A Guide to Troubleshooting Common Problems in Chiral HPLC.
Conclusion
The development of a robust HPLC method for determining enantiomeric excess is a meticulous but manageable process. By combining a fundamental understanding of chiral recognition principles with a systematic workflow that includes comprehensive screening, methodical optimization, and rigorous validation, researchers can confidently establish methods that are accurate, precise, and fit for purpose. This structured approach not only ensures the generation of high-quality data but also satisfies the stringent requirements of the pharmaceutical industry and regulatory bodies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 5. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. chiraltech.com [chiraltech.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Role of Chiral Arylethylamines in the Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Crystallization
Featuring (S)-1-(2-Nitrophenyl)ethanamine as a Model Resolving Agent
Abstract
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical development and fine chemical synthesis. Enantiomerically pure compounds are critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of diastereomeric salt crystallization, a robust and scalable method for resolving racemic carboxylic acids. We will focus on the application of chiral arylethylamines, using (S)-1-(2-Nitrophenyl)ethanamine as a representative resolving agent, to illustrate the principles, protocols, and critical parameters that govern a successful resolution.
Introduction: The Imperative of Chirality
Many biologically active molecules possess at least one stereocenter, meaning they exist as non-superimposable mirror images called enantiomers. While enantiomers share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically. Consequently, one enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful.
Classical resolution via diastereomeric salt formation remains one of the most practical and economically viable methods for obtaining single enantiomers on a large scale.[1][2] The principle is elegant in its simplicity: a racemic mixture (e.g., a carboxylic acid) is reacted with a single, pure enantiomer of a resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[3] Unlike enantiomers, diastereomers have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.[1]
This document serves as a technical guide for researchers utilizing chiral amines like (S)-1-(2-Nitrophenyl)ethanamine to resolve racemic carboxylic acids.
The Resolving Agent: (S)-1-(2-Nitrophenyl)ethanamine
(S)-1-(2-Nitrophenyl)ethanamine is a chiral primary amine that serves as an effective resolving agent for acidic racemates. Its utility is grounded in its ability to form stable, often crystalline, salts with carboxylic acids.
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Typically a solid or oil |
| CAS Number | 1113041-80-7[4] |
Expert Insight: Why Choose an Arylethylamine Derivative? The structural features of (S)-1-(2-Nitrophenyl)ethanamine are advantageous for resolution:
-
Basic Amino Group: Provides the necessary functionality to form an acid-base salt with the target carboxylic acid.
-
Rigid Aromatic Ring: The phenyl group promotes the formation of well-ordered, crystalline lattices, which is essential for effective fractional crystallization.
-
Ortho-Nitro Group: The electron-withdrawing nitro group can influence the agent's basicity and participate in intermolecular interactions (e.g., hydrogen bonding, π-stacking), potentially enhancing the solubility difference between the two diastereomeric salts. This group also acts as a strong chromophore, simplifying detection and quantification by UV-Vis spectroscopy or HPLC.
The Mechanism of Resolution: A Step-by-Step Breakdown
The entire process is a cycle designed to separate the target enantiomer and regenerate the resolving agent for reuse. The core of the technique relies on exploiting the differential solubility of the transiently formed diastereomeric salts.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
Authoritative Note: The following protocols are robust, generalized methodologies. For any new racemic acid, a screening protocol (Protocol 4.1) is essential to identify optimal conditions before proceeding to a preparative scale.
Protocol 4.1: Small-Scale Screening for Optimal Resolution Conditions
Objective: To efficiently identify a suitable solvent and stoichiometry for the resolution.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(2-Nitrophenyl)ethanamine
-
Test solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures with water)
-
Array of small vials (e.g., 2 mL HPLC vials) with stir bars
-
Heating/cooling block
Procedure:
-
Preparation: In separate vials, dissolve a small, precise amount of the racemic acid (e.g., 0.1 mmol) in 0.5 mL of each test solvent.
-
Addition of Resolving Agent: Add 0.5 equivalents (0.05 mmol) of (S)-1-(2-Nitrophenyl)ethanamine to each vial.
-
Causality: Using 0.5 equivalents is often the most efficient way to screen. The goal is to precipitate only one diastereomeric salt, leaving the other enantiomer (as a free acid) and the second diastereomer in solution. This often creates a larger thermodynamic driving force for crystallization of the less soluble salt.[5]
-
-
Inducing Crystallization:
-
Heat the vials gently until all solids dissolve.
-
Allow the vials to cool slowly to room temperature, then transfer to a cold bath (0-5 °C).
-
If no crystals form, try scratching the inside of the vial with a glass rod or adding an anti-solvent (like hexane) dropwise.
-
-
Observation: Observe the vials for the formation of a crystalline precipitate. Avoid conditions that lead to oils or amorphous solids.
-
Analysis: Isolate the solid by filtration or centrifugation. Liberate the acid by dissolving the salt in a small amount of dilute HCl and extracting with an organic solvent (e.g., ethyl acetate). Analyze the enantiomeric excess (% ee) of the extracted acid using chiral HPLC (see Protocol 4.4).
-
Selection: The solvent system that provides a good yield of crystalline solid with the highest % ee is selected for the preparative scale resolution.
Protocol 4.2: Preparative Scale Resolution
Objective: To resolve a larger quantity of racemic acid based on optimized conditions from the screen.
Procedure:
-
Dissolution: In an appropriately sized flask, dissolve the racemic carboxylic acid (e.g., 10.0 mmol) in the chosen solvent system identified in Protocol 4.1. Heat gently if necessary to achieve complete dissolution.
-
Salt Formation: Add the optimized amount (typically 0.5 to 1.0 equivalents) of (S)-1-(2-Nitrophenyl)ethanamine. Stir until a homogenous solution is formed.
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.
-
For enhanced yield, further cool the flask in an ice bath or refrigerator for several hours or overnight. Seeding with a small crystal of the desired diastereomeric salt can be highly effective if available.[6]
-
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. At this stage, a sample should be taken to determine the diastereomeric and enantiomeric purity.
Protocol 4.3: Liberation of the Enantiopure Acid and Recovery of Resolving Agent
Objective: To recover the resolved carboxylic acid and the chiral amine from the isolated diastereomeric salt.
Procedure:
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Basification: Slowly add a base (e.g., 1 M NaOH or 1 M Na₂CO₃) with shaking until the solution is basic (pH > 10). This neutralizes the carboxylic acid (forming its water-soluble salt) and liberates the free (S)-1-(2-Nitrophenyl)ethanamine into the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Recovery of Resolving Agent: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the (S)-1-(2-Nitrophenyl)ethanamine. Its purity can be checked by NMR or HPLC, and it can often be reused directly.
-
Liberation of the Acid: Cool the aqueous layer in an ice bath and slowly acidify with cold dilute acid (e.g., 1 M or 2 M HCl) until the pH is acidic (pH < 2). The enantiopure carboxylic acid will often precipitate as a solid.
-
Isolation of the Acid: If the acid precipitates, collect it by vacuum filtration. If it remains dissolved or forms an oil, extract the aqueous solution multiple times with an organic solvent. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure carboxylic acid.
Protocol 4.4: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Objective: To quantify the success of the resolution by measuring the ratio of the two enantiomers.
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[7] The % ee is calculated from the areas of the two resulting peaks.
Sample Preparation:
-
Accurately weigh a small amount (approx. 1 mg) of the resolved carboxylic acid.
-
Dissolve in the mobile phase or a suitable solvent (e.g., isopropanol) to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Typical HPLC Conditions (Must be optimized for each acid):
| Parameter | Typical Setting | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC) or Cyclodextrin-based | These columns offer broad applicability for a wide range of chiral compounds, including carboxylic acids.[8][9] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA) | Normal phase often provides better selectivity for chiral separations.[8] TFA is added to suppress the ionization of the acid, leading to better peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rates for 4.6 mm ID columns. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | Most aromatic carboxylic acids have strong UV absorbance. |
| Temperature | 25 °C (controlled) | Temperature affects retention times and resolution; consistency is key. |
Calculation: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oil Formation Instead of Crystals | 1. Solution is too concentrated.2. Cooling is too rapid.3. Inappropriate solvent. | 1. Dilute the solution with more solvent.2. Allow the solution to cool much more slowly (e.g., in a dewar).3. Re-screen for a solvent system where the salt has lower solubility. Try a less polar solvent or a solvent mixture. |
| No Crystallization Occurs | 1. Solution is too dilute.2. Salt is too soluble in the chosen solvent. | 1. Slowly evaporate some of the solvent.2. Add a miscible anti-solvent (e.g., hexane for an ethanol solution) dropwise until turbidity persists.3. Seed the solution with a tiny crystal of the desired product.4. Cool to a lower temperature (-20 °C). |
| Low Enantiomeric Excess (% ee) | 1. Insufficient solubility difference between the two diastereomeric salts.2. Co-precipitation of the more soluble salt. | 1. Re-screen for a better solvent system. Sometimes a small amount of water in an organic solvent can dramatically alter solubilities.2. Perform a recrystallization of the isolated diastereomeric salt from the same or a different solvent system.[2] |
| Poor Yield of Resolved Product | 1. The desired diastereomeric salt has significant solubility in the mother liquor.2. Loss during workup. | 1. Cool the crystallization mixture for a longer period or to a lower temperature.2. Minimize the amount of solvent used for washing the filter cake.3. Ensure complete extraction during the acid/base workup steps by performing multiple extractions. |
Conclusion
The resolution of racemic carboxylic acids using chiral amines like (S)-1-(2-Nitrophenyl)ethanamine is a powerful, adaptable, and scalable technique. Its success hinges on the systematic optimization of key parameters, primarily the choice of solvent, which governs the differential solubility of the diastereomeric salts. By following a logical workflow of screening, preparative crystallization, and analysis, researchers can effectively access enantiomerically pure materials essential for advancing drug discovery and chemical synthesis. The principles and protocols detailed herein provide a solid foundation for the practical application of this enduring and valuable separation technology.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
How to prevent racemization of (S)-1-(2-Nitrophenyl)ethanamine
A Guide to Preserving Stereochemical Integrity
Welcome to the technical resource hub for (S)-1-(2-Nitrophenyl)ethanamine. As a critical chiral building block in pharmaceutical and chemical synthesis, maintaining its enantiomeric purity is paramount. This guide provides in-depth troubleshooting advice and protocols designed to address the specific challenges of preventing racemization during its handling, reaction, and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that makes (S)-1-(2-Nitrophenyl)ethanamine prone to racemization?
A1: The racemization of (S)-1-(2-Nitrophenyl)ethanamine is primarily driven by the acidity of the proton at the chiral center (the carbon atom bonded to the amino and nitrophenyl groups). The strongly electron-withdrawing nitro group (-NO₂) stabilizes the conjugate base formed upon deprotonation. When a base removes this acidic proton, a planar, achiral carbanion intermediate is formed. This intermediate is resonance-stabilized by the nitrophenyl ring. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, a loss of enantiomeric purity.
Q2: Under what conditions is racemization most likely to occur?
A2: Racemization is most significantly accelerated under basic conditions, even with relatively weak bases.[1][2] Factors that increase the risk include elevated temperatures, prolonged reaction times, and the use of protic solvents that can facilitate proton transfer.[3][4] Purification methods, particularly column chromatography on untreated silica gel, can also induce racemization.[5][6][7]
Q3: Is the hydrochloride salt of the amine more stable to racemization than the free base?
A3: Yes, absolutely. The hydrochloride salt is significantly more stable and resistant to racemization. In the salt form, the nitrogen's lone pair of electrons is protonated, forming an ammonium ion (-NH₃⁺). This prevents the amine from acting as a base itself and significantly reduces the likelihood of deprotonation at the chiral center. For long-term storage, the hydrochloride salt is strongly recommended.[8][9]
Troubleshooting Guide: Preventing Enantiomeric Excess (% ee) Degradation
Issue 1: Significant loss of optical purity observed after a chemical reaction.
-
Potential Cause A: Basic Reagents or Byproducts
-
Causality: The presence of bases (e.g., hydroxides, alkoxides, or even other amines) is the most common cause of racemization.[1][2] These bases can readily abstract the acidic benzylic proton, initiating the racemization pathway.
-
Solution:
-
Base Selection: If a base is required, opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Their bulkiness impedes their ability to access and abstract the chiral proton.[3]
-
Stoichiometry: Use the minimum required amount of base.
-
Temperature Control: Perform the reaction at the lowest temperature feasible for the desired transformation. Kinetic studies often show that racemization has a higher activation energy than the desired reaction, making it more sensitive to temperature increases.
-
-
-
Potential Cause B: Elevated Temperature or Prolonged Reaction Time
-
Causality: High temperatures provide the thermal energy to overcome the activation barrier for the deprotonation-reprotonation equilibrium, accelerating racemization even in the absence of strong bases.[4]
-
Solution:
-
Reaction Optimization: Optimize the reaction to minimize the required time.
-
Low-Temperature Protocols: Whenever possible, conduct reactions at or below room temperature. Use an ice bath or cryo-cooling system for sensitive transformations.
-
-
Issue 2: Racemization occurs during aqueous work-up and extraction.
-
Potential Cause: Use of Basic Washes
-
Causality: Washing organic layers with basic solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acid is a frequent source of racemization.
-
Solution:
-
Avoid Strong Bases: Never wash with strong bases like NaOH or KOH. If a basic wash is unavoidable, use a pre-chilled, dilute solution of NaHCO₃ and minimize the contact time.
-
pH-Controlled Extraction (Recommended): Use an acidic extraction. Add the organic layer to a pre-chilled, dilute solution of a weak acid (e.g., 1 M citric acid). The amine will be protonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, carefully basify the aqueous layer with a weak base (e.g., solid NaHCO₃) at 0 °C and immediately extract the purified free-base amine into a fresh organic solvent.
-
-
Issue 3: Loss of enantiomeric purity during purification by column chromatography.
-
Potential Cause: Active Sites on Silica Gel
-
Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can lead to strong binding, peak tailing, and sometimes on-column degradation or racemization of amines.[5][6][7] The common practice of adding a basic modifier like triethylamine (TEA) to the eluent to improve peak shape introduces a base, which can itself cause racemization if the compound remains on the column for too long.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by preparing the column slurry in the eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites.
-
Run the Column Quickly: Do not let the amine sit on the column. Use a slightly more polar solvent system than you might otherwise to ensure rapid elution.
-
Use Alternative Stationary Phases: For highly sensitive compounds, consider using neutral or basic alumina, which lacks the acidic surface of silica.[10][11] Alternatively, specialty amine-functionalized silica columns can be used.[11]
-
-
Visualizing the Racemization Pathway
The diagram below illustrates the critical base-catalyzed mechanism responsible for the loss of stereochemical integrity.
Caption: Base-catalyzed racemization of (S)-1-(2-Nitrophenyl)ethanamine via a planar carbanion.
Protocols for Preserving Chirality
Protocol 1: Recommended Storage
-
Form: Whenever possible, store the compound as its hydrochloride salt.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air and moisture exposure.
-
Conditions: Keep in a tightly sealed container in a refrigerator (2-8 °C), protected from light.[9][12]
Protocol 2: General Protocol for a Reaction and pH-Neutral Work-up
-
Inert Setup: Set up a flame-dried, three-neck flask under a positive pressure of Argon.
-
Reagent Addition: Dissolve the (S)-1-(2-Nitrophenyl)ethanamine (or its HCl salt, adding 1 eq. of a non-nucleophilic base like DIEA to liberate the free base in situ) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) before adding other reagents.
-
Reaction: Add reagents slowly and maintain the low temperature throughout the reaction. Monitor closely by TLC or LC-MS to stop the reaction as soon as it is complete.
-
Quenching: Quench the reaction by slowly adding it to a separate flask containing a pre-chilled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with cold brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.
Summary of Risks and Mitigation Strategies
| Experimental Stage | Risk Level | Key Cause(s) | Recommended Mitigation Strategy |
| Reaction | High | Basic reagents, high temperature | Use hindered bases, low temperature, minimize reaction time. |
| Aqueous Work-up | Moderate-High | Basic washes (e.g., NaHCO₃) | Avoid basic washes; use a pH-controlled acidic extraction. |
| Purification | Moderate | Untreated silica gel, basic eluents | Use deactivated silica or alumina; elute quickly. |
| Storage | Low | Free base form, improper conditions | Store as the hydrochloride salt at 2-8 °C under an inert atmosphere. |
References
- 1. researchgate.net [researchgate.net]
- 2. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Study of the racemization observed in the amide bond forming reaction on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large degree of racemization observed in the amide bond forming reaction on silica gel. | Semantic Scholar [semanticscholar.org]
- 8. Page loading... [guidechem.com]
- 9. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. aablocks.com [aablocks.com]
Technical Support Center: Troubleshooting Poor Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of enantiomers via diastereomeric salt formation. Our goal is to move beyond simple procedural lists and offer in-depth, scientifically grounded explanations to empower you to overcome even the most challenging crystallization issues.
Understanding the Core Principles
Diastereomeric salt crystallization is a powerful technique for separating enantiomers, which, by themselves, have identical physical properties. By reacting a racemic mixture with a chiral resolving agent, we form two diastereomers. These diastereomers, being non-superimposable, non-mirror images, possess different physical properties, most critically, different solubilities in a given solvent system.[1][2] This difference in solubility is the cornerstone of the separation, allowing for the preferential crystallization of the less soluble diastereomer.[1]
However, the path from a clear solution of diastereomers to a high yield of pure crystals of a single diastereomer is often fraught with challenges. Success hinges on a delicate interplay of thermodynamics and kinetics, influenced by factors such as solvent choice, temperature, supersaturation, and the intrinsic properties of the molecules themselves.
Troubleshooting Guide: A Logical Approach to Common Problems
When faced with a difficult crystallization, a systematic approach is key. The following flowchart provides a logical pathway for diagnosing and solving the most common issues.
Caption: A logical flowchart for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Issue 1: My diastereomeric salt is "oiling out" instead of crystallizing.
Q: What is "oiling out" and why does it happen?
A: "Oiling out," or liquid-liquid phase separation, is when a solute separates from a solution as a liquid ("oil") rather than a solid crystalline phase. This oil is a solute-rich liquid that is immiscible with the bulk solvent. Oiling out is a kinetic phenomenon that often occurs under conditions of high supersaturation, where the system finds it easier to form a disordered liquid phase than an ordered crystal lattice. Key contributing factors include:
-
Rapid Cooling: This can quickly generate high levels of supersaturation.
-
Inappropriate Solvent: A solvent in which the salt is too soluble can promote oiling out.
-
High Solute Concentration: This increases the likelihood of reaching the critical supersaturation for oiling out.
-
Impurities: These can interfere with the crystallization process.
Q: How can I prevent oiling out?
A: The primary strategy is to control the rate at which supersaturation is generated.
-
Reduce the Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring crystal growth over oil formation.
-
Use a More Dilute Solution: Starting with a lower concentration can prevent the system from reaching the supersaturation level where oiling out is favored.
-
Optimize the Solvent System: Experiment with different solvents or add an anti-solvent (a solvent in which the salt is less soluble) slowly to induce crystallization.
-
Seeding: Introducing seed crystals of the desired diastereomer at a temperature within the metastable zone can provide a template for controlled crystal growth, bypassing the nucleation barrier for oiling out.
Issue 2: No crystals are forming, even after cooling.
Q: I've cooled my solution, but nothing has precipitated. What should I do?
A: A lack of crystallization indicates that the solution is not sufficiently supersaturated.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.
-
Anti-Solvent Addition: Gradually add a solvent in which your diastereomeric salts are poorly soluble. This will decrease the overall solubility and induce precipitation.
-
Induce Nucleation: If the solution is supersaturated but nucleation is kinetically hindered, try scratching the inside of the flask with a glass rod or adding a small amount of seed crystals.
-
Re-evaluate Solvent Choice: The chosen solvent may be too good a solvent for both diastereomers, preventing either from precipitating. A thorough solvent screening is recommended.
Issue 3: I'm getting crystals, but the diastereomeric excess (d.e.) is low.
Q: My crystallized salt is not enantiomerically pure. How can I improve the selectivity?
A: Low diastereomeric excess indicates poor separation of the two diastereomers, which can be due to several factors.
-
Optimize the Solvent System: The choice of solvent is critical for achieving high selectivity. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.
-
Control the Cooling Rate: A slower cooling rate allows for more selective crystallization of the less soluble diastereomer. Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Recrystallization: A single crystallization step is often insufficient to achieve high purity. Perform one or more recrystallizations of the obtained diastereomeric salt.
-
Investigate for Solid Solution Formation: In some cases, the two diastereomers can co-crystallize to form a solid solution, where the crystal lattice of the less soluble salt incorporates the more soluble one.[3] This is a challenging issue that may require changing the resolving agent or exploring advanced techniques. The formation of a solid solution can be suspected when repeated recrystallizations fail to improve the diastereomeric purity.[3]
Issue 4: The yield of my desired diastereomeric salt is very low.
Q: I'm getting pure crystals, but not very much. How can I improve the yield?
A: A low yield indicates that a significant amount of the desired diastereomer remains in the mother liquor.
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt at the final crystallization temperature. Experiment with lower final crystallization temperatures to maximize precipitation.
-
Increase Initial Concentration: While being careful to avoid oiling out, a higher initial concentration will lead to a higher yield, assuming the purity can be maintained.
-
Allow for Sufficient Maturation Time: After cooling, allow the mixture to stir at the final temperature for a period (e.g., a few hours to overnight) to allow the system to reach equilibrium and for crystallization to complete.
In-Depth Analysis: The Role of Phase Diagrams
A deeper understanding of the solid-liquid phase equilibrium of the diastereomeric salt system is crucial for rational process design.[4] A ternary phase diagram, which represents the equilibrium between the two diastereomers and the solvent at a given temperature, is an invaluable tool.
References
Technical Support Center: Recrystallization for Diastereomeric Salt Purification
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced art of purifying diastereomeric salts via recrystallization. This guide is structured to function as a direct line to field-tested expertise, providing researchers, scientists, and drug development professionals with robust, scientifically-grounded solutions to common and complex challenges encountered during chiral resolutions. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts that form the bedrock of a successful diastereomeric salt resolution.
Q1: What is diastereomeric recrystallization, and what is its primary purpose?
A1: Diastereomeric recrystallization is a classical and powerful technique for separating a racemic mixture (a 50:50 mixture of two enantiomers).[1][2] The process involves two key stages:
-
Salt Formation: The racemic mixture is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid reacting with a racemic base). This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers.[2][3][4]
-
Separation: Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent.[1][5][6] This difference allows for their separation by selective crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation in a purified form.[1]
Q2: Why is the choice of solvent so critical for a successful separation?
A2: The solvent is arguably the most influential variable in this process. The success of the entire resolution hinges on the difference in solubility between the two diastereomeric salts.[1][5] An ideal solvent system will maximize this solubility difference (ΔS), ensuring that the desired, less soluble diastereomer crystallizes in high purity while the more soluble diastereomer remains in the mother liquor. The solvent's polarity, hydrogen-bonding capability, and interactions with the salt all play a role in modulating these solubilities.[7] Therefore, a thorough solvent screen is not just a preliminary step but a cornerstone of process development.[7]
Q3: What makes a good chiral resolving agent?
A3: An effective chiral resolving agent should meet several criteria to be practical and efficient:
-
Enantiomeric Purity: It must be of high enantiomeric purity itself.
-
Crystallinity: It should readily form stable, crystalline salts with the target compound.[1]
-
Solubility Difference: The resulting diastereomeric salts must exhibit a significant difference in solubility in a common, practical solvent.[1][5]
-
Recoverability: The agent should be easily recoverable for reuse after the resolution is complete to ensure process economy.[1]
-
Availability and Cost: It should be readily available and cost-effective, especially for large-scale applications.
Q4: How does the cooling rate affect the diastereomeric excess (d.e.) of the final product?
A4: The cooling rate directly impacts the kinetics of crystallization and, consequently, the purity of the isolated salt. A slow, controlled cooling process is generally preferred because it maintains the system closer to thermodynamic equilibrium.[1] This allows for the selective nucleation and growth of the less soluble diastereomer, resulting in larger, purer crystals and higher d.e.[1] Conversely, rapid cooling ("crashing out") can induce a high level of supersaturation for both diastereomers, leading to their co-precipitation.[1] This traps the more soluble, undesired diastereomer within the crystal lattice, significantly reducing the final product's purity.[1]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to address specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Q: My product is "oiling out" instead of crystallizing, or no crystals are forming at all. What should I do?
A: This is a common issue that typically points to a problem with supersaturation or the solvent system. "Oiling out" occurs when the salt comes out of solution as a liquid phase because the crystallization temperature is above its melting point or the concentration is too high.[7]
-
Potential Cause 1: Inappropriate Solvent System. The chosen solvent may be too effective, keeping both salts fully dissolved, or it may be unsuitable for crystallization.
-
Potential Cause 2: Insufficient Supersaturation. The solution may be too dilute for nucleation to occur.
-
Potential Cause 3: High Nucleation Energy Barrier. The system may be in a metastable zone where crystal formation is kinetically hindered.
Q: My salt crystallized, but the diastereomeric excess (d.e.) is low. How can I improve it?
A: Low d.e. is a direct indication of poor selectivity in the crystallization process.
-
Potential Cause 1: Cooling Rate Too Fast. As discussed in the FAQ, rapid cooling is a primary culprit for low purity due to co-precipitation.[1]
-
Solution: Slow down the cooling process. Insulate the flask by wrapping it in glass wool or placing it in a large, warm water bath that is allowed to cool to room temperature overnight.[1]
-
-
Potential Cause 2: Poor Solvent Selectivity. The chosen solvent may not provide a sufficient solubility difference (ΔS) between the two diastereomers.
-
Solution: A thorough solvent screen is essential.[7] The goal is to find a system that maximizes the solubility difference. Sometimes a mixture of solvents provides better selectivity than a single solvent.
-
-
Potential Cause 3: Solid Solution Formation. In some challenging cases, the crystal lattice of the less soluble salt can incorporate the more soluble diastereomer, forming a single solid phase known as a solid solution.[9][11]
-
Solution: If repeated recrystallizations fail to improve the d.e., a solid solution may have formed.[9] The most effective strategy is often to change the chiral resolving agent entirely, as this creates a completely new set of diastereomers with different crystal packing properties.[9] Investigating the system's phase diagram can provide definitive confirmation and guidance.[12][13][14][15]
-
Q: I have high-purity crystals, but my recovery yield is unacceptably low. What are the likely causes?
A: This scenario suggests that while the selectivity is good, a significant amount of the desired product is being lost.
-
Potential Cause 1: Too Much Solvent Used. The desired salt, while being the "less soluble" one, still has some solubility. Using an excessive volume of solvent will leave a substantial amount of product in the mother liquor.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the salt. After cooling and filtering, you can concentrate the mother liquor to recover a second, albeit likely less pure, crop of crystals.[1]
-
-
Potential Cause 2: Premature Filtration. Filtering the solution while it is still warm will result in a significant loss of product that would have crystallized upon further cooling.
-
Solution: Ensure crystallization is complete by allowing the flask to cool to room temperature slowly, followed by chilling in an ice bath for at least 30 minutes before filtration.[1]
-
-
Potential Cause 3: Excessive Washing. Washing the filtered crystals with too much solvent can dissolve a portion of the product.
-
Solution: Wash the crystals sparingly with a small amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.[1]
-
Q: After isolating my salt, a persistent emulsion formed during the aqueous workup to liberate the free enantiomer. How can I break it?
A: Emulsions are common when partitioning between aqueous and organic layers, especially when salts or surfactant-like compounds are present.[16][17]
-
Solution 1: Be Patient & Gentle. Allow the separatory funnel to stand undisturbed for some time. Gently swirling the funnel or tapping the glass can help the layers separate.[17]
-
Solution 2: "Salting Out". Add a saturated solution of sodium chloride (brine) to the funnel.[18][19] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and often destabilizing the emulsion.[16][19]
-
Solution 3: Filtration. Pass the entire mixture through a pad of Celite or a plug of glass wool in a filter funnel.[18] This can physically disrupt the emulsion layer.
-
Solution 4: Centrifugation. If the volume is manageable, centrifuging the mixture is a highly effective method for forcing the layers to separate.[16][17]
Experimental Protocols & Data
Protocol 1: General Methodology for Diastereomeric Salt Recrystallization
-
Salt Formation: In a suitable flask, dissolve the racemic compound in a minimal amount of an appropriate solvent, heating gently if necessary. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Mixing: Add the resolving agent solution to the racemic compound solution. Stir and observe for initial crystal formation. If no crystals form upon cooling to room temperature, proceed to troubleshoot as described above.
-
Dissolution: Gently heat the mixture until all the solid material dissolves completely. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.
-
Controlled Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[1]
-
Maximizing Precipitation: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 30-60 minutes to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[1][8]
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric purity of the isolated salt using HPLC, NMR spectroscopy, or by measuring the optical rotation.
-
Liberation of Enantiomer: Once the desired purity is achieved, dissolve the purified salt and add an acid or base to neutralize the resolving agent and liberate the free, purified enantiomer, which can then be isolated by extraction or filtration.[8]
Data Presentation
Summarizing experimental data in tables is crucial for comparing results and making informed decisions.
Table 1: Example of a Solvent Screening for Resolution of a Racemic Acid Note: Data are illustrative and highly dependent on the specific substrates and resolving agent.
| Solvent System | Yield of Crystals (%) | Diastereomeric Excess (d.e.) (%) | Observations |
| Methanol | 65% | 75% | Rapid crystallization upon cooling, small needles. |
| Ethanol | 88% | 60% | Slower crystal growth, well-formed needles. |
| Isopropanol | 95% | 45% | Very slow crystallization over several hours. |
| Acetone | 55% | 80% | Fine powder precipitated quickly. |
| Ethyl Acetate / Hexane (9:1) | 92% | 52% | Good crystal formation upon slow cooling. |
This table is adapted from illustrative data presented in technical guides.[1]
Table 2: Illustrative Impact of Cooling Rate on Crystal Purity Note: This table shows a typical trend where slower cooling rates lead to higher purity.
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Diastereomeric Excess (%) |
| 20 (Crash Cool) | < 50 | 85 |
| 10 | 150 | 92 |
| 5 | 300 | 96 |
| 1 | > 500 | > 99 |
This table is adapted from illustrative data presented in technical guides.[20]
Visualization of Workflows and Logic
Diagram 1: Experimental Workflow
Caption: Workflow for enhancing diastereomeric excess via recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. researchgate.net [researchgate.net]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. azom.com [azom.com]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (S)-1-(2-Nitrophenyl)ethanamine
Welcome to the Technical Support Center for the synthesis of (S)-1-(2-Nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful synthesis of this chiral amine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of (S)-1-(2-Nitrophenyl)ethanamine, particularly when employing the common route of asymmetric reduction of 2'-nitroacetophenone.
Problem 1: Low Enantiomeric Excess (ee)
A lower than expected enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue.
Question: My final product shows a low enantiomeric excess. What are the potential causes and how can I improve it?
Answer:
Low enantiomeric excess is a common issue in asymmetric synthesis and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and troubleshooting steps:
Potential Causes & Solutions:
-
Catalyst-Related Issues: The chiral catalyst is the cornerstone of enantioselectivity.
-
Cause: Impure or improperly activated catalyst, incorrect catalyst loading, or catalyst degradation during the reaction.[1]
-
Troubleshooting:
-
Catalyst Purity: Ensure the catalyst and ligand are of high purity. Impurities can poison the catalyst or favor a non-stereoselective pathway.
-
Activation: Some catalysts require an activation step. Consult the literature for the specific activation procedure for your chosen catalyst system.
-
Catalyst Loading: Optimize the catalyst loading. Too little catalyst can lead to a slow reaction and potential background non-selective reactions, while too much can sometimes lead to side reactions.
-
Degradation: The catalyst may be sensitive to air, moisture, or certain functional groups. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
-
-
-
Reaction Conditions: The stereochemical outcome of the reaction is highly dependent on the reaction parameters.
-
Cause: Suboptimal temperature, pressure, or reaction time.
-
Troubleshooting:
-
Temperature: Temperature can significantly influence the transition state energies of the competing diastereomeric pathways. A lower temperature often, but not always, improves enantioselectivity. Perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
-
Pressure: For catalytic hydrogenations, hydrogen pressure is a critical parameter. Both too low and too high pressures can negatively impact enantioselectivity. Optimize the hydrogen pressure for your specific catalyst system.
-
Reaction Time: Monitor the reaction progress. Stopping the reaction too early will result in low conversion, while excessively long reaction times can sometimes lead to product racemization.
-
-
-
Racemization of the Product: The desired (S)-enantiomer may form with high selectivity but then racemize under the reaction or workup conditions.[2][3][4][5][6]
-
Cause: The presence of acidic or basic impurities, or exposure to high temperatures during workup and purification can cause racemization of the chiral amine product.[2][6]
-
Troubleshooting:
-
Neutral Workup: Employ a neutral workup procedure. If an acidic or basic extraction is necessary, perform it at low temperatures and minimize the exposure time.
-
Purification Conditions: During purification (e.g., column chromatography), use a neutral mobile phase if possible. Some silica gels can be slightly acidic; using deactivated silica gel can be beneficial. Avoid high temperatures during solvent evaporation.
-
-
-
Substrate Quality: The purity of the starting material, 2'-nitroacetophenone, is crucial.
-
Cause: Impurities in the starting material can interfere with the catalyst or lead to the formation of achiral byproducts. Acidic impurities from the nitration of acetophenone can cause issues.[7]
-
Troubleshooting:
-
Purify the Starting Material: Purify the 2'-nitroacetophenone by recrystallization or distillation before use.
-
Neutralize Acidic Impurities: Washing the crude starting material with a mild aqueous base solution, such as sodium bicarbonate, can remove acidic impurities.[7]
-
-
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 2: Presence of Unexpected Impurities
The appearance of unexpected peaks in your analytical data (e.g., GC-MS, LC-MS, NMR) indicates the formation of impurities. Identifying these impurities is key to mitigating their formation.
Question: I am observing an impurity with a mass corresponding to the loss of water from my product. What could it be?
Answer:
An impurity with a mass suggesting the loss of water, particularly in the context of reducing 2'-nitroacetophenone, is likely 1-indolinone .
-
Formation Mechanism: This impurity arises from an intramolecular cyclization reaction of the intermediate or the final product, ortho-aminoacetophenone.[8] The amino group can nucleophilically attack the carbonyl carbon, followed by dehydration to form the five-membered lactam ring of 1-indolinone. This side reaction is particularly noted in the hydrogenation of ortho-nitroacetophenone.[8]
Caption: Formation of 1-indolinone impurity.
-
Mitigation Strategies:
-
Reaction Conditions: This side reaction can be influenced by temperature and catalyst choice. Running the reaction at a lower temperature may disfavor the cyclization.
-
Rapid Workup: Promptly working up the reaction mixture after the reduction is complete can minimize the formation of 1-indolinone.
-
Question: My analysis shows the presence of the starting material and a compound with a higher molecular weight than my product. What are these impurities?
Answer:
The presence of starting material indicates an incomplete reaction. The higher molecular weight impurity is likely a secondary amine formed from the reaction of your desired primary amine product with the starting 2'-nitroacetophenone, followed by reduction.
-
Formation Mechanism:
-
The initially formed (S)-1-(2-nitrophenyl)ethanamine acts as a nucleophile and reacts with the carbonyl group of the unreacted 2'-nitroacetophenone to form an imine.
-
This newly formed imine is then reduced under the reaction conditions to yield a secondary amine.
-
-
Mitigation Strategies:
-
Reaction Completion: Ensure the reaction goes to completion by optimizing the reaction time and catalyst loading.
-
Order of Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and amine source can minimize this side reaction, although this is more relevant for direct reductive amination protocols.[9][10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of (S)-1-(2-Nitrophenyl)ethanamine?
A1: The most prevalent methods involve the asymmetric reduction of 2'-nitroacetophenone. These include:
-
Catalytic Asymmetric Hydrogenation: This method uses a chiral transition metal catalyst (commonly based on rhodium, ruthenium, or iridium) with hydrogen gas.[13] The choice of the chiral ligand is critical for achieving high enantioselectivity.
-
Asymmetric Transfer Hydrogenation: This approach uses a hydrogen donor molecule (e.g., isopropanol, formic acid) in the presence of a chiral catalyst.[14][15][16] It can be experimentally simpler as it avoids the need for high-pressure hydrogenation equipment.
-
Biocatalytic Asymmetric Reduction: This method employs enzymes, such as ketoreductases or transaminases, to reduce the ketone with high enantioselectivity.[17] Biocatalysis is often performed under mild conditions.
Q2: Can the nitro group be accidentally reduced during the reaction?
A2: Yes, over-reduction of the nitro group is a potential side reaction, especially during catalytic hydrogenation.[18][19][20] The nitro group can be reduced to various intermediates (nitroso, hydroxylamine) and ultimately to the amine. In some cases, particularly with harsh reducing agents like LiAlH4, aromatic nitro groups can form azo compounds.[19] To avoid this, it is crucial to use a chemoselective reduction method that favors the reduction of the ketone over the nitro group or vice versa, depending on the synthetic strategy. For the reduction of a nitro group to an amine, common selective reagents include catalytic hydrogenation with Pd/C, SnCl2, or Fe in acidic media.[18][19][20]
Q3: How can I purify the final product to remove common impurities?
A3: Purification of the chiral amine can be achieved through several methods:
-
Column Chromatography: This is a standard method for removing impurities with different polarities. Care should be taken to use a deactivated stationary phase to prevent racemization.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. It may also be possible to selectively crystallize the desired enantiomer, leaving the other enantiomer and impurities in the mother liquor.
-
Acid-Base Extraction: The basic nature of the amine allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is extracted back into an organic solvent. This should be done carefully at low temperatures to avoid racemization.
Q4: What analytical techniques are best for determining the purity and enantiomeric excess of my product?
A4: A combination of techniques is recommended for full characterization:
-
Purity:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any major impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the product and identify volatile or non-volatile impurities.
-
-
Enantiomeric Excess (ee):
-
Chiral HPLC (High-Performance Liquid Chromatography) or Chiral SFC (Supercritical Fluid Chromatography): These are the most common and reliable methods for determining the enantiomeric excess by separating the two enantiomers.[8]
-
Chiral GC (Gas Chromatography): Suitable for volatile amines.
-
NMR with a Chiral Shift Reagent: This can be used to differentiate the signals of the two enantiomers in the NMR spectrum.
-
Summary of Potential Impurities and Mitigation
| Impurity | Formation Pathway | Mitigation Strategies |
| (R)-1-(2-Nitrophenyl)ethanamine | Non-selective reduction or product racemization.[2][3][4][5][6] | Optimize catalyst and reaction conditions; use neutral workup and purification. |
| 1-Indolinone | Intramolecular cyclization of o-aminoacetophenone.[8] | Lower reaction temperature; prompt workup. |
| Secondary Amine | Reaction of the primary amine product with starting ketone. | Ensure complete reaction; optimize reagent addition. |
| 2'-Nitroacetophenone | Incomplete reaction. | Optimize reaction time, temperature, and catalyst loading. |
| Over-reduced products | Non-selective reduction of the nitro group.[18][19][20] | Use chemoselective reducing agents and conditions. |
| Byproducts from starting material impurities | Impurities in 2'-nitroacetophenone undergoing reaction.[7] | Purify starting material before use. |
References
- 1. mdpi.com [mdpi.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. US2797244A - Process for the hydrogenation of meta-nitroacetophenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the purification of crude (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral intermediate and require a high degree of chemical and enantiomeric purity. As a key building block in pharmaceutical synthesis, the purity of this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to diagnose and solve purification challenges effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My recrystallized product shows low purity by HPLC/NMR. What went wrong?
A1: This is a common issue that typically points to a suboptimal recrystallization process. Purity issues after crystallization often stem from several factors:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble at cold temperatures, recovery will be low. If it's not soluble enough at high temperatures, you'll use an excessive volume of solvent, which can also dissolve impurities.
-
Rapid Cooling: Cooling the solution too quickly can cause impurities to become trapped within the crystal lattice or precipitate alongside your product.[3] Slower cooling allows for the formation of larger, purer crystals.
-
Co-precipitation of Impurities: If an impurity has similar solubility properties to your target compound in the chosen solvent, it may co-crystallize.
Scientist's Recommendation: A Systematic Approach to Recrystallization
-
Solvent Screening (Small Scale): Before committing your entire batch, test a range of solvents. Alcohols like 2-propanol (IPA) are often preferred for hydrochloride salts over ethanol, where solubility can be too high.[4] You might also consider solvent/anti-solvent systems (e.g., dissolving in a minimal amount of hot methanol and adding a less polar solvent like diethyl ether until turbidity is observed, then warming to re-dissolve before cooling).
-
Optimized Protocol:
-
Heat your chosen solvent to boiling.
-
In a separate flask, place your crude this compound.
-
Slowly add the hot solvent to the crude material with stirring until it just dissolves. Using the minimum amount of hot solvent is critical.[3]
-
Allow the solution to cool slowly to room temperature. Insulating the flask can help promote slow cooling.
-
Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) to maximize crystal formation.[5][6]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.
-
Dry the crystals thoroughly under vacuum.
-
| Solvent System | Pros | Cons | Recommendation |
| 2-Propanol (IPA) | Good for many HCl salts.[4] | May require a larger volume. | Excellent starting point for screening. |
| Methanol/Diethyl Ether | Allows for fine-tuning of solubility. | More complex to manage volumes. | Useful if single solvents fail. |
| Ethanol | High dissolving power. | Often too soluble, leading to low recovery.[4] | Use with caution; best for highly impure material as a first pass. |
| Acetone | Can be effective. | May not be suitable for all salts.[4] | Worth screening; can be a good wash solvent. |
Q2: During recrystallization, my product is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and impurities).
Causality & Solutions:
-
High Impurity Load: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Excessive Supersaturation: Using too little solvent or cooling too rapidly can lead to a state where the concentration of the solute is too high for crystallization to occur properly.
Troubleshooting Steps:
-
Re-heat and Dilute: If the compound oils out, re-heat the solution until the oil redissolves. Add a small amount (10-20%) more solvent and attempt to cool it again, this time much more slowly.
-
Lower the Saturation Temperature: Try a solvent in which your compound is less soluble, requiring a higher temperature to dissolve. This increases the temperature gap between dissolution and potential oiling out.
-
Induce Crystallization with a Seed Crystal: If you have a small amount of pure product, add a tiny crystal (a "seed") to the solution as it cools, just before it becomes cloudy. This provides a template for crystal growth and can bypass the energy barrier for nucleation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Q3: I'm performing silica gel chromatography, but the separation is poor (streaking/overlapping peaks). What adjustments should I make?
A3: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing or even irreversible adsorption, resulting in poor separation and low recovery.
Workflow for Optimizing Amine Purification on Silica:
Detailed Explanation:
-
Optimize Eluent with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[1] A good solvent system will move your target compound to an Rf (retention factor) of ~0.3-0.4 while maximizing the separation from impurities.
-
Deactivate the Silica: The key to success is to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-1% by volume). This base will preferentially interact with the acidic sites on the silica, allowing your amine to travel through the column without tailing.
-
Choose the Right Loading Method: For compounds that are not highly soluble in the eluent, dry loading is superior.[1] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents the band broadening that can occur when loading the sample in a strong solvent.
-
Pack the Column Properly: Use the slurry packing method to ensure a homogenous and well-packed column, which is essential for good resolution.[1]
Q4: My enantiomeric excess (e.e.) is not improving after recrystallization or standard chromatography. How can I separate the enantiomers?
A4: Standard purification techniques like recrystallization and achiral chromatography separate compounds based on differences in physical properties like solubility and polarity. Enantiomers, however, have identical physical properties in an achiral environment and therefore will not be separated by these methods.
To separate the (S)-enantiomer from the (R)-enantiomer, you must introduce a chiral environment. The most common method for this is diastereomeric salt resolution .[7][8]
Principle of Diastereomeric Salt Resolution:
This process involves reacting your racemic amine with a single enantiomer of a chiral acid (a "resolving agent"). This creates a mixture of two diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties and can be separated by fractional crystallization.
Workflow for Diastereomeric Salt Resolution:
Common Chiral Resolving Agents for Amines:
-
(+)- or (-)-Tartaric acid[7]
-
(+)- or (-)-Dibenzoyltartaric acid[9]
-
(+)- or (-)-Camphorsulfonic acid[7]
-
(+)- or (-)-Mandelic acid[9]
The selection of the resolving agent and crystallization solvent is often empirical and requires screening to find the optimal combination for high yield and enantiomeric excess.[9]
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound? A: Impurities can originate from the starting materials or side reactions. Common impurities may include:
-
The corresponding (R)-enantiomer.
-
Unreacted starting materials from the synthesis.
-
Over-nitrated or incorrectly nitrated side products (e.g., 4-nitrophenyl isomer).[10]
-
Byproducts from the reduction of the nitro group, if applicable in the synthetic route.
Q: How do I assess the purity of my final product? A: A combination of analytical techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): To determine chemical purity (presence of any compound that is not the desired one).
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.[11]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q: What are the correct storage conditions for the purified compound? A: this compound should be stored in a well-sealed container under an inert atmosphere (like argon or nitrogen) at 2-8°C.[5][12] It should also be protected from light.[6]
Q: Are there any specific safety precautions I should be aware of? A: Yes. This compound is classified as an acute oral toxin (Category 4) and a skin irritant (Category 2).[12] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pharmtech.com [pharmtech.com]
- 9. onyxipca.com [onyxipca.com]
- 10. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
Stability issues of (S)-1-(2-Nitrophenyl)ethanamine under reaction conditions
Welcome to the technical support center for (S)-1-(2-Nitrophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chiral amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful outcome of your synthetic routes.
I. Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during reactions involving (S)-1-(2-Nitrophenyl)ethanamine, offering explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction is showing low yield and multiple unidentified spots on TLC, especially when exposed to light. What is happening?
Answer:
This is a classic sign of photochemical degradation. The ortho-nitrobenzyl moiety in (S)-1-(2-Nitrophenyl)ethanamine is a well-known photolabile group, often utilized as a photocleavable protecting group in organic synthesis.[1]
Underlying Cause:
Upon exposure to UV or even strong ambient light, the molecule undergoes an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release a nitroso species and other byproducts.[2] This cascade of reactions results in the consumption of your starting material and the formation of a complex mixture of impurities, significantly lowering the yield of your desired product.
Troubleshooting Protocol:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to minimize light exposure.
-
Work-up Conditions: Perform extractions and chromatographic purification in a dimly lit environment or under yellow light.
-
Solvent Choice: While solvent effects on the photolysis rate can be complex, ensure your solvents are degassed and free of photosensitizing impurities.
-
Temperature Control: Running reactions at lower temperatures can sometimes mitigate the rate of secondary degradation pathways of the initial photoproducts.
Question 2: I've acylated the amine group of (S)-1-(2-Nitrophenyl)ethanamine and am now treating it with a strong acid (e.g., POCl₃, P₂O₅, or triflic acid) for a subsequent transformation. My reaction is yielding a complex mixture, and I'm not isolating my expected product. What could be the issue?
Answer:
When the amine functionality is converted to an amide, the resulting β-phenylethylamide structure is susceptible to an intramolecular cyclization reaction under strong acidic and dehydrating conditions, known as the Bischler-Napieralski reaction .[3][4][5] Instead of the intended reaction, you are likely forming a 3,4-dihydroisoquinoline derivative.
Underlying Cause:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[6][7] The acidic conditions activate the amide carbonyl, which then allows the electron-rich benzene ring to attack the electrophilic carbon, leading to cyclization. The nitro group, being electron-withdrawing, can disfavor this reaction to some extent compared to an unsubstituted ring, but with strong enough reagents and heat, it can still proceed.
Troubleshooting Protocol:
-
Reagent Selection: If the desired reaction is not cyclization, avoid strong dehydrating acids like POCl₃, P₂O₅, and Eaton's reagent. Opt for milder acidic conditions if your transformation allows.
-
Protecting Group Strategy: If acidic conditions are unavoidable, consider using a protecting group on the amine that is not an acyl group, such as a Boc or Cbz group, which are less likely to participate in this type of cyclization.
-
Temperature Management: The Bischler-Napieralski reaction often requires elevated temperatures.[7] Performing your reaction at a lower temperature, if feasible, may prevent this side reaction.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of the cyclized byproduct early on.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the general stability, handling, and storage of (S)-1-(2-Nitrophenyl)ethanamine.
Question 3: What are the ideal storage conditions for (S)-1-(2-Nitrophenyl)ethanamine and its salts?
Answer:
To ensure the long-term stability and purity of (S)-1-(2-Nitrophenyl)ethanamine and its hydrochloride salt, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation and slows down minor decomposition pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential slow oxidation of the amine or other sensitive parts of the molecule. |
| Light | Protect from light (Amber vial/bottle) | As detailed in the troubleshooting guide, the compound is photolabile and can degrade upon exposure to light.[1] |
Question 4: How stable is (S)-1-(2-Nitrophenyl)ethanamine to common oxidizing and reducing agents?
Answer:
The stability of (S)-1-(2-Nitrophenyl)ethanamine towards oxidizing and reducing agents is highly dependent on the specific reagent and reaction conditions.
-
Reducing Agents:
-
Strong Reducing Agents (e.g., H₂/Pd, SnCl₂, Fe/HCl): These will readily reduce the nitro group to an amine. This is a common synthetic transformation, so these reagents are incompatible if the nitro group needs to be retained.
-
Milder Reducing Agents (e.g., NaBH₄): Sodium borohydride is generally selective for carbonyls and is unlikely to reduce the nitro group or the aromatic ring under standard conditions. However, careful reaction monitoring is always advised.
-
-
Oxidizing Agents:
-
Strong Oxidizing Agents (e.g., KMnO₄, Chromic Acid): These can aggressively oxidize the benzylic C-H bond, potentially cleaving the ethylamine side chain to form 2-nitrobenzoic acid.[8] The primary amine itself is also susceptible to oxidation.
-
Milder Oxidizing Agents (e.g., PCC, Dess-Martin periodinane): These are generally used for the oxidation of alcohols and are less likely to react with the amine or the benzylic position under standard conditions. However, the amine may still interact with some of these reagents.
-
Question 5: Is (S)-1-(2-Nitrophenyl)ethanamine prone to thermal degradation?
Answer:
III. Visualization of Degradation Pathways
To provide a clearer understanding of the potential stability issues, the following diagrams illustrate the key degradation pathways discussed.
Caption: Photochemical degradation pathway of (S)-1-(2-Nitrophenyl)ethanamine.
Caption: Potential intramolecular cyclization via the Bischler-Napieralski reaction.
IV. References
-
Bischler–Napieralski reaction. Grokipedia. Available at: --INVALID-LINK--
-
Bischler–Napieralski reaction. Wikipedia. Available at: --INVALID-LINK--
-
Bischler-Napieralski Reaction. J&K Scientific LLC. Available at: --INVALID-LINK--
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: --INVALID-LINK--
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Atmospheric degradation of 2- nitrobenzaldehyde: Photolysis and reaction with OH radicals. ScienceDirect. Available at: --INVALID-LINK--
-
A comparison of the thermal decomposition of nitramines and difluoramines. ACS Publications. Available at: --INVALID-LINK--
-
Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. Available at: --INVALID-LINK--
-
Photolysis conditions for oNv group deprotection (wavelength and time). Benchchem. Available at: --INVALID-LINK--
-
Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. Available at: --INVALID-LINK--
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH. Available at: --INVALID-LINK--
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available at: --INVALID-LINK--
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of (S)-1-(2-Nitrophenyl)ethanamine HCl by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the journey from discovery to therapeutic application. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an in-depth comparison of analytical techniques for determining the purity of (S)-1-(2-Nitrophenyl)ethanamine HCl, with a primary focus on a meticulously developed High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, present supporting data, and contrast the performance of chiral HPLC with viable alternatives.
Introduction: The Significance of Enantiomeric Purity
(S)-1-(2-Nitrophenyl)ethanamine is a chiral primary amine, a versatile building block in the synthesis of various biologically active molecules. The presence of its opposite enantiomer, (R)-1-(2-Nitrophenyl)ethanamine, can be considered an impurity. According to the International Council for Harmonisation (ICH) guidelines, it is crucial to control and quantify enantiomeric impurities in drug substances. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors can lead to significant differences in their therapeutic effects and toxicity.[1] Therefore, a highly selective and sensitive analytical method is paramount for quality control and regulatory compliance.[2][3]
Chiral HPLC has emerged as the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs).[4][5] This guide will first detail a validated chiral HPLC method for the analysis of (S)-1-(2-Nitrophenyl)ethanamine HCl and then compare it with other analytical techniques such as Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral HPLC Method for (S)-1-(2-Nitrophenyl)ethanamine HCl
The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase.[2][6] For primary amines, especially those containing aromatic rings, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[2][7]
Causality of Method Parameter Selection
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, specifically an amylose or cellulose derivative like Chiralpak® AD-H or Chiralcel® OD-H, is chosen. These CSPs are known to effectively resolve a wide range of chiral amines through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.[2][7] The presence of the nitro-substituted phenyl ring in the analyte suggests that π-π interactions will also play a significant role in the chiral recognition mechanism.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol) is selected. Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide-based CSPs.[6] The alcohol component acts as a polar modifier, influencing the retention and resolution of the enantiomers.
-
Mobile Phase Additive: A basic additive, such as diethylamine (DEA) or triethylamine (TEA), is crucial for the analysis of primary amines.[7] Amines can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and long retention times. A small amount of a basic additive in the mobile phase effectively masks these silanol groups, resulting in symmetrical and sharp peaks.[7]
-
Detection: UV detection is suitable for this analyte due to the presence of the nitrophenyl chromophore, which absorbs strongly in the UV region (around 254 nm).
Experimental Protocol
Below is a detailed, step-by-step methodology for the chiral HPLC analysis.
2.2.1. Materials and Reagents
-
(S)-1-(2-Nitrophenyl)ethanamine HCl (Reference Standard and Sample)
-
Racemic 1-(2-Nitrophenyl)ethanamine HCl (for system suitability)
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
2.2.2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | A standard HPLC system with a UV detector |
| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2.2.3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of (S)-1-(2-Nitrophenyl)ethanamine HCl reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability Solution (Racemic): Prepare a solution of the racemic 1-(2-Nitrophenyl)ethanamine HCl at a concentration of approximately 1 mg/mL in the mobile phase.
2.2.4. Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the system suitability solution to verify the resolution between the two enantiomers (resolution should be ≥ 1.5).
-
Inject the standard solution and the sample solution.
-
Identify the peaks based on the retention time of the (S)-enantiomer from the standard injection. The (R)-enantiomer will be the other peak observed in the racemate injection.
-
Calculate the percentage of the (R)-enantiomer impurity in the sample using the area normalization method.
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Purity Analysis.
Comparison with Alternative Analytical Methods
While chiral HPLC is a powerful technique, other methods can also be employed for enantiomeric purity analysis. The choice of method often depends on factors such as available instrumentation, sample properties, and the specific analytical requirements.
Method Comparison Overview
| Parameter | Chiral HPLC | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential electrophoretic mobility in the presence of a chiral selector | Diastereomeric differentiation using a chiral derivatizing agent or solvating agent |
| Resolution | Excellent | Excellent, often superior to HPLC | Very high efficiency | Generally lower, depends on chemical shift difference |
| Analysis Time | 10-30 min | 2-10 min (typically faster than HPLC) | 5-20 min | 5-15 min per sample |
| Solvent Consumption | Moderate to high | Significantly lower ("greener" technique) | Very low | Low |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL) | High, comparable to HPLC | Very high, ideal for small sample volumes | Lower, typically requires higher concentrations |
| Instrumentation Cost | Moderate | High | Moderate | Very High |
| Method Development | Can be complex and empirical | Can be complex, but often faster screening | Requires expertise in buffer and selector optimization | Requires selection of appropriate chiral derivatizing/solvating agents |
In-Depth Comparison
Supercritical Fluid Chromatography (SFC): SFC is often considered a "green" alternative to normal-phase HPLC due to its use of supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption.[8] For chiral separations of primary amines, SFC can offer faster analysis times and improved peak shapes compared to HPLC.[8] However, the initial instrumentation cost for SFC is higher.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[9][10] Chiral separations in CE are achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[10] CE can provide very high resolution and is particularly advantageous for polar and ionizable compounds. However, method development can be challenging, and it may be less robust for routine quality control compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR is a powerful tool for determining enantiomeric purity without the need for chromatographic separation. This is typically achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.[11] Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers. While NMR provides absolute quantification without the need for a reference standard of the minor enantiomer, it is generally less sensitive than chromatographic methods.
Decision-Making for Method Selection
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
For the routine purity analysis of (S)-1-(2-Nitrophenyl)ethanamine HCl in a drug development and quality control setting, chiral HPLC remains the method of choice due to its excellent resolution, robustness, and widespread availability. The detailed protocol provided in this guide, utilizing a polysaccharide-based chiral stationary phase with a normal-phase mobile phase containing a basic additive, offers a reliable and reproducible approach for ensuring the enantiomeric purity of this important chiral building block.
While alternative techniques such as SFC, CE, and NMR have their specific advantages in terms of speed, efficiency, and absolute quantification, chiral HPLC provides a well-balanced and validated platform for the stringent requirements of the pharmaceutical industry. By understanding the principles and performance characteristics of each of these techniques, researchers can make informed decisions to ensure the stereochemical integrity and quality of their chiral compounds.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Absolute Configuration of Nitrophenyl Ethanamine Enantiomers
For researchers, scientists, and professionals in drug development, the precise determination of a chiral molecule's absolute configuration is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological assessment. The spatial arrangement of atoms in enantiomers can lead to vastly different biological activities, making unambiguous stereochemical assignment a critical aspect of drug efficacy and safety.[1][2] This guide provides an in-depth comparison of key analytical techniques for determining the absolute configuration of nitrophenyl ethanamine enantiomers, a common structural motif in pharmacologically active compounds. We will delve into the causality behind experimental choices and present field-proven insights to ensure trustworthy and reproducible results.
The Imperative of Stereochemical Integrity
The nitrophenyl ethanamine scaffold is prevalent in a range of bioactive molecules. The seemingly subtle difference between the (R) and (S) enantiomers can have profound implications for a drug's interaction with its biological target. Therefore, robust and reliable methods for assigning the absolute configuration are indispensable. This guide will compare and contrast the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs)
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Electronic Circular Dichroism (ECD) Spectroscopy
-
Single-Crystal X-ray Crystallography
We will explore the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your research needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, when coupled with chiral derivatizing agents (CDAs), is a powerful and widely used technique for determining the absolute configuration of chiral amines.[3][4][5] The underlying principle involves converting the enantiomeric pair of the nitrophenyl ethanamine into a pair of diastereomers by reacting it with an enantiomerically pure CDA. These resulting diastereomers have distinct physical properties and, crucially, exhibit different chemical shifts in their NMR spectra.[1]
The Mosher's Acid Method: A Classic Approach
Among the most reliable and frequently utilized CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[6][7][8] The reaction of the chiral amine with both (R)- and (S)-MTPA chloride forms diastereomeric amides. The anisotropic effect of the phenyl group in the MTPA moiety leads to differential shielding or deshielding of the protons near the stereocenter of the original amine.[1] By analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons, the absolute configuration can be deduced based on Mosher's model.[1][7][8]
Experimental Protocol: Mosher's Amide Analysis
Objective: To determine the absolute configuration of a nitrophenyl ethanamine enantiomer.
Materials:
-
Enantiomerically enriched nitrophenyl ethanamine
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl3)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the nitrophenyl ethanamine enantiomer in 0.5 mL of anhydrous CDCl3.
-
Add a small excess (1.2 equivalents) of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-MTPA-Cl to the solution.
-
Cap the tube and gently agitate to mix the reactants. The reaction is typically complete within 30-60 minutes at room temperature.
-
-
Preparation of the (S)-MTPA Amide:
-
Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Carefully assign the proton signals, particularly those of the methyl group and the methine proton adjacent to the nitrogen.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
-
Data Interpretation:
-
According to Mosher's model for amides, the substituents on the chiral carbon are analyzed. For the (R)-amine, the protons on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ). The opposite is true for the (S)-amine. A consistent pattern of Δδ values allows for an unambiguous assignment of the absolute configuration.
-
Visualization of the Mosher's Amide Workflow
Caption: Workflow for absolute configuration determination using Mosher's amide analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] Unlike NMR with CDAs, VCD provides a direct spectroscopic signature of the molecule's absolute configuration in solution without the need for derivatization.[2][9] The VCD spectrum of one enantiomer is the mirror image of the other, exhibiting equal magnitude but opposite signs for the VCD bands.[9]
The modern application of VCD for absolute configuration determination relies on a comparison between the experimental VCD spectrum and a theoretically predicted spectrum obtained from quantum mechanical calculations, typically using Density Functional Theory (DFT).[2][11] A good correlation between the signs and relative intensities of the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[9]
Experimental and Computational Protocol for VCD Analysis
Objective: To determine the absolute configuration of a nitrophenyl ethanamine enantiomer using VCD.
Materials:
-
Enantiomerically pure nitrophenyl ethanamine (5-10 mg)
-
Suitable deuterated solvent (e.g., CDCl₃)
-
VCD spectrometer
-
Computational chemistry software package (e.g., Gaussian)
Procedure:
-
Experimental VCD Spectrum Acquisition:
-
Dissolve the nitrophenyl ethanamine sample in the chosen solvent to a concentration of approximately 0.1 M.
-
Acquire the VCD and infrared (IR) spectra of the sample according to the instrument's standard operating procedures.
-
-
Computational Modeling:
-
Assume an absolute configuration for the nitrophenyl ethanamine (e.g., the (R)-enantiomer).
-
Perform a conformational search to identify the low-energy conformers of the molecule.
-
For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Visually and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum for the assumed enantiomer.
-
If the signs and relative intensities of the major VCD bands are in good agreement, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
Visualization of the VCD Analysis Workflow
Caption: General workflow for VCD-based absolute configuration determination.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[12] ECD is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. The nitrophenyl group in nitrophenyl ethanamine serves as an excellent chromophore for ECD analysis.
Similar to VCD, the determination of absolute configuration by ECD involves comparing the experimental spectrum with quantum mechanically calculated spectra.[12][13][14] The shape and sign of the Cotton effects in the ECD spectrum are highly dependent on both the absolute configuration and the molecular conformation.[12]
Experimental and Computational Protocol for ECD Analysis
Objective: To determine the absolute configuration of a nitrophenyl ethanamine enantiomer using ECD.
Materials:
-
Enantiomerically pure nitrophenyl ethanamine
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
ECD spectrometer
-
Computational chemistry software package
Procedure:
-
Experimental ECD Spectrum Acquisition:
-
Prepare a dilute solution of the nitrophenyl ethanamine sample in the chosen solvent.
-
Record the ECD and UV-Vis spectra over the appropriate wavelength range.
-
-
Computational Modeling:
-
Assume an absolute configuration (e.g., (R)) for the molecule.
-
Perform a thorough conformational analysis to identify all relevant low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the electronic excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-weighted average of the calculated ECD spectra.
-
Compare the experimental ECD spectrum with the calculated spectrum.
-
A match between the experimental and calculated spectra in terms of the sign and position of the Cotton effects confirms the assumed absolute configuration. A mirror-image relationship indicates the opposite configuration.
-
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is often considered the "gold standard" for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[15][16][17] This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern can be used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
For chiral molecules, the determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, especially when a heavy atom (heavier than oxygen) is present in the structure.[18]
Protocol for X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of nitrophenyl ethanamine.
Materials:
-
Enantiomerically pure nitrophenyl ethanamine
-
Suitable solvents for crystallization
Procedure:
-
Crystallization:
-
Grow a single crystal of the nitrophenyl ethanamine of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
If the native compound does not crystallize well, derivatization to form a salt with a chiral acid or a heavy atom-containing species can facilitate crystallization and aid in the determination of the absolute configuration.
-
-
Data Collection:
-
Mount the single crystal on a diffractometer.
-
Collect the X-ray diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure to obtain a model of the molecule's connectivity and relative stereochemistry.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.
-
Visualization of the X-ray Crystallography Workflow
Caption: Simplified workflow for absolute configuration determination by X-ray crystallography.
Comparison of Methods
| Feature | NMR with Mosher's Acid | VCD Spectroscopy | ECD Spectroscopy | X-ray Crystallography |
| Principle | Diastereomer formation and analysis of anisotropic effects | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | X-ray diffraction by a single crystal |
| Sample State | Solution | Solution | Solution | Single Crystal |
| Derivatization | Required | Not required | Not required | May be required for crystallization |
| Experimental Time | Relatively fast (hours) | Moderate (hours) | Fast (minutes to hours) | Potentially long (days to weeks for crystallization) |
| Cost | Moderate | High (instrumentation) | Moderate (instrumentation) | High (instrumentation and expertise) |
| Conclusiveness | High, but model-dependent | High, with good computational correlation | High, with good computational correlation | Unambiguous ("gold standard") |
| Key Advantage | Widely accessible NMR instrumentation | No derivatization, rich structural information | High sensitivity for chromophore-containing molecules | Provides complete 3D structure |
| Key Limitation | Requires chemical modification, potential for kinetic resolution | Requires computational analysis, can be complex for flexible molecules | Requires a suitable chromophore, sensitive to conformation | Requires a high-quality single crystal |
Conclusion
The determination of the absolute configuration of nitrophenyl ethanamine enantiomers can be successfully achieved through several powerful analytical techniques. The choice of method depends on factors such as sample availability, the presence of suitable chromophores, the ability to form high-quality crystals, and access to instrumentation and computational resources.
-
NMR with chiral derivatizing agents , particularly Mosher's method, offers a reliable and accessible approach that leverages standard laboratory equipment.
-
VCD and ECD spectroscopy are non-destructive techniques that provide direct information about the absolute configuration in solution, with the advantage of not requiring chemical modification of the analyte. Their power is fully realized when combined with quantum mechanical calculations.
-
Single-crystal X-ray crystallography , when applicable, remains the most definitive method, providing an unambiguous assignment of the absolute configuration and a wealth of structural detail.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to confidently and accurately assign the stereochemistry of nitrophenyl ethanamine enantiomers, a critical step in the journey of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. purechemistry.org [purechemistry.org]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 13. Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation [mdpi.com]
- 14. Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Resolution: Evaluating Alternatives to (S)-1-(2-Nitrophenyl)ethanamine
For researchers in pharmaceutical and fine chemical synthesis, the resolution of racemates is a recurring and critical challenge. The choice of resolving agent is often the pivotal factor determining the efficiency, scalability, and economic viability of obtaining an enantiomerically pure compound. While agents like (S)-1-(2-Nitrophenyl)ethanamine have their place, a one-size-fits-all approach is seldom effective. The success of a classical resolution is highly substrate-dependent and often requires empirical screening of various agents and conditions to succeed.[1][2][3]
This guide provides an in-depth comparison of robust and versatile alternatives, moving beyond a single-agent mindset. We will explore different methodologies, compare their performance with supporting data, and provide detailed protocols to empower you to make informed decisions for your specific chiral separation challenges.
The Landscape of Chiral Resolution: Core Methodologies
The separation of enantiomers hinges on converting them, transiently or permanently, into species with different physical properties.[4] Three primary strategies dominate the field:
-
Diastereomeric Salt Crystallization : This classical and industrially scalable method involves reacting a racemic acid or base with a single-enantiomer resolving agent to form diastereomeric salts.[5][6] These salts, having different solubilities, can be separated by fractional crystallization.[2][7]
-
Enzymatic Kinetic Resolution (EKR) : Leveraging the high stereoselectivity of enzymes, EKR preferentially transforms one enantiomer in a racemic mixture into a new product, leaving the other enantiomer unreacted.[8][9] This allows for the easy separation of the product and the remaining starting material.
-
Chiral Chromatography : This powerful analytical and preparative technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[4][10][11]
Below is a workflow to guide the selection of an appropriate resolution strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Chromatographic resolution of enantiomers selective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Chiral Resolving Agents: (S)-1-(2-Nitrophenyl)ethanamine vs. Mandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical hurdle. The choice of a chiral resolving agent is often a pivotal decision that dictates the yield, enantiomeric purity, and overall economic viability of the process. This guide provides an in-depth technical comparison between the well-established mandelic acid derivatives and the less-documented (S)-1-(2-Nitrophenyl)ethanamine as chiral resolving agents. By examining their mechanisms, performance data, and experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific chiral resolution challenges.
The Cornerstone of Classical Resolution: Diastereomeric Salt Formation
The most prevalent method for the chiral resolution of racemic compounds is the formation of diastereomeric salts.[1][2] This technique leverages the fundamental principle that while enantiomers possess identical physical properties, diastereomers do not.[3][4] By reacting a racemic mixture with an enantiomerically pure resolving agent, two diastereomeric salts are formed. These salts exhibit different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[2]
Figure 1: General workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine via diastereomeric salt formation.
Mandelic Acid and Its Derivatives: The Established Workhorse
Mandelic acid and its derivatives are a cornerstone in the field of chiral resolution, particularly for racemic amines.[3][4] Their widespread use is a testament to their efficacy in forming crystalline diastereomeric salts with a broad range of substrates.
Mechanism of Action and Performance
The hydroxyl and carboxyl groups of mandelic acid provide key interaction points for hydrogen bonding and salt bridge formation with the amine functionality of the substrate. The phenyl ring also contributes to the overall stability and crystallinity of the resulting diastereomeric salt through potential π-π stacking interactions. The success of a resolution using mandelic acid is highly dependent on the specific substrate and the experimental conditions, such as the solvent, temperature, and stoichiometry.[5]
| Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol/Water | High | >95% |
| (R)-Mandelic Acid | (±)-Sertraline | Toluene | - | - |
| (R,R)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | 75% | 85% |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-1-Phenylethylamine | Ethanol | 60% | 90% |
Table 1: Illustrative performance data of mandelic acid and other common chiral acids in the resolution of racemic amines. Note that performance is highly substrate and condition-dependent.
Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
This protocol details a typical procedure for the resolution of a racemic amine using a mandelic acid derivative.
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic Acid
-
Methanol
-
10% Sodium Hydroxide Solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (optional, for recovery of the other enantiomer)
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid (1 equivalent) in warm methanol. To this solution, add (±)-1-phenylethylamine (1 equivalent) dropwise with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal crystal formation, the solution can be further cooled in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the pH is basic (pH > 10). This will liberate the free amine.
-
Extraction: Extract the liberated amine with diethyl ether (3 x volumes).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.
Figure 2: Step-by-step workflow for the resolution of a racemic amine using (S)-mandelic acid.
(S)-1-(2-Nitrophenyl)ethanamine: A Potential Alternative for Racemic Acids
While less documented in peer-reviewed literature as a classical resolving agent, (S)-1-(2-Nitrophenyl)ethanamine presents an interesting structural motif for the resolution of racemic carboxylic acids. Chiral amines are widely used for this purpose, and the specific features of this molecule merit consideration.[3][6]
Theoretical Basis for Performance
The efficacy of a chiral amine as a resolving agent hinges on its ability to form diastereomeric salts with significantly different solubilities. The key structural features of (S)-1-(2-Nitrophenyl)ethanamine that could contribute to its performance include:
-
Primary Amine: The -NH2 group provides the basic center for salt formation with the carboxylic acid.
-
Chiral Center: The stereogenic center at the benzylic position is crucial for the formation of diastereomers.
-
2-Nitrophenyl Group: The presence and position of the nitro group can influence the properties of the diastereomeric salt in several ways:
-
Steric Hindrance: The ortho-nitro group can create a more rigid and sterically defined environment around the chiral center, potentially leading to greater differentiation in the crystal packing of the two diastereomers.
-
Electronic Effects: The electron-withdrawing nature of the nitro group can affect the pKa of the amine and influence non-covalent interactions within the crystal lattice.
-
Hydrogen Bonding: The oxygen atoms of the nitro group could potentially participate in hydrogen bonding, further stabilizing the crystal structure of one diastereomer over the other.
-
It is important to note that the success of a resolution with (S)-1-(2-Nitrophenyl)ethanamine, as with any resolving agent, would be highly empirical and require screening of various solvents and conditions.[5]
General Protocol: Resolution of a Racemic Carboxylic Acid with a Chiral Amine
The following is a generalized protocol that can be adapted for the resolution of a racemic carboxylic acid using (S)-1-(2-Nitrophenyl)ethanamine.
Materials:
-
Racemic Carboxylic Acid
-
(S)-1-(2-Nitrophenyl)ethanamine
-
Appropriate Solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures)
-
1M Hydrochloric Acid
-
Organic Solvent for Extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous Sodium Sulfate
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent, with gentle heating if necessary. In a separate flask, dissolve (S)-1-(2-Nitrophenyl)ethanamine (0.5-1.0 equivalent) in the same solvent. Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the collected crystals in water and acidify with 1M HCl to a pH of 1-2.
-
Extraction: Extract the liberated carboxylic acid into an appropriate organic solvent.
-
Drying and Evaporation: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.
Figure 3: General workflow for the resolution of a racemic carboxylic acid using a chiral amine like (S)-1-(2-Nitrophenyl)ethanamine.
Head-to-Head Comparison
| Feature | Mandelic Acid & Derivatives | (S)-1-(2-Nitrophenyl)ethanamine |
| Primary Application | Resolution of racemic amines.[3][4] | Resolution of racemic carboxylic acids. |
| Mechanism | Formation of diastereomeric salts.[2] | Formation of diastereomeric salts.[3] |
| Published Data | Extensive literature with performance data for a wide range of substrates.[7] | Limited to no specific published data on its use as a resolving agent. |
| Predictability | While empirical, a large body of literature provides a good starting point for screening. | Highly empirical, requiring extensive screening of conditions with no established precedent. |
| Key Structural Features for Recognition | Carboxyl and hydroxyl groups for H-bonding and salt formation; phenyl group for π-stacking. | Primary amine for salt formation; ortho-nitro group for potential steric and electronic influence. |
| Commercial Availability | Both enantiomers and various derivatives are widely and commercially available.[5] | Available from chemical suppliers, but may be less common than mandelic acid. |
Conclusion
Mandelic acid and its derivatives are well-established, reliable, and versatile chiral resolving agents for a wide array of racemic amines, supported by a vast body of literature and experimental data. Their performance is predictable to a certain extent, making them a primary choice for many applications.
(S)-1-(2-Nitrophenyl)ethanamine, on the other hand, represents a more speculative choice for the resolution of racemic carboxylic acids. While its structural features suggest potential for effective chiral discrimination, the lack of published experimental data means that its application would require significant initial investigation and optimization. For researchers facing challenges with more common resolving agents for a particular carboxylic acid, (S)-1-(2-Nitrophenyl)ethanamine could be considered as a candidate for screening, with the understanding that the process would be largely exploratory.
Ultimately, the selection of a chiral resolving agent is a multi-faceted decision that must take into account the nature of the substrate, the desired scale of the resolution, and the available resources for methods development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. onyxipca.com [onyxipca.com]
- 6. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Chiral Resolving Agents: Tartaric Acid vs. (S)-1-(2-Nitrophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step. The distinct pharmacological and toxicological profiles of enantiomers necessitate the production of single-enantiomer compounds to ensure safety and efficacy.[1] Diastereomeric salt formation stands as a classical and industrially scalable method for achieving this separation, relying on the differential solubility of diastereomeric salts formed between a racemic compound and a chiral resolving agent.[2]
This guide provides an in-depth comparison of two such agents: the ubiquitously employed tartaric acid and the less-documented (S)-1-(2-Nitrophenyl)ethanamine . While tartaric acid is a well-established "workhorse" for the resolution of racemic bases, (S)-1-(2-Nitrophenyl)ethanamine represents a potential, though less characterized, resolving agent for racemic acids. This comparison will delve into their chemical properties, mechanisms of action, and practical applications, supported by available experimental data for tartaric acid and a theoretical framework for (S)-1-(2-Nitrophenyl)ethanamine.
Section 1: Tartaric Acid: The Versatile and Time-Tested Resolving Agent
Tartaric acid is a naturally occurring dicarboxylic acid that has been a cornerstone of chiral resolution for over a century.[3] Its widespread use stems from its ready availability in enantiomerically pure forms (L-(+)-tartaric acid and D-(-)-tartaric acid), low cost, and its ability to form crystalline diastereomeric salts with a broad range of racemic amines.[4]
Chemical Properties and Mechanism of Action
The presence of two carboxylic acid groups and two hydroxyl groups provides multiple points of interaction for hydrogen bonding and salt formation, which can lead to well-defined crystal packing and effective chiral discrimination.[5] The acidity of the carboxylic acid groups (pKa1 ≈ 2.98) allows for efficient salt formation with basic compounds.[2]
The principle of resolution with tartaric acid involves the reaction of a racemic amine with an enantiomerically pure form of tartaric acid. This acid-base reaction yields a pair of diastereomeric salts with different physical properties, most notably solubility.[2] By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.[6]
Forms of Tartaric Acid
-
L-(+)-tartaric acid: The most common and naturally occurring isomer.
-
D-(-)-tartaric acid: The enantiomer of the natural form.
-
meso-tartaric acid: An achiral diastereomer of L- and D-tartaric acid, which is optically inactive.
-
DL-tartaric acid (racemic acid): A 1:1 mixture of the L- and D-enantiomers.[3]
For chiral resolution, either the pure L- or D-isomer is used. The choice between L- or D-tartaric acid depends on which forms the less soluble salt with the desired enantiomer of the amine, a factor that is often determined empirically.
Experimental Data for Chiral Resolution of Amines with Tartaric Acid and its Derivatives
The efficacy of tartaric acid and its acylated derivatives, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) and (+)-Dibenzoyl-D-tartaric acid (DBTA), in resolving racemic amines is well-documented. These derivatives often provide enhanced chiral recognition due to their increased steric bulk and aromatic functionalities.
| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| 1-Phenylethylamine | (2R,3R)-Tartaric Acid | Methanol | Not specified | High (S-enantiomer enriched) | [7] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | Not specified | High | [6] |
| 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Not specified | 80-90% | >85% | [8] |
| dl-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Not specified | Not specified | 91.20% (D-Leu) and -73.32% (L-Leu) after multi-stage crystallization | [9] |
Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid
This protocol provides a general procedure for the resolution of a model racemic amine.
Materials:
-
Racemic 1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
2M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of L-(+)-tartaric acid in 120 mL of methanol in a 250 mL Erlenmeyer flask, gently heating to facilitate dissolution.
-
In a separate flask, dissolve 8.0 g of racemic 1-phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the warm tartaric acid solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystalline precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize the yield, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the crystalline salt to a separatory funnel.
-
Add 50 mL of 2M NaOH solution to the separatory funnel and shake until the salt dissolves and the solution is basic (pH > 10).
-
Extract the liberated amine with three 30 mL portions of diethyl ether.
-
-
Purification and Analysis:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 1-phenylethylamine.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
-
References
- 1. chemconnections.org [chemconnections.org]
- 2. researchgate.net [researchgate.net]
- 3. murov.info [murov.info]
- 4. mdpi.com [mdpi.com]
- 5. US5189208A - Ibuprofen resolution - Google Patents [patents.google.com]
- 6. chemconnections.org [chemconnections.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Resolution Agents in Pharmaceutical Development: A Cost-Benefit Analysis
In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a mere academic curiosity but a critical determinant of its safety and efficacy. The vast majority of new small-molecule drug candidates are chiral, existing as enantiomers—non-superimposable mirror images that can have vastly different pharmacological and toxicological profiles.[1][2] This guide, written from the perspective of a seasoned application scientist, provides a comprehensive cost-benefit analysis of the primary chiral resolution techniques employed in the pharmaceutical industry. We will delve into the underlying mechanisms, practical applications, and economic realities of these methods to empower researchers, scientists, and drug development professionals to make strategic, data-driven decisions.
The Imperative of Chirality in Drug Design
The story of thalidomide, where one enantiomer is a sedative and the other a potent teratogen, serves as a stark reminder of the importance of stereochemistry in drug safety.[3] Regulatory bodies worldwide now mandate a thorough investigation of the properties of each enantiomer of a chiral drug candidate.[4] Consequently, the efficient and cost-effective separation of enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical process development.[1]
The selection of a chiral resolution strategy is a complex decision, influenced by factors such as the chemical nature of the molecule, the required scale of production, development timelines, and, crucially, the overall cost of goods. This guide will dissect the three primary workhorses of chiral resolution: classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography.
A Comparative Analysis of Chiral Resolution Strategies
Classical Resolution via Diastereomeric Salt Formation
This venerable technique, first demonstrated by Louis Pasteur in 1853, remains a highly relevant and widely used method for large-scale chiral resolution.[4][5] It involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization.[5]
Mechanism of Action:
The key to this method lies in the differential solubility of the two diastereomeric salts in a given solvent system. By carefully selecting the resolving agent and crystallization conditions, one diastereomer can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.[6] The desired enantiomer is then liberated from the isolated diastereomeric salt.
Figure 1: Workflow of classical chiral resolution.
Common Resolving Agents and Their Applications:
| Resolving Agent | Class | Typically Used For |
| Tartaric Acid and its derivatives (e.g., Dibenzoyl-L-tartaric acid) | Acidic | Racemic bases (e.g., amines)[5][7] |
| Mandelic Acid and its derivatives | Acidic | Racemic bases[7] |
| Camphorsulfonic Acid | Acidic | Racemic amines[5] |
| Brucine and Cinchonidine | Basic (Alkaloids) | Racemic acids[1][5] |
| (1R,2R)-1,2-Diaminocyclohexane | Basic | Racemic acids |
| 1-Phenylethylamine | Basic | Racemic acids[5] |
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | The resolving agents themselves, particularly classical ones like tartaric acid, are often inexpensive and available in bulk.[1][5] However, the process can be labor-intensive and require extensive optimization of solvent and temperature, which contributes to the overall cost.[5] The cost of the resolving agent is a key consideration, and it must be either cheap or easily recyclable for large-scale manufacturing.[1] |
| Efficiency & Yield | The theoretical maximum yield for the desired enantiomer is 50% per resolution cycle.[4] Achieving high enantiomeric excess (>99%) may necessitate multiple recrystallizations, further reducing the overall yield. However, if the undesired enantiomer can be racemized and recycled, the overall yield can approach 100%.[4][8] |
| Scalability | This method is generally highly scalable and is a workhorse for the multi-kilogram to ton-scale production of active pharmaceutical ingredients (APIs).[1][4] |
| Substrate Scope | Primarily applicable to racemates that contain acidic or basic functional groups capable of forming salts.[1] It is not suitable for neutral compounds or those that do not crystallize well.[1] |
Experimental Protocol: Resolution of a Racemic Amine with L-Tartaric Acid
-
Screening for Optimal Conditions: The success of this method is highly dependent on the choice of solvent.[6] A preliminary screening should be performed using small quantities of the racemic amine and L-tartaric acid in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, and aqueous mixtures thereof) to identify conditions that provide good crystal formation and high diastereomeric excess.[6]
-
Dissolution: In a reaction vessel, dissolve one equivalent of the racemic amine in the chosen optimal solvent with gentle heating.
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of L-tartaric acid to the solution. The formation of the diastereomeric salts may be exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial. Further cooling in an ice bath may be used to maximize the yield of the crystalline salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH). The base will neutralize the tartaric acid, liberating the free amine into the organic layer.
-
Extraction and Purification: Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[9]
Enzymatic Resolution
Enzymatic resolution leverages the inherent stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. This "green" chemistry approach is prized for its high selectivity and mild reaction conditions.[4]
Mechanism of Action:
Enzymes are chiral biocatalysts that possess a three-dimensional active site. This chiral environment allows for preferential binding and transformation of one enantiomer over the other, leading to a kinetic resolution where one enantiomer is converted to a product while the other remains unreacted.[]
Figure 2: General workflow for enzymatic kinetic resolution.
Common Enzymes and Their Applications:
| Enzyme | Class | Typical Reaction |
| Lipases | Hydrolase | Esterification or hydrolysis of esters (for resolving alcohols and carboxylic acids)[] |
| Proteases | Hydrolase | Amide bond formation or hydrolysis (for resolving amino acids and amines) |
| Esterases | Hydrolase | Hydrolysis of esters |
| Transaminases | Transferase | Conversion of a ketone to a chiral amine |
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | The initial cost of enzymes can be significant. However, the use of immobilized enzymes allows for easy recovery and reuse over multiple cycles, which can make the process highly cost-effective at scale.[9] |
| Efficiency & Yield | Enzymatic resolutions can achieve exceptionally high enantiomeric excess (often >99%).[] Similar to classical resolution, the maximum yield for the unreacted enantiomer is 50%. Dynamic kinetic resolution, which combines the enzymatic reaction with in-situ racemization of the unwanted enantiomer, can theoretically achieve a 100% yield of the desired product.[1] |
| Scalability | Enzymatic processes are generally scalable using standard bioreactors. Factors to consider include enzyme stability, activity under process conditions, and the need for co-factors in some cases. |
| Substrate Scope | The substrate scope is dependent on the specific enzyme. While many enzymes are versatile, finding a suitable enzyme for a novel substrate may require screening of enzyme libraries.[] |
Experimental Protocol: Lipase-Catalyzed Acylation of a Racemic Alcohol
-
Enzyme and Substrate Preparation: To a solution of the racemic alcohol (e.g., 2-indanol, 1 equivalent) in an anhydrous organic solvent (e.g., hexane), add an acyl donor (e.g., vinyl acetate, 2 equivalents).[9]
-
Initiation of Reaction: Add the immobilized lipase (e.g., Candida antarctica Lipase B) to the mixture.[9]
-
Monitoring the Reaction: Stir the reaction mixture at a controlled temperature (e.g., 35°C) and monitor the progress by chiral HPLC or Gas Chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.[9]
-
Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused.[9]
-
Product Separation: Evaporate the solvent from the filtrate. The resulting residue, containing one enantiomer of the acylated alcohol and the other enantiomer of the unreacted alcohol, is then separated by standard silica gel column chromatography.[9]
-
Analysis: Analyze the separated enantiomers (the unreacted alcohol and the saponified ester) by chiral HPLC or GC to determine their respective enantiomeric excesses.[9]
Chiral Chromatography
Chiral chromatography is a powerful technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). It is widely used for both analytical quantification of enantiomeric purity and for preparative-scale separations.[3][4]
Mechanism of Action:
A CSP consists of a single enantiomer of a chiral selector immobilized on a support matrix (typically silica gel). As the racemic mixture passes through the chromatography column, the two enantiomers form transient, diastereomeric complexes with the CSP. Differences in the stability of these complexes lead to different retention times, allowing for their separation.[11]
Figure 3: Principle of chiral chromatographic separation.
Common Chiral Stationary Phases:
| CSP Type | Description |
| Polysaccharide-based (e.g., cellulose and amylose derivatives) | Broadly applicable and the most widely used CSPs in the pharmaceutical industry.[4] |
| Pirkle-type (π-acid/π-base) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Effective for a wide range of compounds. |
| Macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) | Offer a wide range of selectivity due to their complex structures.[11] |
| Protein-based (e.g., bovine serum albumin) | Mimic biological recognition but can have limitations in terms of stability and loading capacity. |
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | The initial investment in preparative HPLC or Supercritical Fluid Chromatography (SFC) equipment and the chiral columns themselves can be very high.[3] Solvent consumption, especially for large-scale separations, can also be a major cost driver. SFC is often more cost-effective than HPLC for preparative separations due to the lower cost and easier removal of the mobile phase (CO₂).[12] |
| Efficiency & Yield | Chiral chromatography can achieve very high enantiomeric purity (>99.9%) and, in principle, allows for the recovery of both enantiomers, leading to a theoretical yield of 100%.[3] |
| Scalability | Scaling up chromatographic separations can be challenging and expensive.[3] It is often best suited for small to medium-scale applications (grams to kilograms) in research and early development.[3][13] Techniques like simulated moving bed (SMB) chromatography can improve the efficiency of large-scale separations.[4] |
| Substrate Scope | A very broad range of compounds can be separated, provided a suitable CSP and mobile phase can be identified through screening.[13] Immobilized CSPs have expanded the range of usable solvents, improving the solubility of diverse compounds.[13] |
Experimental Protocol: Analytical Method Development for Chiral HPLC
-
Column and Mobile Phase Screening: A systematic screening approach is crucial for efficient method development.[13] Start with a set of diverse CSPs (e.g., polysaccharide-based columns) and a range of mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/methanol with additives for polar organic mode).
-
Initial Analysis: Dissolve the racemic compound in the mobile phase and inject it onto the column. Run a gradient or isocratic method and monitor the output with a UV detector.
-
Optimization: If partial or complete separation is observed, optimize the mobile phase composition, flow rate, and temperature to improve resolution and reduce run time. The goal is to achieve a baseline separation of the two enantiomeric peaks.
-
Scale-Up: Once an optimal analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly. The loading capacity of the column for the specific compound will need to be determined to maximize throughput.[14]
Decision-Making Framework
Choosing the right chiral resolution strategy is a critical step. The following framework can guide your decision-making process:
-
Early Discovery Phase (mg scale): Chiral chromatography (HPLC or SFC) is often the fastest and most versatile method to obtain small quantities of both enantiomers for initial biological testing.[4]
-
Process Development (gram to kg scale): A thorough evaluation of all three methods is warranted.
-
If the compound has acidic or basic handles and crystallizes well, classical resolution is a strong candidate due to its scalability and cost-effectiveness.[1]
-
If the compound is amenable to enzymatic transformation (e.g., an alcohol, ester, or amine), enzymatic resolution should be explored, especially if a dynamic kinetic resolution can be developed.[1]
-
Preparative chromatography is a viable option, particularly if the other methods fail or if both enantiomers are valuable.[13]
-
-
Manufacturing (multi-kg to ton scale): Cost and scalability are paramount. Classical resolution is often the most economical choice for large-scale production.[4] However, a highly efficient and reusable enzymatic process can also be very competitive.
Conclusion
The resolution of enantiomers is a non-negotiable aspect of modern pharmaceutical development. Each of the primary methods—classical resolution, enzymatic resolution, and chiral chromatography—offers a unique set of advantages and disadvantages. A comprehensive understanding of the cost-benefit trade-offs associated with each technique is essential for developing a robust, scalable, and economically viable manufacturing process. By carefully considering the specific characteristics of the drug candidate and the goals of the development program, scientists can strategically select the optimal path to enantiomeric purity.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Spectroscopic Guide to Distinguishing (S) and (R)-1-(2-Nitrophenyl)ethanamine
For researchers and professionals in drug development and chiral chemistry, the precise characterization of enantiomers is a critical step. This guide provides an in-depth spectroscopic comparison of (S)- and (R)-1-(2-Nitrophenyl)ethanamine, offering both theoretical insights and practical experimental guidance. While seemingly identical in many analytical aspects, these stereoisomers exhibit distinct properties under specific spectroscopic conditions, a phenomenon crucial for their differentiation and quality control.
The Challenge of Stereoisomer Characterization
Enantiomers, being non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment.[1] Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield identical results for both the (S) and (R) enantiomers when analyzed under typical, achiral conditions.[2][3] The principle of these techniques relies on the connectivity and electronic environment of atoms within the molecule, which are the same for both enantiomers. Differentiation is only possible when the molecules are placed in a chiral environment, forcing the creation of diastereomeric interactions.
This guide will first present the expected, identical spectroscopic data for ¹H NMR, ¹³C NMR, IR, and MS for 1-(2-Nitrophenyl)ethanamine. Subsequently, it will delve into the application of Circular Dichroism (CD) spectroscopy, a powerful chiroptical technique that directly probes the three-dimensional arrangement of atoms and is thus capable of distinguishing between these enantiomers.
Spectroscopic Analysis in Achiral Environments
The following sections detail the expected spectroscopic data for 1-(2-Nitrophenyl)ethanamine. It is imperative to understand that these spectra are representative of both the (S) and (R) enantiomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-Nitrophenyl)ethanamine, the ¹H and ¹³C NMR spectra are predicted based on the analysis of its functional groups and structural analogs.[4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the amino group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The presence of the nitro group and the chiral center will influence the chemical shifts of the aromatic and aliphatic carbons.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~ 7.8 - 8.2 | Aromatic (4H, m) |
| ~ 4.2 - 4.4 | -CH-NH₂ (1H, q) |
| ~ 2.0 - 2.5 | -NH₂ (2H, br s) |
| ~ 1.4 - 1.6 | -CH₃ (3H, d) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1-(2-Nitrophenyl)ethanamine will display absorption bands indicative of a primary amine, a nitro group, and an aromatic ring.[6][7][8][9]
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3250 | N-H Stretch | Primary Amine (two bands expected) |
| 1650 - 1580 | N-H Bend | Primary Amine |
| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group |
| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural elucidation. The fragmentation pattern of phenylethylamine derivatives is often characterized by cleavage at the Cα-Cβ bond and loss of the amino group.[10][11][12][13][14]
| m/z | Proposed Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₃]⁺ |
| 120 | [M - NO₂]⁺ |
| 106 | [C₇H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
Distinguishing Enantiomers: The Power of Circular Dichroism
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules.[15][16] Enantiomers interact differently with left and right circularly polarized light, leading to a differential absorption that is the basis of a CD spectrum. This makes CD an indispensable tool for distinguishing and characterizing enantiomers.[17][18]
The (S) and (R) enantiomers of 1-(2-Nitrophenyl)ethanamine are expected to produce CD spectra that are mirror images of each other. The sign of the Cotton effect (positive or negative peaks) at specific wavelengths is directly related to the absolute configuration of the enantiomer.
Illustrative Circular Dichroism Spectra
| Enantiomer | Expected CD Spectrum |
| (S)-1-(2-Nitrophenyl)ethanamine | Positive Cotton effect(s) |
| (R)-1-(2-Nitrophenyl)ethanamine | Negative Cotton effect(s) (mirror image of the (S)-enantiomer) |
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. ioc.kit.edu [ioc.kit.edu]
- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Resolution Efficiency for Novel Racemic Compounds
For researchers, scientists, and drug development professionals, the efficient resolution of racemic compounds is a critical hurdle in the journey from discovery to a viable drug candidate. The chirality of a molecule can profoundly impact its pharmacological and toxicological profile, making the isolation of a single enantiomer a regulatory and scientific necessity.[1][2] This guide provides an in-depth comparison of modern resolution techniques, supported by experimental insights and protocols to empower you to make informed decisions for your novel compounds.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[1] Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to undesirable side effects (the distomer).[1] Regulatory bodies like the FDA recommend the development of single enantiomers unless there is a compelling reason to develop a racemate.[2][3][4][5][6] This underscores the need for robust and efficient methods to resolve racemic mixtures.
A Comparative Overview of Key Resolution Strategies
The selection of a resolution strategy depends on several factors, including the chemical nature of the compound, the scale of the separation, and the desired purity. Here, we compare the most prevalent techniques:
| Technique | Principle | Typical Yield (per cycle) | Enantiomeric Excess (ee) | Scalability | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[7][8] | < 50% (without optimization) | > 95% (after recrystallization) | Excellent | Cost-effective for large quantities, well-established.[8][9] | Screening for resolving agent and solvent can be time-consuming, not applicable to all compounds.[9] |
| Kinetic Resolution (Enzymatic) | Enzymes selectively catalyze the reaction of one enantiomer, leaving the other unreacted.[10][11][12] | ~50% (for each component) | > 98% | Good | High enantioselectivity, mild reaction conditions.[10] | Enzyme cost and stability can be a concern, may have slow reaction rates.[9] |
| Kinetic Resolution (Chemical) | A chiral catalyst or reagent reacts at different rates with the two enantiomers.[13] | ~50% | Variable, can be >99% | Moderate | Wide range of synthetic transformations possible. | Catalyst development can be complex and expensive. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation.[14][15] | > 95% (preparative) | > 99% | Small to Medium | High purity achievable, applicable to a wide range of compounds.[14] | High cost of specialized columns and solvents, limited loadability.[14] |
| Chiral Chromatography (SFC) | Uses supercritical CO2 as the mobile phase for separation on a CSP.[14][16][17] | > 95% (preparative) | > 99% | Medium to Large | Faster than HPLC, greener (less solvent), lower operational costs.[14][16][17][18][19] | Higher initial equipment investment.[9][14] |
In-Depth Protocols and Methodologies
Protocol: Diastereomeric Salt Resolution
This classical method remains a workhorse for large-scale resolutions of acidic or basic compounds.[8][20] The key to success lies in the systematic screening of resolving agents and solvents to find a combination that yields well-defined crystals of one diastereomer with low solubility.
Experimental Workflow:
References
- 1. One moment, please... [drpress.org]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. hhs.gov [hhs.gov]
- 5. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. benchchem.com [benchchem.com]
- 10. What is Enzymatic Resolution | lookchem [lookchem.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 14. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 15. omicsonline.org [omicsonline.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. selvita.com [selvita.com]
- 18. pharmtech.com [pharmtech.com]
- 19. ChemPartner [chempartner.com]
- 20. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride
Introduction: As a key building block in pharmaceutical research and development, (S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a compound that demands meticulous handling, not only during its use but, critically, through its entire lifecycle to final disposal. Improper disposal of this and similar nitrophenyl compounds poses significant risks to personnel and the environment. Nitrophenols, as a class, are known environmental pollutants due to their toxicity and persistence in soil[1]. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower researchers to manage chemical waste with the same precision and expertise they apply to their experiments.
Core Principle: Hazard-First Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge dictates every subsequent action, from the selection of personal protective equipment (PPE) to the final disposal pathway. This compound is classified as a hazardous chemical and must be managed as hazardous waste[2].
The hazards associated with this compound are not trivial; they are well-defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Profile of this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Causality and Implication in the Lab |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[3][4] | Ingestion of even small quantities can lead to adverse health effects. This underscores the need for strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory[4][5]. |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4] | Direct contact can cause localized inflammation and discomfort. This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure[4][6]. |
| Serious Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][4] | The fine, dusty nature of the solid compound increases the risk of eye contact, which can lead to significant, potentially damaging, irritation. Approved safety glasses or goggles are mandatory at all times[4][7]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][4] | Inhalation of dust can irritate the respiratory tract. All handling of the solid, especially weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk[4][8]. |
The Golden Rule: Meticulous Waste Segregation
The foundational principle of compliant chemical waste management is segregation at the source. Mixing hazardous waste with non-hazardous materials or incompatible chemicals is a dangerous and costly error[2]. It can lead to unpredictable chemical reactions, complicate the disposal process, and violate regulatory standards set by agencies like the Environmental Protection Agency (EPA).
Your waste stream for this compound must include:
-
Expired or Unused Product: The pure chemical compound.
-
Reaction Mixtures: Any solutions or mixtures containing the compound.
-
Contaminated Materials: This is a broad and critical category that includes:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats.
-
Lab Consumables: Weighing papers, pipette tips, contaminated absorbent pads.
-
Glassware: Any flasks, beakers, or vials that cannot be effectively decontaminated.
-
Causality: Proper segregation ensures that the waste is managed by a licensed disposal facility capable of handling its specific hazards, often through high-temperature incineration[2]. Cross-contamination can render an entire batch of waste untreatable by standard methods, leading to significant disposal challenges and increased costs.
Step-by-Step Protocol for Waste Accumulation and Containment
Follow this procedural guidance to ensure safe and compliant collection of all waste containing this compound.
Step 1: Designate a Satellite Accumulation Area (SAA)
Your laboratory should have a designated SAA for hazardous waste. This area must be at or near the point of generation, under the control of the operator, and away from sources of ignition or incompatible materials[2].
Step 2: Select and Label the Waste Container
-
Container Choice: Use a designated, chemically compatible, and sealable waste container. For solids, a wide-mouth polyethylene container is often suitable.
-
Labeling (Crucial): The container must be clearly labeled before any waste is added. The label must include:
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the pure compound, contaminated weighing papers, and other solid items into the designated hazardous waste container. Avoid creating dust during transfer[4][10]. If dust is unavoidable, perform the transfer inside a fume hood.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container, also clearly labeled.
-
Contaminated PPE & Debris: Collect all contaminated gloves, absorbent pads, and other disposable materials in a sealed plastic bag that is itself labeled as hazardous waste and placed in the solid waste container[9].
Step 4: Handling Empty Containers
The original product container is not "empty" in a regulatory sense. It must be treated as hazardous waste and disposed of in the same manner as the unused product[2][11]. For a container to be considered non-hazardous, it must be "triple-rinsed." This process involves:
-
Rinsing the container three times with a suitable solvent.
-
Crucially, collecting all three rinsates as hazardous liquid waste [9].
-
Given the hazards of this compound, disposing of the original container as hazardous waste is the most direct and safest approach.
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is critical to mitigating risk.
-
Isolate & Alert: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access.
-
Don PPE: Before addressing the spill, don the appropriate PPE: two pairs of nitrile gloves, a lab coat, and safety goggles or a face shield[4]. Ensure the area is well-ventilated[4].
-
Contain the Spill (for solids): Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne. Do not use combustible materials like paper towels at this stage.
-
Clean-Up: Carefully sweep or scoop the material and absorbent into a suitable container[4][10]. Avoid aggressive actions that could create dust.
-
Package & Label: Seal the container with the spill debris and label it clearly as "Hazardous Waste - Spill Debris" with the chemical name.
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Place these cleaning materials into the spill debris container. Wash the area with soap and water[4].
The Final Disposal Pathway: A Mandated Workflow
The ultimate disposal of this compound is not a task for laboratory personnel. It must be managed through your institution's Environmental Health & Safety (EHS) department and handled by a licensed professional waste disposal service[4][11]. The workflow below illustrates the required process.
Caption: Disposal workflow for this compound.
This workflow underscores a non-negotiable reality: regulatory compliance and safety require that hazardous waste be transferred to professionals equipped for its final treatment and disposal. Adherence to this process protects you, your colleagues, and the wider community.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. angenechemical.com [angenechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
Safeguarding Your Research: A Practical Guide to Handling (S)-1-(2-Nitrophenyl)ethanamine Hydrochloride
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential, field-tested safety and logistical information for the operational use and disposal of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride (CAS No: 1113041-80-7). By understanding the inherent risks and implementing robust safety protocols, researchers can mitigate potential hazards and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each safety recommendation, grounded in established scientific principles and regulatory standards.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].
A thorough risk assessment is the foundation of safe laboratory practice. Before any handling of this compound, it is crucial to review the Safety Data Sheet (SDS) and understand the potential routes of exposure—inhalation of dust, skin contact, eye contact, and ingestion. The operational plan, including the selection of personal protective equipment (PPE), must be tailored to the specific procedures being performed and the quantities of the substance being used.
Personal Protective Equipment (PPE): Your First Line of Defense
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as a cornerstone of safe handling[1][2]. The selection of appropriate PPE is a critical control measure.
Eye and Face Protection
Given the classification of this compound as a serious eye irritant, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-volume handling of solutions.
-
Chemical Goggles: Essential when handling the solid form or preparing solutions, offering a tighter seal to protect against dust and splashes.
-
Face Shield: Should be worn in conjunction with chemical goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under vigorous conditions.
All eye and face protection must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166[3][4].
Skin and Body Protection
To prevent skin irritation as indicated by hazard statement H315, appropriate skin and body protection is required.
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before use. Always use proper glove removal technique to avoid contaminating your skin[1]. Contaminated gloves should be disposed of immediately as hazardous waste[1].
-
Laboratory Coat: A standard laboratory coat is sufficient for most small-scale operations.
-
Chemical-Resistant Apron or Suit: For larger-scale work or when there is a heightened risk of splashes, a chemical-resistant apron or a full protective suit should be worn over the lab coat[1].
Respiratory Protection
To mitigate the risk of respiratory tract irritation (H335), handling procedures should be designed to minimize dust generation.
-
Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling exposure to airborne dust or vapors[5]. All weighing and handling of the solid compound should be performed within a fume hood.
-
Respirators: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved P95 or an EU EN 143 P1 particle respirator may be used for nuisance exposures to dust[1]. For situations with a higher potential for airborne concentrations, a self-contained breathing apparatus (SCBA) should be used[3]. The use of respirators must be in accordance with a comprehensive respiratory protection program as outlined in OSHA 29 CFR 1910.134[6][7].
The following table summarizes the recommended PPE for various laboratory tasks involving this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Glasses with Side Shields (or Goggles) | Nitrile Gloves | Lab Coat | N/A (in a closed system) |
| Work-up & Purification | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Clean-up | Chemical Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Apron or Suit | Air-Purifying Respirator with Particulate Filter (or SCBA for large spills) |
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling and disposing of this compound.
Handling Procedure
-
Preparation: Before starting, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the solid compound in a tared container inside the chemical fume hood. Avoid creating dust.
-
Dissolution: Add the solvent to the solid in a controlled manner. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.
-
Reaction: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
-
Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water[1].
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][2].
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional[1].
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service[1][8]. Do not dispose of this chemical down the drain[1].
Workflow and Decision-Making Diagrams
To further clarify the procedural logic, the following diagrams illustrate the PPE selection process and the general handling workflow.
Caption: Decision tree for selecting appropriate PPE.
Caption: Step-by-step handling and disposal process.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

